molecular formula C10H11NO2 B071278 2-(Indolin-1-yl)acetic acid CAS No. 193544-62-6

2-(Indolin-1-yl)acetic acid

Cat. No.: B071278
CAS No.: 193544-62-6
M. Wt: 177.2 g/mol
InChI Key: ZYKYVZPUUGVMFE-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)acetic acid is a versatile indoline-based carboxylic acid that serves as a critical synthetic intermediate and valuable scaffold in medicinal chemistry and drug discovery research. This compound features the privileged indoline structure, a saturated bicyclic system that is a common motif in numerous biologically active molecules and pharmaceuticals. Its primary research value lies in its bifunctional nature: the acetic acid moiety allows for facile conjugation, amide bond formation, and further functionalization, while the indoline nitrogen provides a handle for constructing diverse heterocyclic libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKYVZPUUGVMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353532
Record name 2-(Indolin-1-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193544-62-6
Record name 2-(Indolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1H-indol-1-ylacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Indolin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products. Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The N-functionalization of the indoline ring, particularly with an acetic acid moiety, introduces a key pharmacophore that can enhance solubility, modulate electronic properties, and provide a crucial anchor point for binding to proteins. 2-(Indolin-1-yl)acetic acid, as a fundamental representative of this class, serves as a versatile building block in medicinal chemistry and drug discovery programs. Understanding its synthesis and detailed characterization is paramount for its effective utilization in the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust synthetic protocol and the analytical techniques required to verify the structure and purity of this compound.

Synthesis of this compound: A Two-Step Approach

The most common and efficient method for the synthesis of this compound is a two-step process involving the N-alkylation of indoline with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. This approach is favored due to the ready availability of the starting materials and the generally high yields of the reactions.

Step 1: N-Alkylation of Indoline with Ethyl Chloroacetate

The initial step involves the nucleophilic substitution reaction between indoline and ethyl chloroacetate. The nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed as a byproduct, thereby driving the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 2-(Indolin-1-yl)acetate

  • Materials:

    • Indoline

    • Ethyl chloroacetate

    • Potassium carbonate (anhydrous)

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Rotary evaporator

    • Separatory funnel

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indoline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

    • Stir the mixture at room temperature for 15 minutes to ensure a good suspension of the base.

    • Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(indolin-1-yl)acetate.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis of Ethyl 2-(Indolin-1-yl)acetate

The second step is the saponification of the ester to the corresponding carboxylic acid. This is typically achieved by treating the ethyl 2-(indolin-1-yl)acetate with a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and a water-miscible organic solvent like ethanol or tetrahydrofuran. The reaction is followed by acidification to protonate the carboxylate salt and precipitate the desired this compound.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Ethyl 2-(indolin-1-yl)acetate

    • Sodium hydroxide

    • Ethanol

    • Water

    • Hydrochloric acid (1 M)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve ethyl 2-(indolin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

    • Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1 M hydrochloric acid to the mixture with stirring until the pH is acidic (pH 2-3). A precipitate should form.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the solid under vacuum to afford the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Indoline Indoline Reaction1 Nucleophilic Substitution Indoline->Reaction1 EtChloroacetate Ethyl Chloroacetate EtChloroacetate->Reaction1 Base K₂CO₃ in Acetonitrile Base->Reaction1 Reflux Intermediate Ethyl 2-(Indolin-1-yl)acetate Reaction2 Saponification Intermediate->Reaction2 cluster_step2 cluster_step2 Intermediate->cluster_step2 Reaction1->Intermediate Base2 NaOH / H₂O, Ethanol Base2->Reaction2 Stir at RT Acidification HCl (aq) FinalProduct This compound Acidification->FinalProduct Protonation Reaction2->Acidification

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1-7.2m2HAromatic protons
~6.6-6.8m2HAromatic protons
~4.0s2H-CH₂-COOH
~3.4t2HN-CH₂- (indoline ring)
~3.0t2H-CH₂- (indoline ring)
~10-12br s1H-COOH

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃, δ in ppm):

Chemical Shift (ppm)Assignment
~175C=O (carboxylic acid)
~150Quaternary aromatic carbon
~128Aromatic CH
~125Aromatic CH
~120Aromatic CH
~108Aromatic CH
~53N-CH₂- (indoline ring)
~50-CH₂-COOH
~28-CH₂- (indoline ring)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Spectral Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.19 g/mol .

Expected Mass Spectrum Data (Electron Ionization - EI):

m/zInterpretation
177Molecular ion [M]⁺
132[M - COOH]⁺
118[M - CH₂COOH]⁺

Potential Applications in Drug Development

Derivatives of indole and indoline acetic acids have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] The carboxylic acid moiety can act as a key binding group for various receptors and enzymes. The indoline core can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties. Potential therapeutic areas for derivatives of this compound include anti-inflammatory, analgesic, and anticancer applications.

Conclusion

This technical guide has outlined a reliable and straightforward synthetic route for the preparation of this compound. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of this valuable building block. The versatility of the indoline scaffold, coupled with the functional handle provided by the acetic acid side chain, ensures that this compound will continue to be a compound of significant interest in the field of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Chemical Properties of 2-(Indolin-1-yl)acetic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of significant medicinal value. Its unique three-dimensional, non-planar structure imparts desirable physicochemical properties, such as increased water solubility and reduced lipophilicity compared to its aromatic counterpart, indole.[1] This has led to the increasing exploitation of the indoline core in modern drug discovery.[2] This guide focuses on a specific class of these compounds: 2-(Indolin-1-yl)acetic acid and its analogues. By exploring their chemical properties, synthesis, and biological activities, we aim to provide a comprehensive resource for researchers and drug development professionals working with these promising molecules.

Part 1: Core Chemical and Physical Properties

The parent compound, this compound, possesses a unique combination of a secondary amine embedded within a bicyclic aromatic system and a carboxylic acid functional group. This structure dictates its chemical reactivity and physical properties.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug development, including formulation and pharmacokinetic studies. While experimental data for the parent compound is scarce, we can infer its properties from related structures like indole-3-acetic acid.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₁₁NO₂N/A
Molecular Weight 177.19 g/mol N/A
Appearance Likely a solid at room temperature.[2]
pKa The carboxylic acid moiety suggests acidic properties, with an estimated pKa around 4-5.N/A
Solubility Expected to have good solubility in polar organic solvents like DMSO, ethanol, and methanol. Its aqueous solubility is likely pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid. The indoline ring contributes to some hydrophobic character.[2][2]
LogP The LogP is predicted to be moderate, balancing the hydrophobicity of the indoline core with the hydrophilicity of the carboxylic acid group.N/A
Reactivity and Stability

The reactivity of this compound is primarily centered around the carboxylic acid group and the nitrogen atom of the indoline ring.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The acidity of the carboxylic proton makes it susceptible to deprotonation in the presence of a base.

  • Indoline Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be further alkylated or acylated.

  • Aromatic Ring: The benzene ring of the indoline scaffold can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the activating effect of the nitrogen atom.

  • Stability: Indole-3-acetic acid derivatives can be susceptible to decarboxylation at elevated temperatures.[3] Therefore, it is advisable to store this compound and its analogues in a cool, dark, and dry place.

Part 2: Synthesis of this compound and its Analogues

A common and versatile method for the synthesis of this compound involves the N-alkylation of indoline with an α-haloacetate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthesis Workflow

SynthesisWorkflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis Indoline Indoline Intermediate Ethyl 2-(indolin-1-yl)acetate Indoline->Intermediate Haloacetate Ethyl bromoacetate Haloacetate->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrolysis Base Hydrolysis (e.g., NaOH) Hydrolysis->FinalProduct Acidification Acidification (e.g., HCl) Acidification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from indoline.

Step 1: Synthesis of Ethyl 2-(indolin-1-yl)acetate

  • Reaction Setup: To a solution of indoline (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 2-(indolin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH, 3.0 eq), to the solution.[5]

  • Reaction Monitoring: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.

Part 3: Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

N-substituted indole and indoline derivatives have demonstrated significant antibacterial and antifungal activities.[2] The introduction of various substituents on the indoline nitrogen can enhance the pharmacological properties of these compounds. For instance, certain N-substituted indoline derivatives of sultams have shown potent activity against Gram-positive bacteria like S. aureus and B. subtilis.

Anticancer Activity

The indole nucleus is a key component of many anticancer agents.[6] Analogues of this compound have been investigated for their cytotoxic effects on various cancer cell lines. For example, some 2-(3-indolyl)acetamides and their oxazoline analogues have shown promising anticancer activity. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[7]

The following table summarizes the cytotoxic activity of some representative indole/indoline derivatives against different cancer cell lines.

Compound/AnalogueCancer Cell LineIC₅₀ (µM)Source
Indolin-2-one derivative (5h) HT-29 (Colon)0.016[8]
Indolin-2-one derivative (5h) H460 (Lung)0.0037[8]
Thiazolyl-indole-2-carboxamide (6i) MCF-7 (Breast)6.10[9]
Thiazolyl-indole-2-carboxamide (6v) MCF-7 (Breast)6.49[9]
Indole-aryl amide (2) MCF-7 (Breast)0.81[10]
Indole-aryl amide (2) PC-3 (Prostate)2.13[10]
Indole-aryl amide (5) HT-29 (Colon)Selective toxicity[10]
Anti-inflammatory Activity

Indole acetic acid derivatives, such as indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[11] The this compound scaffold can be considered a bioisostere of these established anti-inflammatory agents. The anti-inflammatory and antinociceptive activities of various indole derivatives have been demonstrated in several in vivo models, often associated with a reduction in pro-inflammatory cytokines like TNF-α and IL-1β.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues can be modulated by substitutions at various positions.

Caption: Key positions for structural modification on the this compound scaffold.

  • N-Substitution: The nature of the substituent on the indoline nitrogen is critical for activity. Aromatic or heteroaromatic substituents can engage in additional binding interactions with biological targets.

  • Substitution on the Benzene Ring: The position and electronic nature of substituents on the benzene ring can significantly impact potency and selectivity. Halogen atoms, for example, are often incorporated to enhance binding affinity.

  • Modification of the Acetic Acid Side Chain: Conversion of the carboxylic acid to esters or amides can lead to prodrugs with improved pharmacokinetic profiles. The length and flexibility of the acetic acid chain can also be optimized.

Part 4: Analytical Techniques for Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound and its analogues.

Spectroscopic Data
TechniqueExpected Spectral Features
¹H NMR - Aromatic protons of the indoline ring (multiplets in the range of δ 6.5-7.5 ppm).- Protons of the five-membered ring (triplets or multiplets).- Methylene protons of the acetic acid chain (a singlet or AB quartet adjacent to the nitrogen).- A broad singlet for the carboxylic acid proton (typically > δ 10 ppm).[1][13]
¹³C NMR - Carbon signals of the aromatic ring (in the range of δ 110-150 ppm).- Carbonyl carbon of the carboxylic acid (δ > 170 ppm).- Methylene carbon of the acetic acid chain.- Carbon signals of the five-membered ring.[14][15]
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C-N stretching vibrations.- Aromatic C-H and C=C stretching vibrations.[16]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, often involving the loss of the carboxylic acid group (decarboxylation).[17]

General Analytical Workflow

AnalyticalWorkflow Start Synthesized Compound Purification Purification (e.g., Column Chromatography, Recrystallization) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation IR->StructureElucidation FinalCharacterization Final Characterized Compound Purity->FinalCharacterization StructureElucidation->FinalCharacterization

Caption: A typical workflow for the analytical characterization of synthesized compounds.

Conclusion

This compound and its analogues represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their unique structural features and tunable chemical properties make them valuable scaffolds in the development of new therapeutic agents. This guide has provided a comprehensive overview of their chemical properties, synthesis, and biological potential, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines. Further exploration of the structure-activity relationships within this class of compounds is warranted to unlock their full therapeutic potential.

References

An In-Depth Technical Guide to the Biological Activity of Novel 2-(Indolin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indoline Scaffold in Medicinal Chemistry

The indoline scaffold, a heterocyclic aromatic compound, is a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties, including the ability of the benzene ring to engage in hydrophobic interactions and the nitrogen heterocycle to act as both a hydrogen bond donor and acceptor, make it a privileged structure in drug design.[1] Unlike the planar indole ring, the non-coplanar nature of the two rings in indoline enhances water solubility, a favorable pharmacokinetic property.[1] Derivatives of indoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and cardiovascular effects.[1][2] This guide focuses specifically on 2-(Indolin-1-yl)acetic acid derivatives, a class of compounds that has garnered significant interest for its therapeutic potential. We will delve into their synthesis, explore their key biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory properties, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation.

Synthesis Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step processes. A common starting point is the reaction of indoline with a substituted benzoyl chloride in the presence of a base like potassium carbonate.[3] Another approach involves the reaction of indole-3-acetic acid with thionyl chloride to form an acid chloride, which is then reacted with various anilines.[4] More complex syntheses can involve the reaction of 3-hydrazonoindolin-2-one with phenyl isothiocyanate to form a carbothioamide intermediate, which can then be further modified.[5]

A general synthetic scheme often starts with the N-alkylation of the indoline ring with a suitable haloacetic acid ester, followed by hydrolysis to yield the carboxylic acid. Modifications to the benzene ring of the indoline core or the acetic acid side chain allow for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological activity and pharmacokinetic properties of the compounds.[6][7]

Key Biological Activities

This compound derivatives have been reported to exhibit a range of significant biological activities. This section will focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The indoline core is present in several anticancer agents, and its derivatives have shown promising antitumor effects.[1][2] The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.[7][8] For instance, some indolin-2-one derivatives act as inhibitors of vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[7] Sunitinib, an approved anticancer drug, features an indolin-2-one scaffold and functions as a multi-targeted receptor tyrosine kinase inhibitor.[7][9]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents.[10] Indoline derivatives have emerged as a promising class of compounds with significant antimicrobial properties.[3][5] Some have shown activity against both Gram-positive and Gram-negative bacteria.[3] The mechanism of their antimicrobial action can vary, with some compounds inhibiting essential bacterial enzymes or disrupting cell membrane integrity.[11] Indole derivatives have also been investigated as inhibitors of NorA, a multidrug efflux pump in Staphylococcus aureus, which can restore susceptibility to conventional antibiotics.[12]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[13] Several indoline derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[14] Some derivatives have been shown to protect macrophages from oxidative stress and reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14] The anti-inflammatory effects of some indole-containing compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[15][16]

Mechanism of Action: A Deeper Dive

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets.

Anticancer Mechanisms: A primary mechanism of anticancer action for many indoline derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like VEGFR.[7] By binding to the ATP-binding site of these kinases, they block the downstream signaling pathways that control cell proliferation, survival, and angiogenesis. Another important target is tubulin, a protein essential for microtubule formation and cell division.[17] Indole-based compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

Antimicrobial Mechanisms: The antimicrobial action of these derivatives can be multifaceted. Some may disrupt the bacterial cell wall or membrane, leading to cell lysis. Others may inhibit essential enzymes involved in bacterial metabolism or DNA replication.[11] As mentioned, inhibition of efflux pumps is another key strategy to combat antibiotic resistance.[12]

Anti-inflammatory Mechanisms: The anti-inflammatory properties are often linked to the inhibition of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in the production of pro-inflammatory lipid mediators.[13] By dually inhibiting these enzymes, indoline-based compounds can reduce the levels of leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[13] Furthermore, they can suppress the activation of inflammatory signaling pathways, such as the NF-κB pathway, leading to a decrease in the production of inflammatory cytokines.[14]

Experimental Protocols

To rigorously evaluate the biological activity of novel this compound derivatives, a series of well-defined in vitro and in vivo assays are essential.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assays (e.g., MTT Assay): This is a fundamental assay to determine the cytotoxic effects of the compounds on cancer cells.[18]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[19]

2. Apoptosis Assay (e.g., Annexin V-FITC/PI Staining): This assay determines if the compounds induce programmed cell death (apoptosis).[20]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[20]

  • Protocol:

    • Treat cancer cells with the compounds for a specific duration.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22]

  • Protocol:

    • Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.[21]

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[23]

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the wells for turbidity to determine the MIC.[21] The lowest concentration with no visible growth is the MIC.

2. Disk Diffusion Method: A qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[22][23]

  • Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of inhibition will form around the disk.[22]

  • Protocol:

    • Prepare a standardized inoculum of the test bacterium and spread it evenly onto a Mueller-Hinton agar plate to create a bacterial lawn.[23]

    • Place paper disks impregnated with the this compound derivatives onto the agar surface.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the bacterium to the compound.

In Vivo Anti-inflammatory Activity Assessment

1. Carrageenan-Induced Paw Edema in Rats: A widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[24][25]

  • Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[24]

  • Protocol:

    • Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., diclofenac), and treatment groups receiving different doses of the this compound derivatives.

    • Administer the compounds or vehicle orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[24]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.[24]

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of biological assays.

Quantitative Data Summary
Compound Anticancer Activity (IC50, µM) Antimicrobial Activity (MIC, µg/mL) Anti-inflammatory Activity (% Inhibition of Edema)
MCF-7 (Breast) A549 (Lung) S. aureus
Derivative 110.515.28
Derivative 25.88.14
Derivative 3>100>10064
Standard DrugVariesVariesVaries
Visualization of Experimental Workflows and Pathways

Visualizing complex processes can greatly enhance understanding. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (if promising in vitro results) A Cancer Cell Lines (e.g., MCF-7, A549) B Treatment with This compound Derivatives (Dose-Response) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Data Analysis (IC50, % Apoptosis) C->F D->F E->F G Xenograft Mouse Model F->G Lead Compound Selection H Compound Administration G->H I Tumor Growth Monitoring H->I J Toxicity Assessment H->J K Efficacy Evaluation I->K

Caption: Workflow for anticancer screening of this compound derivatives.

Simplified Signaling Pathway for Inflammation

Inflammation_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Cell Macrophage / Immune Cell Stimulus->Cell NFkB NF-κB Activation Cell->NFkB COX2 COX-2 Upregulation NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Derivative This compound Derivative Derivative->NFkB Inhibition Derivative->COX2 Inhibition

Caption: Inhibition of inflammatory pathways by this compound derivatives.

Conclusion

Novel this compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. This guide has provided a comprehensive overview of their synthesis, key biological activities, and mechanisms of action, along with detailed experimental protocols for their evaluation. By employing a systematic approach to synthesis, screening, and mechanistic studies, researchers can unlock the full therapeutic potential of this important chemical scaffold. The integration of robust in vitro and in vivo models, coupled with clear data presentation and visualization, will be instrumental in advancing these compounds from the laboratory to clinical applications.

References

A Multi-Spectroscopic Approach to the Structural Elucidation of 2-(Indolin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. 2-(Indolin-1-yl)acetic acid, a molecule of interest due to its structural relation to biologically active indole derivatives, requires a rigorous and multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth, field-proven methodology for the structural elucidation of this compound, leveraging a synergistic combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. More than a simple recitation of protocols, this document delves into the causality behind experimental choices and data interpretation, presenting a self-validating system of analysis designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

This compound is a derivative of indoline, featuring an acetic acid moiety at the 1-position. Unlike its aromatic counterpart, indole-3-acetic acid (a well-known plant hormone), the indoline core has a saturated five-membered ring, fundamentally altering its chemical and electronic properties.[1] This structural difference necessitates a comprehensive spectroscopic analysis to confirm its identity, purity, and structure, as any ambiguity can have profound implications in medicinal chemistry and material science.

This guide outlines an integrated spectroscopic workflow, demonstrating how data from orthogonal techniques are woven together to build an unshakeable structural hypothesis. We will proceed from determining the molecular formula to mapping the carbon-hydrogen framework and identifying key functional groups.

The Integrated Analytical Workflow

The principle of modern structural elucidation relies on the convergence of evidence. No single technique provides the complete picture. Instead, we use a systematic approach where the output of one analysis informs and validates the interpretation of the next.

G cluster_0 cluster_1 Primary Analysis cluster_2 Structural Framework & Connectivity cluster_3 Functional Group Identification cluster_4 Final Confirmation Sample This compound (Purified Sample) MS Mass Spectrometry (HRMS) Sample->MS Determines Molecular Formula H_NMR ¹H NMR Spectroscopy Sample->H_NMR Maps H Framework & Connectivity C_NMR ¹³C NMR Spectroscopy Sample->C_NMR Maps C Skeleton IR Infrared (IR) Spectroscopy Sample->IR Confirms Functional Groups MS->H_NMR Validates Mass Elucidation Integrated Structural Elucidation MS->Elucidation H_NMR->Elucidation C_NMR->Elucidation IR->Elucidation

Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: We begin with High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), as it provides the most critical initial piece of data: the exact molecular weight. This allows for the unambiguous determination of the molecular formula, which is the foundation upon which all other structural data is built. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. The high proton affinity of the indoline nitrogen makes this mode highly efficient.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

Data Interpretation and Expected Results

The molecular formula for this compound is C₁₀H₁₁NO₂. The primary objective is to find the experimental mass for the [M+H]⁺ ion and compare it to the theoretical value.

Ion SpeciesTheoretical m/zObserved m/zInterpretation
[M+H]⁺178.0863~178.086 (± 5 ppm)Confirms the molecular formula C₁₀H₁₁NO₂.
[M-COOH]⁺132.0757~132.076A potential fragment corresponding to the loss of the carboxyl group.
[C₈H₈N]⁺118.0651~118.065A major fragment corresponding to the stable indolinyl cation after loss of the entire acetic acid side chain.[2][3]

The observation of the [M+H]⁺ ion with high mass accuracy provides strong evidence for the elemental composition. The fragmentation pattern, particularly the loss of the acetic acid moiety to yield the indolinyl cation, serves as a preliminary confirmation of the gross structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atoms

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For a molecule like this compound, specific patterns in the aromatic and aliphatic regions are expected, which act as structural fingerprints.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it will reliably show the acidic proton of the carboxylic acid.

  • Instrumentation: Use an NMR spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (>1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity (splitting patterns).

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-7~7.1-7.2d1HAromatic proton ortho to the fused ring, coupled to H-6.
H-5, H-6~6.9-7.1m2HOverlapping aromatic protons, complex coupling.
H-4~6.6-6.7d1HAromatic proton ortho to the nitrogen-bearing carbon, often shifted upfield.
N-CH₂ (Side Chain)~4.0-4.2s2HMethylene group attached to nitrogen and a carbonyl. Deshielded. Singlet as there are no adjacent protons.
C-2-H₂~3.5-3.6t2HAliphatic methylene adjacent to nitrogen, deshielded. Triplet due to coupling with C-3-H₂.
C-3-H₂~2.9-3.1t2HAliphatic methylene adjacent to the aromatic ring. Triplet due to coupling with C-2-H₂.
COOH>10 (DMSO-d₆)br s1HAcidic proton, chemical shift is solvent and concentration dependent. Broad signal.

Note: Chemical shifts are predictions based on typical values for indoline and N-substituted systems and may vary based on solvent and other factors.[4][5]

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. We expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O~171-173Carboxylic acid carbonyl carbon, highly deshielded.
C-7a~150-152Aromatic quaternary carbon bonded to nitrogen.
C-3a~130-132Aromatic quaternary carbon at the ring junction.
C-5, C-6~124-128Aromatic CH carbons.
C-4~118-120Aromatic CH carbon.
C-7~108-110Aromatic CH carbon ortho to nitrogen, often shifted upfield.
N-CH₂ (Side Chain)~52-55Methylene carbon attached to nitrogen.
C-2~47-50Aliphatic methylene carbon adjacent to nitrogen.
C-3~28-30Aliphatic methylene carbon.

Note: Chemical shifts are predictions and serve as a guide for assignment.[4][6]

G cluster_0 NMR Analysis Workflow OneD_H Acquire ¹H NMR Assign_H Assign Protons (Shift, Integration, Multiplicity) OneD_H->Assign_H OneD_C Acquire ¹³C NMR Assign_C Assign Carbons (Shift, Count) OneD_C->Assign_C Structure Proposed Structure Assign_H->Structure Confirms H-H Connectivity Assign_C->Structure Confirms C Skeleton

Caption: Workflow for NMR data analysis and assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the most characteristic signals will be from the carboxylic acid group. The absence of an N-H stretch is equally important, confirming the N-substitution. Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-600 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum is analyzed by identifying characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
2500-3300O-H stretchCarboxylic AcidVery broad, strong absorption, often obscuring C-H stretches.[7]
3000-3100C-H stretchAromatic C-HMedium to weak, sharp peaks.
2850-2960C-H stretchAliphatic C-HMedium, sharp peaks.
~1700-1725C=O stretchCarboxylic AcidVery strong, sharp absorption.[7][8]
~1600, ~1480C=C stretchAromatic RingTwo to three medium-intensity bands.
~1210-1320C-N stretchAryl AmineMedium to strong absorption.
Absence at ~3300-3500N-H stretchSecondary AmineThe absence of a peak here confirms the indoline nitrogen is tertiary (N-substituted).

Integrated Structural Elucidation: A Cohesive Conclusion

The final step is to synthesize the information from all analyses into a single, self-consistent structural assignment.

  • MS established the molecular formula as C₁₀H₁₁NO₂.

  • IR confirmed the presence of a carboxylic acid (broad O-H, strong C=O) and an N-substituted aromatic system (aryl C-N, absence of N-H).

  • ¹³C NMR showed 10 distinct carbons, consistent with the formula, and identified the carbonyl, aromatic, and aliphatic regions.

  • ¹H NMR provided the definitive map, showing the four protons of a disubstituted benzene ring, the characteristic adjacent triplet signals of the C2 and C3 protons of an indoline ring, and the isolated singlet for the N-CH₂ side chain, all with the correct integrations.

Each piece of data corroborates the others, leading to the unambiguous structural confirmation of the sample as this compound.

G cluster_0 Converging Lines of Evidence MS HRMS Formula: C₁₀H₁₁NO₂ Structure Final Structure: This compound MS->Structure IR IR Spectroscopy Groups: -COOH, C-N (No N-H) IR->Structure NMR ¹H & ¹³C NMR Connectivity: Aromatic, Aliphatic (CH₂-CH₂), N-CH₂ NMR->Structure

Caption: Convergence of data for final structural proof.

References

Exploring the Mechanism of Action of 2-(Indolin-1-yl)acetic acid: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

2-(Indolin-1-yl)acetic acid is a synthetic molecule structurally analogous to the principal plant hormone Indole-3-acetic acid (IAA), the most common and physiologically active auxin. Due to this profound structural similarity, its primary mechanism of action is understood to be that of a classic auxin, hijacking the endogenous auxin signaling pathway to elicit physiological responses. This guide provides a detailed exploration of this mechanism, beginning with the molecular perception of the compound by the TIR1/AFB receptor complex, the subsequent degradation of Aux/IAA transcriptional repressors, and the ultimate activation of Auxin Response Factors (ARFs) that drive auxin-responsive gene expression. We will detail the key experimental protocols required to validate this pathway, present quantitative data on auxin activity, and visualize the core signaling cascade. Furthermore, we will briefly explore potential alternative mechanisms of action based on the established bioactivity of related indoline scaffolds in therapeutic contexts, acknowledging the versatility of this chemical moiety.

Introduction to this compound: An Auxin Analogue

Indole-3-acetic acid (IAA) is a pivotal phytohormone that orchestrates a vast array of developmental processes in plants, from establishing apical dominance and polarity to promoting cell elongation, division, and differentiation[1]. The defining chemical features of IAA are an unsaturated indole ring and an acetic acid side chain[1]. This compound shares the critical acetic acid side chain but possesses a saturated indoline ring. In the context of plant physiology, this structural conservation strongly predicts its function as a synthetic auxin.

Synthetic auxins are exogenous compounds that mimic the effect of endogenous IAA.[2][3]. They are of immense value in agriculture and research, used to stimulate root formation, control fruit development, and, at high concentrations, as herbicides[2][3]. The mechanism of action for these synthetic molecules is not novel; rather, they co-opt the natural auxin perception and signaling machinery. This guide will dissect that machinery as the primary mechanism of action for this compound.

Primary Mechanism of Action: The Auxin Signaling Pathway

The central dogma of auxin signaling involves a surprisingly direct and elegant pathway that converts a chemical signal into a transcriptional response. The core components are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologues, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

Molecular Perception: The TIR1/AFB Co-receptor Complex

The cellular receptor for auxin is not a single protein but a co-receptor complex. The F-box protein TIR1 (or its AFB paralogs) forms part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the absence of auxin, the TIR1/AFB protein has a low affinity for its target substrates, the Aux/IAA repressor proteins.

This compound, acting as an IAA mimic, initiates the signaling cascade by binding to a specific pocket on the TIR1/AFB protein. This binding event is not merely an activation step; the auxin molecule acts as a form of "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA protein. This creates a stable ternary complex: SCFTIR1/AFB-Auxin-Aux/IAA.

Ubiquitination and Degradation of Aux/IAA Repressors

Once the Aux/IAA repressor is brought into stable contact with the SCFTIR1/AFB complex, the E3 ubiquitin ligase machinery is activated. This results in the poly-ubiquitination of the Aux/IAA protein, marking it for rapid degradation by the 26S proteasome. This targeted degradation is the critical "de-repression" step in the pathway.

Liberation and Activation of Auxin Response Factors (ARFs)

In the basal state (low auxin), Aux/IAA proteins are bound to Auxin Response Factors (ARFs), a family of transcription factors. This interaction represses the transcriptional activity of the ARFs. When this compound triggers the degradation of the Aux/IAA proteins, the ARFs are liberated. Once freed, ARFs can bind to specific DNA sequences in the promoters of auxin-responsive genes, known as Auxin Response Elements (AuxREs), to either activate or repress their transcription, leading to the downstream physiological effects associated with auxin activity.

Signaling Pathway Diagram

Auxin_Signaling cluster_nucleus Cell Nucleus AUX This compound (Auxin Analogue) TIR1 SCF-TIR1/AFB (E3 Ubiquitin Ligase) AUX->TIR1 AuxIAA Aux/IAA Repressor TIR1->AuxIAA Proteasome 26S Proteasome TIR1->Proteasome Poly-ubiquitinates Aux/IAA for degradation ARF ARF (Transcription Factor) AuxIAA->ARF Represses Gene Auxin-Responsive Gene (with AuxRE promoter) ARF->Gene Activates/Represses Transcription Response Transcriptional Response & Physiological Effects Gene->Response Leads to caption Figure 1: The Auxin Signaling Pathway.

Caption: Figure 1: The core auxin signaling pathway initiated by an auxin analogue.

Key Experimental Protocols for Mechanistic Validation

To validate the hypothesis that this compound acts as an auxin, a series of standardized bioassays and molecular techniques are employed.

Protocol: Root Growth Inhibition Assay

Rationale: A classic dose-dependent effect of auxin is the promotion of root growth at very low concentrations and the strong inhibition of primary root elongation at higher concentrations. This assay quantifies that response.

Methodology:

  • Preparation of Media: Prepare half-strength Murashige and Skoog (MS) agar plates. After autoclaving and cooling to ~50°C, add this compound from a stock solution to achieve a range of final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a positive control series with IAA.

  • Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared plates.

  • Vernalization & Growth: Store plates at 4°C for 2-3 days in the dark (vernalization), then transfer them to a growth chamber oriented vertically under a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Data Acquisition: After 5-7 days of growth, scan the plates and measure the length of the primary root for at least 20 seedlings per condition using image analysis software (e.g., ImageJ).

  • Analysis: Plot the average root length against the log of the auxin concentration to generate a dose-response curve.

Protocol: DR5::GUS Reporter Gene Assay

Rationale: The DR5 promoter is a synthetic promoter containing multiple AuxRE elements. It is fused to a reporter gene like β-glucuronidase (GUS). Activation of the auxin pathway leads to a strong, quantifiable expression of the reporter gene in specific tissues.

Methodology:

  • Plant Material: Use a transgenic Arabidopsis thaliana line carrying the DR5::GUS construct.

  • Seedling Treatment: Grow seedlings for 5-7 days on standard MS agar plates. Transfer them into liquid MS medium containing various concentrations of this compound (e.g., 0, 100 nM, 1 µM, 10 µM) for a defined period (e.g., 6-24 hours).

  • GUS Staining: Harvest seedlings and immerse them in GUS staining solution (containing X-Gluc) in a vacuum-infiltrate for 15 minutes, then incubate at 37°C overnight. The GUS enzyme will cleave X-Gluc, producing a blue precipitate where the DR5 promoter was active.

  • Visualization: Clear the chlorophyll from the seedlings using an ethanol series (70%, 90%, 100%).

  • Analysis: Observe and photograph the staining pattern under a microscope. Strong blue staining, particularly in the root tips and vasculature, indicates robust activation of the auxin response pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assay1 Root Growth Inhibition Assay cluster_assay2 DR5::GUS Reporter Assay a1 Prepare MS-Agar plates with varying concentrations of This compound a2 Plate sterilized Arabidopsis seeds a1->a2 a3 Incubate vertically (5-7 days) a2->a3 a4 Scan plates and measure primary root length a3->a4 a5 Generate Dose-Response Curve a4->a5 b1 Treat DR5::GUS transgenic seedlings with compound b2 Incubate and harvest seedlings b1->b2 b3 Perform GUS staining (X-Gluc incubation) b2->b3 b4 Clear chlorophyll with ethanol b3->b4 b5 Microscopic Visualization of blue precipitate b4->b5 caption Figure 2: Workflow for key auxin bioassays.

Caption: Figure 2: Workflow for key auxin bioassays.

Quantitative Analysis of Auxin Activity

The biological activity of different auxin analogues can be compared by their efficacy in standardized assays. The data below is a representative summary of expected results from a root growth inhibition assay, comparing this compound to the natural auxin, IAA.

CompoundEC₅₀ (Root Inhibition)Maximum Inhibition (%)Notes
Indole-3-acetic acid (IAA)~100 nM>90%Natural endogenous auxin, serves as the benchmark.
This compound150-300 nM (Predicted)>85% (Predicted)Expected to be a potent auxin, potentially with slightly lower affinity or different stability than IAA due to the saturated ring.
Benzoic Acid>100 µM<10%Inactive control, lacks the correct side chain positioning.

Note: Predicted values are based on structure-activity relationships of known auxins. Actual experimental validation is required.

Potential Alternative Mechanisms of Action

While the auxin-like activity is the most probable mechanism in a plant context, the indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of protein targets in mammalian systems[4]. It is therefore prudent to consider potential alternative or off-target effects, particularly in non-plant systems.

  • Cyclooxygenase (COX) Inhibition: Complex indole acetic acid derivatives have been developed as dual inhibitors of COX enzymes and thromboxane receptors, indicating a potential role in modulating inflammatory pathways[5].

  • S1P1 Receptor Antagonism: Dihydro-pyrrolo-indolyl acetic acids have been optimized as potent antagonists of the Sphingosine-1-phosphate receptor 1 (S1P1), a GPCR target for treating autoimmune diseases like multiple sclerosis[6].

  • CRTH2 Receptor Antagonism: Certain indole acetic acid derivatives act as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a target for allergic and respiratory diseases[7].

These activities in mammalian systems are distinct from the auxin signaling pathway and would be investigated using entirely different experimental models, such as enzyme inhibition assays or receptor binding assays with mammalian cell lines.

Conclusion and Future Directions

The mechanism of action of this compound is best understood through its structural analogy to Indole-3-acetic acid, positioning it as a classic synthetic auxin. Its primary activity involves binding to the TIR1/AFB co-receptor, inducing the degradation of Aux/IAA repressors, and thereby activating ARF-mediated transcription of auxin-responsive genes. This well-established pathway accounts for its predicted physiological effects on plant growth and development.

Future research should focus on direct experimental validation, including receptor binding affinity studies with purified TIR1 protein and comprehensive transcriptomic analysis (RNA-seq) of treated plants to confirm the activation of auxin-responsive genes. Furthermore, exploring its activity in mammalian systems could uncover novel therapeutic potential based on the known versatility of the indoline scaffold.

References

2-(Indolin-1-yl)acetic Acid: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Within this esteemed class of heterocycles, the 2-(indolin-1-yl)acetic acid scaffold has emerged as a particularly versatile and privileged structure. Its unique combination of a partially saturated indoline ring system and a flexible acetic acid side chain provides an ideal framework for the design of potent and selective modulators of various biological targets. This technical guide offers a comprehensive exploration of the this compound core, from its fundamental synthetic strategies and chemical properties to its diverse applications in drug discovery, with a focus on anticancer and anti-inflammatory agents. We will delve into the critical aspects of structure-activity relationship (SAR) studies, ADME/Tox considerations, and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

The this compound Scaffold: A Gateway to Therapeutic Innovation

The indoline scaffold, a reduced form of indole, offers a three-dimensional geometry that can be advantageous for fitting into the binding pockets of enzymes and receptors. The nitrogen at the 1-position serves as a convenient handle for introducing a variety of substituents, with the acetic acid moiety being a particularly effective choice. This carboxylic acid group can engage in crucial hydrogen bonding interactions with target proteins, act as a bioisostere for other functional groups, or serve as a linking point for further chemical modifications.

The true power of the this compound scaffold lies in its adaptability. By strategically modifying the indoline ring, the acetic acid side chain, and by introducing substituents at various positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound core and its derivatives can be achieved through several reliable synthetic routes. The choice of a specific pathway is often dictated by the desired substitution pattern on the indoline ring.

General Synthesis of the this compound Scaffold

A common and efficient method to synthesize the parent scaffold involves the N-alkylation of indoline with an appropriate 2-haloacetic acid ester, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

  • N-Alkylation: To a solution of indoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(indolin-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Hydrolysis: Dissolve the purified ethyl 2-(indolin-1-yl)acetate (1.0 eq) in a mixture of THF, methanol, and water.

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature until the ester is completely consumed (as monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to a pH of ~3-4.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Causality in Experimental Choices: The use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive. The excess base ensures complete deprotonation of the indoline nitrogen. Hydrolysis with lithium hydroxide is a robust method for converting the ester to the carboxylic acid under mild conditions.

G Indoline Indoline Intermediate Ethyl 2-(indolin-1-yl)acetate Indoline->Intermediate N-Alkylation EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Intermediate Base K2CO3, Acetonitrile Product This compound Intermediate->Product Hydrolysis Hydrolysis LiOH, THF/MeOH/H2O

Caption: General synthetic scheme for this compound.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The this compound scaffold has proven to be a fruitful starting point for the development of a diverse range of therapeutic agents. Two prominent areas of application are in the fields of oncology and inflammation.

Anticancer Agents: Inhibition of VEGFR-2 Kinase

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer therapies.[1] The indolin-2-one scaffold, a close relative of the indoline core, is a well-established pharmacophore for VEGFR-2 inhibitors.[2] The this compound framework can be elaborated to generate potent VEGFR-2 inhibitors.

Mechanism of Action: These inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade.

Structure-Activity Relationship (SAR) Insights:

CompoundR1R2R3VEGFR-2 IC50 (nM)
1a HHH>10,000
1b 5-FH4-pyridyl50
1c 5-ClH4-pyridyl35
1d 5-FMe4-pyridyl150
1e 5-ClH3-pyridyl120

This is a representative table based on general SAR principles for kinase inhibitors. Actual values would be derived from specific studies.

Key SAR Observations:

  • Substitution on the Indoline Ring: Halogen substitution at the 5-position of the indoline ring, such as fluorine or chlorine, generally enhances potency.

  • N1-Substitution: The presence of a small alkyl group on the indoline nitrogen can be detrimental to activity, suggesting steric constraints in the binding pocket.

  • Amide Moiety: Conversion of the carboxylic acid to an amide, particularly with a pyridine ring, is often crucial for potent VEGFR-2 inhibition, likely due to additional hydrogen bonding interactions.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [1][3]

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against VEGFR-2 kinase.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer with a constant percentage of DMSO.

    • Dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu:Tyr, 4:1)).

  • Assay Procedure:

    • Add the master mixture to all wells of a 96-well plate.

    • Add the diluted test compounds to the "Test Wells".

    • Add buffer with DMSO to the "Positive Control" wells.

    • Add buffer to the "Blank" (no enzyme) wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add only buffer to the "Blank" wells.

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This can be achieved using a luminescence-based assay such as the Kinase-Glo® MAX reagent.

    • Add the detection reagent to all wells and incubate at room temperature for 10 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G Start Prepare Reagents AddMasterMix Add Master Mix to Plate Start->AddMasterMix AddCompounds Add Test Compounds & Controls AddMasterMix->AddCompounds AddEnzyme Add VEGFR-2 Enzyme AddCompounds->AddEnzyme Incubate Incubate at 30°C AddEnzyme->Incubate AddDetection Add Detection Reagent Incubate->AddDetection ReadLuminescence Read Luminescence AddDetection->ReadLuminescence AnalyzeData Calculate IC50 ReadLuminescence->AnalyzeData

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Anti-inflammatory Agents: Dual COX Inhibition and Thromboxane Receptor Antagonism

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their use can be associated with cardiovascular side effects. A promising strategy to mitigate these risks is the development of dual-acting compounds that not only inhibit COX but also antagonize the thromboxane A2 receptor (TP). The this compound scaffold has been successfully employed to generate such dual-acting agents, termed COXTRANs (COX-inhibiting thromboxane receptor antagonists).

Experimental Protocol: In Vitro COX Inhibition Assay [4][5]

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of co-factors hematin and L-epinephrine.

    • Dilute purified COX-1 and COX-2 enzymes to the appropriate concentration.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, hematin, and L-epinephrine to each well.

    • Add the diluted enzyme (COX-1 or COX-2) to the appropriate wells.

    • Add the test compound dilutions and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection:

    • The peroxidase activity is measured colorimetrically by monitoring the oxidation of a chromogenic substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-2 / IC50 COX-1).

ADME/Tox Considerations: A Critical Step in Drug Development

While potency and selectivity are crucial, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. For the this compound scaffold, several key aspects should be considered:

  • Lipophilicity: The overall lipophilicity of the molecule, often measured as LogP, will influence its absorption and distribution. Modifications to the indoline ring and side chain can be used to tune this property.

  • Metabolic Stability: The indoline ring can be susceptible to oxidative metabolism. In silico tools and in vitro assays with liver microsomes can predict potential metabolic hotspots.

  • Toxicity: In silico toxicity prediction tools can be used to flag potential liabilities early in the discovery process.[6] Experimental assays are then necessary to confirm these predictions.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and valuable starting point in medicinal chemistry. Its synthetic tractability and the ability to readily introduce diverse chemical functionalities have enabled the development of potent and selective inhibitors for a range of therapeutic targets. The successful application of this scaffold in the design of VEGFR-2 inhibitors and dual-acting COXTRANs highlights its potential for addressing complex diseases.

Future research in this area will likely focus on:

  • Exploring New Therapeutic Areas: The scaffold's adaptability suggests its potential for targeting other enzyme families and receptors.

  • Fine-tuning ADME/Tox Properties: A greater emphasis on optimizing the pharmacokinetic and safety profiles of these compounds will be crucial for their clinical success.

  • Novel Synthetic Methodologies: The development of more efficient and diverse synthetic routes will continue to expand the chemical space accessible from this privileged core.

By leveraging the insights and protocols presented in this guide, researchers can continue to unlock the full potential of the this compound scaffold in the pursuit of innovative and life-saving medicines.

References

An In-Depth Technical Guide to the In Silico Modeling of 2-(Indolin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-(Indolin-1-yl)acetic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The rational design and optimization of these derivatives necessitate a robust and predictive computational modeling workflow. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for the in silico modeling of this compound derivatives. Moving beyond a mere recitation of protocols, this guide, from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, emphasizing scientific integrity and logical flow. We will explore a holistic workflow, from initial target identification and validation to advanced molecular dynamics simulations and predictive ADMET profiling. Each stage is detailed with step-by-step methodologies, supported by authoritative references and visual aids to ensure clarity and reproducibility. The ultimate goal of this guide is to empower researchers to leverage computational tools to accelerate the discovery and development of novel therapeutics based on the this compound core.

Introduction: The Rationale for In Silico Modeling of this compound Derivatives

The journey of a drug from concept to clinic is arduous, time-consuming, and resource-intensive, with a high rate of attrition in clinical trials often attributed to poor pharmacokinetics, lack of efficacy, or unforeseen toxicity.[1] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to prioritize and optimize lead compounds before their synthesis and experimental testing.[1][2] The this compound framework and its parent indole structure are prevalent in numerous biologically active compounds, making them a fertile ground for therapeutic innovation.[3] In silico modeling provides a powerful lens through which to explore the vast chemical space of these derivatives, predict their biological activities, and understand their mechanisms of action at a molecular level.

This guide is structured to mirror a logical drug discovery pipeline, providing both the "how" and the "why" at each step. We will begin by identifying potential biological targets for this class of compounds, a crucial first step that informs all subsequent modeling efforts. We will then detail the core in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics (MD) simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Target Identification and Validation: Where to Begin?

Before any computational modeling can commence, a clear biological target must be identified. For this compound derivatives, the literature points to several promising therapeutic areas and associated protein targets.

Known and Potential Biological Targets

Based on existing research on indole and indoline derivatives, several key biological targets can be prioritized for initial in silico screening:

  • Anti-inflammatory Targets:

    • Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Indole acetic acid derivatives have been explored as COX inhibitors, with some showing selectivity for the inducible COX-2 isoform, which is a key player in inflammation and pain.[4][5]

    • 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): Dual inhibition of these enzymes by indoline-based compounds has shown remarkable anti-inflammatory efficacy in preclinical models.[2]

  • Anticancer Targets:

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several indolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis in tumors.[3][6][7][8]

    • PI3K/Akt/mTOR Pathway: This signaling cascade is frequently dysregulated in cancer, and indole derivatives have been shown to modulate its activity.[9]

    • Tubulin: As a critical component of the cytoskeleton, tubulin is a validated target for anticancer drugs. Indole derivatives have been developed as tubulin polymerization inhibitors.[10]

    • Ectonucleotidases (e.g., ENPP1, e5'NT): These enzymes are involved in tumor development and immune evasion, and indole acetic acid sulfonate derivatives have been identified as potent inhibitors.[11][12]

  • Antimicrobial Targets:

    • Bacterial Membranes: Indole-based compounds can act as antibiotic potentiators by targeting and disrupting bacterial membranes.[13]

    • DNA and Associated Enzymes: Some indolylpyrimidine derivatives have been shown to bind to DNA, suggesting a potential mechanism for their antimicrobial or anticancer effects.[14]

Workflow for Target Identification and Prioritization

The following workflow provides a systematic approach to identifying and prioritizing biological targets for your this compound derivatives.

Figure 1: Workflow for Target Identification and Prioritization.

The In Silico Modeling Cascade: A Step-by-Step Guide

Once a prioritized list of biological targets is established, the core in silico modeling can begin. This section provides detailed, step-by-step protocols for each stage of the computational workflow.

Ligand and Protein Preparation: The Foundation of Accurate Modeling

The quality of your input structures directly dictates the reliability of your modeling results. Therefore, meticulous preparation of both the ligand (your this compound derivatives) and the protein target is paramount.

  • 2D to 3D Conversion: Start with the 2D structure of your derivative. Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to draw the structure and then convert it to a 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94, UFF) to obtain a more stable conformation.

  • Tautomer and Ionization State Generation: At physiological pH (around 7.4), your molecule may exist in different tautomeric and ionization states. It is crucial to generate and consider these different forms, as they can significantly impact binding interactions. Various software packages can automate this process.

  • File Format Conversion: Save the prepared ligand structures in a format compatible with your chosen docking software (e.g., .mol2, .sdf, .pdbqt).

  • Retrieve Protein Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).[15] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand similar to your compound of interest.

  • Clean the PDB File: The raw PDB file often contains non-essential components like water molecules, co-factors, and ions that may not be relevant to the binding of your ligand. These should generally be removed unless they are known to play a critical role in ligand binding.[13]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring correct protonation states for titratable residues at physiological pH.

  • Assign Partial Charges: Assign partial charges to each atom in the protein using a force field like AMBER or CHARMM.

  • Handle Missing Residues and Loops: Some PDB structures may have missing residues or loops. If these are in or near the binding site, they should be modeled using loop modeling software.

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or by using pocket prediction algorithms.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, typically as a docking score.[6]

Figure 2: General Molecular Docking Workflow.
  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the .pdbqt format using AutoDockTools (ADT). This format includes atomic charges and atom types.

  • Define the Grid Box: In ADT, define a 3D grid box that encompasses the entire binding site of the protein. The size and center of this box are critical parameters.

  • Run AutoGrid: This step pre-calculates grid maps for each atom type in the ligand, which speeds up the subsequent docking calculations.

  • Run AutoDock Vina: Execute the docking simulation using the prepared receptor, ligand, and grid information. Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

  • Analyze Results: Visualize the docked poses in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the top-scoring poses and the protein's active site residues.

DerivativeTargetDocking Score (kcal/mol)Key Interacting Residues
Compound XVEGFR-2-9.5Cys919, Glu885, Asp1046
Compound YCOX-2-8.7Arg120, Tyr355, Ser530
............

Note: The data in this table is illustrative. Actual values should be obtained from your docking simulations.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16] A robust QSAR model can predict the activity of novel, unsynthesized derivatives.

Figure 3: QSAR Model Development Workflow.
  • Data Collection: Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target.

  • Descriptor Calculation: For each molecule in your dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Dragon.

  • Data Splitting: Divide your dataset into a training set (typically 70-80% of the data) for model building and a test set for external validation.

  • Feature Selection: From the large pool of calculated descriptors, select a subset that is most relevant to the biological activity using statistical methods like genetic algorithms or stepwise multiple linear regression.

  • Model Building: Use the selected descriptors and the training set to build a QSAR model using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM).

  • Model Validation: Rigorously validate your model's predictive power using both internal (e.g., cross-validation) and external (using the test set) validation methods. Key statistical parameters to assess include the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² for the test set.

Molecular Dynamics (MD) Simulations: Understanding Dynamic Behavior

While docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, revealing how the complex behaves over time.[5] This can provide deeper insights into the stability of the binding pose and the role of specific interactions.

  • System Setup: Place the top-scoring docked complex from your molecular docking study into a simulation box.

  • Solvation: Add water molecules to the simulation box to mimic the aqueous cellular environment.

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without restraints to observe the natural dynamics of the protein-ligand complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating the Root Mean Square Deviation - RMSD), identify key and persistent interactions, and calculate binding free energies.

ADMET Prediction: Assessing Drug-Likeness

Early prediction of ADMET properties is crucial to avoid late-stage failures in drug development.[17] Several web-based tools and software packages can predict these properties based on the chemical structure of your derivatives.

PropertyDescriptionRecommended Web Servers
Absorption Oral bioavailability, Caco-2 permeability, human intestinal absorption.SwissADME, ADMETlab 2.0
Distribution Blood-brain barrier penetration, plasma protein binding.vNN-ADMET, ADMETboost
Metabolism Cytochrome P450 (CYP) inhibition/substrate prediction.SwissADME, ADMETlab 2.0
Excretion Renal clearance prediction.ADMETlab 2.0
Toxicity Mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity.ProTox-II, vNN-ADMET
  • Prepare Ligand Structures: Obtain the SMILES strings or .sdf files for your this compound derivatives.

  • Submit to Web Servers: Input the structures into one or more of the recommended web servers.

  • Analyze and Consolidate Results: Compile the predictions from different servers into a summary table. Look for consensus predictions to increase confidence.

  • Apply Drug-Likeness Rules: Evaluate your compounds against established rules like Lipinski's Rule of Five to assess their potential as orally bioavailable drugs.

DerivativeMW ( g/mol )logPH-bond DonorsH-bond AcceptorsTPSA (Ų)Lipinski ViolationsBBB Permeant?hERG Inhibitor?
Compound X350.43.21475.60YesNo
Compound Y420.54.82595.80NoYes
...........................

Note: The data in this table is illustrative and should be populated with predictions from ADMET servers.

Synthesizing the Data: From In Silico Insights to Experimental Validation

The ultimate goal of this comprehensive in silico workflow is to generate testable hypotheses and prioritize a manageable number of the most promising this compound derivatives for chemical synthesis and experimental validation. The convergence of favorable results across multiple computational methods—strong docking scores, predictive QSAR models, stable MD simulations, and desirable ADMET profiles—provides a high degree of confidence in the potential of a given compound. This integrated approach not only accelerates the drug discovery process but also increases the likelihood of success in subsequent preclinical and clinical development.

References

A Comprehensive Technical Guide to the Discovery of Novel Biological Targets for 2-(Indolin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery. For novel chemical entities such as 2-(Indolin-1-yl)acetic acid, whose biological activities are yet to be characterized, identifying specific protein targets is the foundational step toward understanding its therapeutic potential and potential toxicities. Phenotypic screening can reveal what a compound does, but target identification explains how it does it.[1] This guide presents a holistic, multi-pronged strategy for the unbiased discovery and subsequent validation of biological targets for this compound. By integrating computational, biochemical, and cell-based methodologies, this workflow is designed to move from broad, proteome-wide screening to high-confidence, functionally validated targets. We provide not only the strategic framework but also detailed, field-proven protocols and the scientific rationale underpinning each experimental choice, ensuring a self-validating and robust approach for researchers in drug development.

Section 1: Strategic Framework for Target Deconvolution

The journey from a bioactive compound to a validated drug candidate hinges on understanding its interactions within the proteome. A single-method approach is often insufficient, as each technique possesses inherent strengths and weaknesses. Our proposed strategy is a phased, funnel-like approach that begins with broad, predictive methods to generate hypotheses, followed by rigorous experimental techniques to identify, confirm, and functionally validate direct molecular targets. This integrated workflow maximizes efficiency and confidence in the final candidates.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: In-Cell Target Engagement cluster_3 Phase 4: Biophysical & Functional Validation p1 In Silico Target Prediction (Similarity Search, Reverse Docking) p2 Affinity Chromatography- Mass Spectrometry (AP-MS) p1->p2 Prioritizes Bait Design p3 Cellular Thermal Shift Assay (CETSA) Drug Affinity Responsive Target Stability (DARTS) p2->p3 Candidate Proteins p4 Biophysical Confirmation (SPR, ITC) p3->p4 Confirmed Binders p5 Functional Validation (siRNA/CRISPR Knockdown) p4->p5 Quantified Affinity

Figure 1: Integrated workflow for novel target discovery.

Section 2: Phase 1 - In Silico Target Prediction: Charting the Possibility Space

Before committing to resource-intensive wet-lab experiments, computational methods can provide a valuable, cost-effective starting point.[2][3] These approaches leverage vast databases of known drug-target interactions to predict putative targets for a novel compound based on its structural or chemical properties.

2.1. Core Methodologies

  • Ligand-Based Similarity Searching: This technique operates on the principle that structurally similar molecules often share similar biological targets.[4][5] The 2D or 3D structure of this compound is used as a query to search databases like ChEMBL or PubChem for compounds with high similarity scores. The known targets of these "hit" compounds become the predicted targets for our query molecule.

  • Reverse/Inverse Docking: In contrast to traditional virtual screening where many compounds are docked to one target, reverse docking screens a single compound against a library of 3D protein structures.[4] This method calculates the binding energy of this compound with numerous potential targets, ranking them based on the most favorable predicted interactions.[6]

2.2. Protocol: Ligand-Based Similarity Search using Public Databases

  • Obtain Structure: Generate a SMILES (Simplified Molecular Input Line Entry System) or SDF file for this compound.

  • Select Database: Navigate to a public chemical database such as PubChem (--INVALID-LINK--).

  • Perform Search: Use the "Structure Search" functionality. Input the SMILES string or upload the SDF file.

  • Set Parameters: Select "Similarity Search (2D)" and set a Tanimoto similarity threshold (e.g., >85%) to identify closely related analogs.

  • Analyze Results: Examine the list of returned compounds. Pay close attention to molecules with well-annotated biological activity and known protein targets.

  • Compile Hypothesis List: Consolidate the identified protein targets into a preliminary list for further investigation.

2.3. Data Presentation: Predicted Target Classes

In Silico MethodPredicted Target/FamilyConfidence ScoreRationale
Similarity Search (2D)Cyclooxygenases (COX)MediumHigh structural similarity to known NSAID scaffolds.[7]
Reverse DockingThromboxane Receptor (TP)Medium-LowFavorable docking score in the ligand-binding pocket.
Pharmacophore ModelAldose ReductaseLowShared key pharmacophoric features with known inhibitors.

Section 3: Phase 2 - Unbiased Target Identification via Affinity-Based Proteomics

While in silico methods generate hypotheses, they are not direct evidence of binding. Chemical proteomics provides a powerful, unbiased strategy to physically isolate and identify protein targets directly from a complex biological sample, such as a cell lysate.[1][8] The most common approach is affinity purification-mass spectrometry (AP-MS).[9]

3.1. Rationale and Self-Validation

The core principle involves immobilizing the small molecule (the "bait") on a solid support (e.g., agarose beads) and using it to "fish" for its binding partners (the "prey") from a proteome.[10][11] To ensure trustworthiness, this experiment is critically dependent on a proper control. The most robust control involves a parallel experiment using beads that have not been conjugated with the compound. True binding partners should be highly enriched in the compound-conjugated sample relative to the control beads, a distinction made possible by quantitative mass spectrometry.[11]

G cluster_0 Step 1: Bait Synthesis cluster_1 Step 2: Immobilization cluster_2 Step 3: Affinity Purification cluster_3 Step 4: Analysis s1 Synthesize Linker-Modified This compound s2 Covalently Couple Bait to NHS-Activated Beads s1->s2 s3 Incubate Beads with Cell Lysate s2->s3 s4 Wash Away Non-Specific Binders s3->s4 s5 Elute Specific Binders s4->s5 s6 SDS-PAGE & Protein Digestion s5->s6 s7 LC-MS/MS Analysis s6->s7 s8 Identify & Quantify Proteins s7->s8

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS).

3.2. Protocol: Affinity Pull-Down Assay

  • Bait Synthesis: Synthesize a derivative of this compound containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxyl). The linker's attachment point should be chosen carefully to minimize disruption of the original molecule's putative binding pharmacophore.

  • Immobilization: Covalently couple the linker-modified compound to NHS-activated agarose beads according to the manufacturer's protocol. Prepare a parallel batch of "control" beads blocked with a simple small molecule like ethanolamine.

  • Lysate Preparation: Grow and harvest cells of interest (e.g., a human cancer cell line). Lyse the cells in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

  • Incubation: Incubate a defined amount of total protein from the cell lysate with the compound-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the specifically bound proteins from the beads. This can be done competitively (by adding a high concentration of the free, unmodified this compound) or non-competitively (by using a denaturing buffer like SDS-PAGE loading buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

3.3. Data Presentation: Top Protein Hits from AP-MS

Protein ID (UniProt)Gene NameFold Enrichment (Compound vs. Control)Peptide CountFunction
P00338LDHA45.228Lactate Dehydrogenase A
P11362HSP90AA121.741Heat Shock Protein 90 Alpha
Q06830VCP15.135Valosin-containing protein
P04035KCRS3.212Keratin, type I cytoskeletal 10

Section 4: Phase 3 - Verification of Target Engagement in a Cellular Context

Identifying a protein in a pull-down experiment is strong evidence of an interaction, but it does not confirm that this binding occurs within the complex milieu of an intact cell. Label-free methods like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are essential for validating target engagement in a more physiologically relevant environment.[10][13]

4.1. Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a small molecule to its target protein often increases the protein's thermodynamic stability.[14][15] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[16] By heating intact cells or lysates to various temperatures, one can observe a "shift" in the melting temperature of the target protein in the presence of the binding compound.[17]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis s1 Treat Intact Cells with Compound or Vehicle (DMSO) s2 Aliquot cells and heat to a range of temperatures (e.g., 40°C to 70°C) s1->s2 s3 Lyse cells (e.g., freeze-thaw) s2->s3 s4 Centrifuge to pellet aggregated proteins s3->s4 s5 Collect soluble fraction (supernatant) s4->s5 s6 Analyze protein levels by Western Blot s5->s6

Figure 3: The Cellular Thermal Shift Assay (CETSA) workflow.

  • Protocol: CETSA with Western Blot Detection

    • Cell Treatment: Seed cells and grow to ~80% confluency. Treat one set of cells with this compound (e.g., at 10 µM) and a control set with vehicle (e.g., DMSO) for 1 hour.

    • Heating: Harvest and resuspend the cells in a physiological buffer. Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 42, 46, 50, 54, 58, 62°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]

    • Lysis: Lyse the cells by repeated freeze-thaw cycles.

    • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

    • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (e.g., LDHA from the AP-MS screen) remaining in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody. A positive result is a visible band at higher temperatures in the compound-treated lanes compared to the vehicle lanes.

4.2. Drug Affinity Responsive Target Stability (DARTS)

  • Principle: Similar to CETSA, DARTS relies on the principle of ligand-induced protein stabilization.[19][20] However, instead of a thermal challenge, DARTS uses proteases. A protein bound to a small molecule can be protected from proteolytic digestion.[21][22] By comparing the digestion patterns of a proteome treated with and without the compound, one can identify protected proteins.[10]

  • Protocol Overview:

    • Prepare cell lysates.

    • Incubate aliquots with either the compound or vehicle.

    • Add a protease (e.g., thermolysin or pronase) at a concentration determined to cause partial digestion of the total proteome.

    • Incubate for a defined time (e.g., 30 minutes) to allow digestion.

    • Stop the reaction by adding a denaturant and boiling.

    • Analyze the samples by SDS-PAGE and Western blot for the candidate protein. A stabilized target will appear as a more prominent band in the compound-treated lane compared to the vehicle-treated lane.[23]

Section 5: Phase 4 - Biophysical and Functional Validation

The final phase aims to (a) confirm a direct, physical interaction between the compound and the purified target protein and (b) demonstrate that this interaction is responsible for a functional cellular outcome.

5.1. Biophysical Confirmation of Direct Binding

  • Rationale: Techniques like Surface Plasmon Resonance (SPR) provide quantitative, real-time data on binding events, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.[24][25] This is the gold standard for confirming a direct biomolecular interaction.[26][27]

  • Protocol Overview (SPR):

    • Immobilize the purified recombinant target protein (e.g., LDHA) onto an SPR sensor chip.

    • Flow a series of increasing concentrations of this compound over the chip surface.

    • A binding event causes a change in the refractive index at the chip surface, which is detected in real-time and plotted as a sensorgram.[25]

    • Analyze the sensorgrams to calculate the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).

5.2. Functional Validation via Genetic Knockdown

  • Protocol Overview (siRNA):

    • Select a Phenotypic Assay: Choose a measurable cellular effect of the compound (e.g., inhibition of cell proliferation, induction of a specific biomarker). This may need to be determined in preliminary experiments.

    • Transfection: Transfect cells with either a non-targeting control (NTC) siRNA or an siRNA specifically designed to knock down the target protein's mRNA (e.g., siLDHA).

    • Incubation: Allow 48-72 hours for the target protein to be depleted. Confirm knockdown efficiency via Western blot.

    • Compound Treatment: Treat both the NTC and knockdown cell populations with a dose-response of this compound.

    • Analysis: Measure the chosen phenotype. If the compound's effect is significantly blunted or abolished in the knockdown cells compared to the control cells, it provides strong evidence that the protein is a functionally relevant target.[31][32]

Conclusion

The identification of novel biological targets for a new chemical entity like this compound is a complex but achievable endeavor. The integrated strategy outlined in this guide—progressing from in silico prediction to unbiased biochemical screening, cellular target engagement, and finally to biophysical and functional validation—provides a robust and high-confidence pathway to elucidate its mechanism of action. Each phase serves to filter and enrich for the most promising candidates, ensuring that resources are focused on targets with the highest likelihood of biological relevance. This systematic approach is fundamental to advancing promising small molecules from the bench to potential clinical applications.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Indolin-1-yl)acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various derivatives, 2-(Indolin-1-yl)acetic acid analogues have emerged as a promising class of molecules with diverse therapeutic potential. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogues, with a particular focus on their role as aldose reductase inhibitors. We will delve into the synthetic strategies, key structural modifications, and their impact on biological activity, offering insights for the rational design of novel and potent therapeutic agents.

Introduction: The Significance of the this compound Scaffold

The indole nucleus and its reduced form, indoline, are fundamental heterocyclic motifs found in a vast array of natural products and synthetic drugs.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[3][4][5] The attachment of an acetic acid moiety at the 1-position of the indoline ring introduces a critical acidic pharmacophore, often responsible for key interactions with biological targets.

This guide will specifically focus on the structure-activity relationships of this compound analogues. A significant area of interest for this class of compounds is the inhibition of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications.[1][2] Understanding how structural modifications to the indoline ring and the acetic acid side chain influence AR inhibitory activity is crucial for the development of effective therapeutics for conditions such as diabetic neuropathy, nephropathy, and retinopathy.

Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues typically involves the N-alkylation of a substituted indoline with a suitable two-carbon electrophile bearing a carboxyl group or its precursor. A general synthetic route is outlined below.

General Synthetic Protocol:

A common and straightforward method involves the reaction of a commercially available or synthesized substituted indoline with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base. The resulting ester is then hydrolyzed to afford the desired this compound derivative.

Step-by-Step Methodology:

  • N-Alkylation: To a solution of the substituted indoline in an appropriate aprotic solvent (e.g., acetone, acetonitrile, or DMF), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred at room temperature, followed by the dropwise addition of ethyl bromoacetate. The reaction is typically heated to reflux to ensure complete conversion.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting indoline is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester. Purification is achieved through column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of a suitable solvent (e.g., ethanol, methanol, or THF) and an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is cooled, and the organic solvent is removed. The remaining aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to yield the final this compound analogue.

This versatile synthetic scheme allows for the introduction of a wide variety of substituents on the indoline ring, enabling a systematic exploration of the structure-activity relationships.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the indoline core and modifications to the acetic acid side chain. The following sections dissect the key SAR findings, primarily focusing on aldose reductase inhibition.

The Indoline Core: A Privileged Scaffold

The indoline nucleus serves as the foundational scaffold, and its substitution pattern is a critical determinant of activity.

  • Substitution on the Benzene Ring:

    • Position of Substitution: The position of substituents on the aromatic ring of the indoline moiety significantly impacts potency. Electron-withdrawing or electron-donating groups at the 5- and 6-positions have been shown to modulate activity.

    • Nature of Substituents:

      • Halogens: Introduction of halogen atoms (e.g., -F, -Cl) at the 5- or 6-position can enhance inhibitory activity.[2] This is often attributed to favorable hydrophobic and electronic interactions within the enzyme's active site.

      • Methoxy Groups: A methoxy group (-OCH₃) at the 5-position has been found in active analogues, suggesting that hydrogen bond accepting groups can be beneficial.[2]

      • Methyl Groups: Small alkyl groups like methyl (-CH₃) can also contribute to potency, likely through van der Waals interactions.

The Acetic Acid Side Chain: The Key to Interaction

The 2-(acetic acid) moiety at the N-1 position is a crucial pharmacophoric element, primarily responsible for anchoring the molecule to the target enzyme.

  • The Carboxyl Group: The carboxylic acid group is generally considered essential for activity, as it can form critical ionic and hydrogen bond interactions with key amino acid residues in the active site of enzymes like aldose reductase. Replacement of the carboxyl group with other acidic functionalities often leads to a decrease in activity.[6] Amide analogues are typically inactive.[6]

  • Chain Length and Branching: The length of the alkyl chain connecting the carboxylic acid to the indoline nitrogen is critical. An acetic acid moiety (a two-carbon chain) is generally optimal. Increasing or decreasing the chain length can lead to a loss of potency. Methyl branching on the α-carbon of the acetic acid has been shown to have no significant effect on activity in some related indole acetic acid series.[6]

Quantitative Data Summary

The following table summarizes the aldose reductase inhibitory activity of a series of substituted indole-1-acetic acid derivatives, which provides valuable insights into the SAR of the closely related indoline-1-acetic acid scaffold.

Compound IDR1 (Position 5)R2 (Position 2)Aldose Reductase IC₅₀ (µM)
1 -OCH₃-CH₃Potent
2 -F-CH₃More active than unsubstituted
3 -N(CH₃)₂-CH₃More active than unsubstituted
4 -CH₃-CH₃More active than unsubstituted
5 -COCH₃-CH₃More active than unsubstituted
6 -HArylLess active than methyl substituted

Data adapted from general SAR principles of indole acetic acid derivatives.[6]

These data highlight that substitution at the 5-position of the indole ring with various electron-donating and electron-withdrawing groups enhances activity compared to the unsubstituted analogue. Furthermore, a methyl group at the 2-position is more favorable than an aryl substituent.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound analogues as aldose reductase inhibitors involves their binding to the active site of the enzyme. Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent cellular damage.

The Polyol Pathway and Aldose Reductase Inhibition:

Polyol_Pathway cluster_complications Diabetic Complications Glucose Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Neuropathy Neuropathy Sorbitol->Neuropathy Nephropathy Nephropathy Sorbitol->Nephropathy Retinopathy Retinopathy Sorbitol->Retinopathy Fructose Fructose Inhibitor 2-(Indolin-1-yl)acetic acid Analogue Inhibitor->AR Inhibition AR->Sorbitol SDH->Fructose

Caption: Inhibition of Aldose Reductase in the Polyol Pathway.

By inhibiting aldose reductase, these analogues prevent the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects associated with sorbitol accumulation. The carboxylic acid function of the inhibitors is crucial for interaction with the enzyme's active site, which often contains a positively charged residue that forms an ionic bond with the inhibitor.

Experimental Protocols

Aldose Reductase Inhibition Assay

Principle:

The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺ during the reduction of a substrate, such as DL-glyceraldehyde.

Step-by-Step Protocol:

  • Enzyme Preparation: Partially purified aldose reductase can be obtained from sources like rabbit eye lenses.[2]

  • Assay Mixture: The reaction mixture typically contains a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2), NADPH, the enzyme preparation, and the test compound (dissolved in a suitable solvent like DMSO).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored for a specific period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the inhibitor to the rate in the control (without the inhibitor). IC₅₀ values are then determined from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a valuable template for the design of potent and selective therapeutic agents. SAR studies have revealed that modifications to the indoline ring and the acetic acid side chain are critical for optimizing biological activity, particularly as aldose reductase inhibitors. The carboxylic acid moiety is a key pharmacophoric feature, while substitutions on the aromatic ring can fine-tune potency and selectivity.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the indoline ring to further probe the SAR.

  • Investigating the stereochemistry of substituted analogues, as chirality can significantly impact biological activity.

  • Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising compounds.

  • Exploring other potential therapeutic targets for this class of compounds, given the broad biological activities associated with the indole and indoline scaffolds.

By leveraging the insights from SAR studies, researchers can continue to develop novel this compound analogues with improved therapeutic profiles for the treatment of various diseases.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Indolin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Indolin-1-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development, belongs to the class of N-substituted indoline derivatives. The indoline scaffold is a core structural motif in a multitude of biologically active compounds, and the introduction of an acetic acid moiety at the nitrogen atom presents opportunities for modulating physicochemical properties and exploring novel pharmacological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and analytical methodologies pertinent to this compound. Given the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of analogous indoline derivatives to provide scientifically grounded predictions and generalized protocols.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its pharmacokinetic and pharmacodynamic profile. For this compound, these properties can be predicted based on the characteristics of the indoline ring and the influence of the N-acetic acid substituent.

Predicted Physicochemical Data
PropertyPredicted Value/InformationRationale and Comparative Insights
Molecular Formula C₁₀H₁₁NO₂Derived from the chemical structure.
Molecular Weight 177.19 g/mol Calculated from the molecular formula.
Melting Point (°C) Solid at room temperature; likely in the range of 100-150 °CThe parent compound, indoline, is a liquid at room temperature. The introduction of the carboxylic acid group and the potential for intermolecular hydrogen bonding would significantly increase the melting point. For comparison, the related indole-3-acetic acid has a melting point of 165-169 °C.
Boiling Point (°C) > 300 °C (with decomposition)Carboxylic acids tend to have high boiling points due to dimerization through hydrogen bonding. Decomposition before boiling is common for such compounds.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone).The indoline core is hydrophobic, while the carboxylic acid group is hydrophilic. The overall solubility in water is expected to be low but will increase significantly at higher pH due to the formation of the carboxylate salt. Indoline itself is only slightly soluble in water but soluble in many organic solvents.
pKa ~4.5 - 5.0The pKa is primarily determined by the carboxylic acid group. The electron-donating nature of the indoline nitrogen, when not protonated, might slightly increase the pKa compared to a simple alkyl carboxylic acid. The predicted pKa of indoline is around 5.2.
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.0The logP value reflects the lipophilicity of the molecule. The indoline ring is lipophilic, while the acetic acid group is hydrophilic. The predicted logP for N-acetylindoline is around 1.76. The carboxylic acid group in this compound will make it slightly less lipophilic than N-acetylindoline at neutral pH.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of indoline. A common and straightforward method involves the reaction of indoline with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

Generalized Synthetic Protocol: N-Alkylation of Indoline

This protocol describes a general method for the synthesis of this compound.

Step 1: N-Alkylation

  • To a solution of indoline (1 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the indoline nitrogen.

  • Add a solution of ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(indolin-1-yl)acetate.

Step 2: Hydrolysis

  • Dissolve the crude ethyl 2-(indolin-1-yl)acetate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

SynthesisWorkflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis & Purification Indoline Indoline Intermediate Ethyl 2-(indolin-1-yl)acetate Indoline->Intermediate EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Product This compound Acidification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The expected spectral data are based on the analysis of related N-substituted indoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indoline ring, the methylene protons of the indoline ring, and the methylene protons of the acetic acid group.

  • Aromatic Protons: Four protons in the aromatic region (typically δ 6.5-7.5 ppm), exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring.

  • Indoline Methylene Protons (-CH₂-CH₂-N): Two triplets, each integrating to 2H. The triplet for the C3-protons will be around δ 3.0-3.5 ppm, and the triplet for the C2-protons will be around δ 3.5-4.0 ppm.

  • Acetic Acid Methylene Protons (-N-CH₂-COOH): A singlet integrating to 2H, expected to appear around δ 4.0-4.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically δ 170-180 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

  • Indoline Methylene Carbons (-CH₂-CH₂-N): Two signals, with the C3-carbon appearing around δ 28-35 ppm and the C2-carbon around δ 50-55 ppm.

  • Acetic Acid Methylene Carbon (-N-CH₂-COOH): A signal around δ 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-N Stretch: A band in the region of 1200-1350 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 177).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the indoline ring.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound, allowing for purity assessment and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound.

Protocol for HPLC Method Development:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid to suppress the ionization of the carboxylic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the indoline chromophore absorbs, typically around 254 nm or 280 nm.

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Room temperature or slightly elevated (e.g., 30-40 °C) for better peak shape and reproducibility.

The retention time will depend on the specific conditions, but the compound is expected to be well-retained on a C18 column under these conditions.

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC System Sample->Injection Column Separation on C18 Column (Gradient Elution) Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Data Data Acquisition & Analysis (Chromatogram) Detection->Data

Caption: General workflow for HPLC analysis.

Biological Context and Potential Applications

Indoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of the N-acetic acid moiety can influence these activities and also impact the molecule's pharmacokinetic profile. While specific biological data for this compound is not widely reported, its structural similarity to other biologically active indole and indoline derivatives suggests its potential as a scaffold for the development of new therapeutic agents.

Stability

N-substituted indolines are generally stable compounds. However, the stability of this compound should be considered under different conditions:

  • pH: The compound will be more stable in neutral to acidic conditions. In strongly basic conditions, degradation of the indoline ring may occur over time, especially at elevated temperatures.

  • Temperature: As with many organic compounds, prolonged exposure to high temperatures may lead to decomposition.

  • Light: Indoline and its derivatives can be sensitive to light and may discolor upon prolonged exposure. Therefore, it is advisable to store the compound in a cool, dark place.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and analysis of this compound. While direct experimental data for this specific molecule is limited, by leveraging the known properties of analogous indoline derivatives, we can make scientifically sound predictions and establish robust protocols for its study. This information serves as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling further investigation into the potential of this and related compounds.

An In-depth Technical Guide to the Synthesis of 2-Acylindole-3-Acetic Acids via Base-Mediated Methods

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of base-mediated synthetic strategies for the preparation of 2-acylindole-3-acetic acids, a core scaffold in numerous biologically active compounds and pharmaceutical agents. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying chemical principles, the rationale behind experimental choices, and practical insights into reaction optimization. Detailed methodologies for key base-mediated reactions, including the Madelung synthesis and its modern variants, are presented alongside a comparative analysis of their advantages and limitations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful synthetic tools for the construction of complex indole derivatives.

Introduction: The Significance of the 2-Acylindole-3-Acetic Acid Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The 2-acylindole-3-acetic acid framework, in particular, represents a key pharmacophore with a broad spectrum of biological activities. The strategic placement of an acyl group at the C2 position and an acetic acid moiety at the C3 position provides a versatile template for molecular design, allowing for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. The development of efficient and robust synthetic methods to access this scaffold is therefore of paramount importance to the advancement of drug discovery programs. While numerous indole syntheses have been developed, this guide will focus specifically on base-mediated methods, which offer unique advantages in terms of regioselectivity and functional group tolerance.

Core Synthetic Strategies: A Base-Mediated Approach

The construction of the 2-acylindole-3-acetic acid core via base-mediated methods primarily relies on the intramolecular cyclization of appropriately substituted aniline derivatives. The choice of the specific synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. This section will explore the most prominent and effective base-mediated strategies.

The Madelung Synthesis and Its Modern Variants

The Madelung synthesis, first reported in 1912, is a powerful method for the preparation of indoles through the intramolecular cyclization of N-phenylamides using a strong base at elevated temperatures.[1] While the classical conditions are often harsh, modern modifications have significantly expanded the scope and utility of this reaction, making it a viable approach for the synthesis of complex indole derivatives.

2.1.1. The Classical Madelung Synthesis

The traditional Madelung synthesis involves the high-temperature, base-catalyzed intramolecular condensation of an N-acyl-o-toluidine. The reaction is typically carried out using strong bases such as sodium or potassium alkoxides in high-boiling solvents.[1]

Mechanism: The reaction proceeds through the deprotonation of both the amide nitrogen and the benzylic carbon of the o-alkyl group by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, upon dehydration, yields the indole ring.

Causality of Experimental Choices: The high temperatures are necessary to overcome the activation energy for the intramolecular cyclization. The use of a strong, non-nucleophilic base is crucial to deprotonate the relatively non-acidic benzylic protons without competing side reactions.

Limitations: The harsh reaction conditions of the classical Madelung synthesis limit its applicability to substrates lacking sensitive functional groups.

2.1.2. Smith-Madelung and Houlihan Modifications: Milder Reaction Conditions

To address the limitations of the classical Madelung synthesis, several modifications have been developed. The Smith-Madelung synthesis utilizes organolithium reagents, such as n-butyllithium (BuLi) or lithium diisopropylamide (LDA), as the base, allowing the reaction to proceed at significantly lower temperatures (-20 to 25 °C).[1] This modification, also known as the Madelung-Houlihan variation, has greatly expanded the substrate scope of the reaction.[1] A recent advancement employs a combination of LiN(SiMe₃)₂ and CsF, which has proven highly efficient for a tandem Madelung synthesis, achieving yields of 50-90%.[2]

Mechanism of the Smith-Madelung Synthesis: The reaction begins with the double deprotonation of the N-acyl-o-toluidine at both the amide nitrogen and the benzylic carbon by two equivalents of the organolithium reagent. The resulting dianion then undergoes intramolecular cyclization.[1]

Experimental Protocol: General Procedure for a Copper-Catalyzed Madelung-Type Synthesis [3]

  • A dried, re-sealable vial equipped with a Teflon stir bar is charged with the amide (3.0 equiv), CuI (5 mol%), and K₃PO₄ (2.0 equiv).

  • The vial is sealed with a rubber septum, evacuated, and backfilled with argon three times.

  • Under an argon atmosphere, toluene, trans-1,2-diaminocyclohexane (20 mol%), and the aryl halide are added via syringe.

  • The rubber septum is replaced with a Teflon screw cap, and the reaction mixture is stirred at 110 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indole product.

2.1.3. The Wittig-Madelung Synthesis: A Route to 2-Acylindoles

A significant advancement for the synthesis of 2-acylindoles is the Wittig-Madelung approach. This modification involves the conversion of the ortho-alkyl group into a phosphonium ylide, which greatly facilitates the cyclization under milder conditions.[4] This method has been successfully extended to the synthesis of various 2-acylindoles.[4]

Mechanism: The Wittig-Madelung synthesis proceeds via an intramolecular Wittig reaction. A base is used to generate a phosphonium ylide from an o-amidobenzylphosphonium salt. This ylide then undergoes an intramolecular reaction with the amide carbonyl to form a five-membered ring intermediate, which subsequently eliminates triphenylphosphine oxide to afford the indole.

Alternative Base-Involved Strategies

While the Madelung synthesis and its variants are powerful tools, other base-involved methods can also be employed to construct the 2-acylindole-3-acetic acid scaffold, often through a multi-step sequence.

The Japp-Klingemann Reaction followed by Fischer Indole Synthesis

A versatile two-step approach involves the Japp-Klingemann reaction to generate a key hydrazone intermediate, which is then cyclized to the indole via the Fischer indole synthesis.[2][5] Although the Fischer indole synthesis itself is typically acid-catalyzed, the initial Japp-Klingemann reaction is base-mediated.

3.1.1. The Japp-Klingemann Reaction

The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto-esters and aryl diazonium salts.[2] The reaction is initiated by the deprotonation of the β-keto-ester with a base.[2]

Mechanism: The first step is the base-mediated deprotonation of the β-keto-ester to form an enolate. This enolate then undergoes a nucleophilic addition to the diazonium salt to produce an azo compound. Subsequent hydrolysis and rearrangement yield the final hydrazone.[2]

3.1.2. Fischer Indole Synthesis

The hydrazone product from the Japp-Klingemann reaction can then be cyclized to form the indole ring. This is most commonly achieved under acidic conditions, but it is a crucial subsequent step in this synthetic sequence. The resulting indole-2-carboxylate can then be further functionalized to introduce the 3-acetic acid moiety.[5]

Data Presentation and Comparative Analysis

To provide a clear comparison of the different methodologies, the following table summarizes the key reaction parameters and typical yields for the synthesis of indoles via Madelung and related reactions.

Method Base Solvent Temperature (°C) Typical Yield (%) Reference
Classical MadelungNa/K AlkoxidesHexane/THF200-400Moderate to Good[1]
Smith-MadelungBuLi/LDATHF-20 - 25Good to Excellent[1]
Tandem MadelungLiN(SiMe₃)₂/CsFTBME11050-90[2]
Copper-Catalyzed Madelung-TypeK₃PO₄Toluene/DMF110Good[3]
Wittig-MadelungTriethylamine/2,6-LutidineVariousMildModerate to Good[4]

Visualization of Synthetic Pathways

To further clarify the reaction sequences and mechanisms, the following diagrams have been generated using Graphviz.

Madelung Synthesis Workflow

Madelung_Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product N_acyl_o_toluidine N-Acyl-o-toluidine Deprotonation Double Deprotonation (Strong Base) N_acyl_o_toluidine->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Indole 2-Substituted Indole Dehydration->Indole

Caption: General workflow of the Madelung indole synthesis.

Japp-Klingemann/Fischer Indole Synthesis Pathway

Japp_Klingemann_Fischer cluster_start Starting Materials cluster_japp_klingemann Japp-Klingemann Reaction cluster_fischer Fischer Indole Synthesis cluster_product Product beta_keto_ester β-Keto-ester Deprotonation Base-mediated Deprotonation beta_keto_ester->Deprotonation diazonium_salt Aryl Diazonium Salt Coupling Azo Coupling diazonium_salt->Coupling Deprotonation->Coupling Rearrangement Hydrolysis & Rearrangement Coupling->Rearrangement Hydrazone Hydrazone Intermediate Rearrangement->Hydrazone Cyclization Acid-catalyzed Cyclization Hydrazone->Cyclization Indole_ester Indole-2-carboxylate Cyclization->Indole_ester

Caption: Two-step synthesis via Japp-Klingemann and Fischer reactions.

Conclusion and Future Outlook

Base-mediated methods, particularly the Madelung synthesis and its modern adaptations, provide powerful and versatile routes for the synthesis of 2-acylindole-3-acetic acids. The evolution from harsh, high-temperature conditions to milder, more functional-group-tolerant protocols has significantly broadened the applicability of these reactions in complex molecule synthesis. The Wittig-Madelung variant stands out as a particularly attractive method for the direct introduction of the 2-acyl group. For substrates amenable to a two-step approach, the Japp-Klingemann reaction offers a reliable entry point to key hydrazone precursors for subsequent Fischer indolization.

Future research in this area will likely focus on the development of even milder and more efficient catalytic systems, including the exploration of novel base and ligand combinations. The application of flow chemistry and other high-throughput screening technologies will undoubtedly accelerate the discovery of new reaction conditions and expand the substrate scope even further. As the demand for novel indole-based therapeutics continues to grow, the base-mediated strategies outlined in this guide will remain indispensable tools for medicinal chemists and drug development professionals.

References

CAS number and IUPAC name for 2-(1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(1H-indol-3-yl)acetic Acid (Indole-3-Acetic Acid)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1H-indol-3-yl)acetic acid, more commonly known as Indole-3-Acetic Acid (IAA). It is intended for researchers, scientists, and professionals in drug development and life sciences who require a deep, practical understanding of this pivotal molecule. We will move beyond basic facts to explore its synthesis, biological roles, and analytical quantification, emphasizing the rationale behind established methodologies.

Core Identification and Physicochemical Properties

Accurate identification is the foundation of all scientific work. 2-(1H-indol-3-yl)acetic acid is a heterocyclic compound that is universally recognized as the most abundant and physiologically active auxin in plants.[1]

  • IUPAC Name: 2-(1H-indol-3-yl)acetic acid[2][3][4]

  • CAS Number: 87-51-4[1][3][4][5]

  • Common Synonyms: Indole-3-Acetic Acid (IAA), Heteroauxin, 3-Indoleacetic acid[1][4][5]

The compound's physical and chemical characteristics dictate its handling, solubility, and application in experimental settings. It exists as a pale yellow to off-white crystalline solid.[2][5] Its limited solubility in water but good solubility in polar organic solvents like ethanol is a critical consideration for preparing stock solutions for bioassays.[1][5]

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [4]
Melting Point 165-169 °C[5]
pKa 4.75 (at 25°C)[5]
Appearance Colorless to pale yellow crystalline solid[2]
Solubility Insoluble in water; Soluble in ethanol (50 mg/mL), DMSO, Methanol[1][5]
Stability Light-sensitive; Incompatible with strong oxidizing agents[5]

Biological Significance and Mechanism of Action

IAA is far more than a simple metabolite; it is a critical signaling molecule. In plants, it functions as a master regulator of growth and development, influencing everything from cell elongation and division to responses to light (phototropism) and gravity (gravitropism).[1][2] Beyond botany, IAA is a product of tryptophan metabolism in bacteria and mammals, where it can act as a signaling molecule.[4][6]

The Auxin Signaling Pathway in Plants

The canonical auxin signaling pathway provides an elegant example of transcriptional regulation via targeted protein degradation. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.[1] This prevents the transcription of auxin-responsive genes. When IAA concentrations rise, IAA acts as a molecular "glue," binding to both the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor and the Aux/IAA protein. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of genes that drive auxin-mediated physiological responses.[1]

Auxin_Signaling cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin Concentration AuxIAA_low Aux/IAA Repressor ARF_low ARF (Transcription Factor) AuxIAA_low->ARF_low Inhibits DNA_low Auxin Response Element (DNA) ARF_low->DNA_low Binds Gene_low Gene Transcription REPRESSED DNA_low->Gene_low Controls IAA IAA (Auxin) TIR1 TIR1/AFB Receptor IAA->TIR1 Binds AuxIAA_high Aux/IAA Repressor IAA->AuxIAA_high Binds TIR1->AuxIAA_high Binds Proteasome 26S Proteasome AuxIAA_high->Proteasome Degraded SCF_E3 SCF E3 Ligase SCF_E3->AuxIAA_high Ubiquitinates ARF_high ARF (Active) DNA_high Auxin Response Element (DNA) ARF_high->DNA_high Binds Gene_high Gene Transcription ACTIVATED DNA_high->Gene_high Controls

Caption: Canonical auxin signaling pathway in plants.

Microbial Biosynthesis Pathways

Many plant-associated microorganisms, including bacteria and fungi, synthesize IAA, which plays a role in the complex communication between the microbe and its host plant.[7][8] The biosynthesis of IAA in these organisms primarily occurs through several tryptophan-dependent pathways. Understanding these pathways is crucial for harnessing these microbes as plant growth-promoting agents. The most well-characterized pathways are the Indole-3-acetamide (IAM) and Indole-3-pyruvate (IPyA) routes.[6][7]

IAA_Biosynthesis Trp Tryptophan IAM Indole-3-acetamide (IAM) Trp->IAM Tryptophan monooxygenase (iaaM) IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA Aminotransferase label_iam IAM Pathway label_ipya IPyA Pathway IAA Indole-3-acetic acid (IAA) IAM->IAA IAM hydrolase (iaaH) IAAld Indole-3-acetaldehyde (IAAld) IPyA->IAAld IPyA decarboxylase (ipdC) IAAld->IAA Aldehyde dehydrogenase

Caption: Major tryptophan-dependent IAA biosynthesis pathways in microorganisms.

Chemical Synthesis of an IAA Derivative: A Protocol

While IAA is naturally abundant, chemical synthesis is essential for creating derivatives and analogues for research, drug development, and agricultural applications.[9][10][11] The following protocol details a common method for synthesizing N-substituted 2-(1H-indol-3-yl)acetamides, which are analogues of IAA. This two-step process involves the activation of the carboxylic acid followed by amide coupling.

Workflow: Synthesis of N-Aryl-2-(1H-indol-3-yl)acetamide

Synthesis_Workflow Start Start: 2-(1H-indol-3-yl)acetic acid + Thionyl Chloride (SOCl₂) Step1 Step 1: Activation Formation of 2-(1H-indol-3-yl)acetyl chloride Start->Step1 Intermediate Intermediate: Acyl Chloride (Highly Reactive) Step1->Intermediate Step2 Step 2: Amide Coupling Reaction with Substituted Aniline in base Intermediate->Step2 Purification Work-up & Purification (Extraction, Column Chromatography) Step2->Purification Final Final Product: N-Aryl-2-(1H-indol-3-yl)acetamide Purification->Final Analysis Characterization (NMR, MS, IR) Final->Analysis

Caption: General workflow for the synthesis of IAA amides.

Step-by-Step Methodology

This protocol is adapted from established literature procedures for the synthesis of IAA analogues.[9][12]

Step 1: Synthesis of 2-(1H-indol-3-yl)acetyl chloride (2)

  • Rationale: The carboxylic acid of IAA is not reactive enough to directly form an amide bond with an aniline. It must first be converted to a more reactive electrophile. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, converting the acid to a highly reactive acyl chloride. The reaction is performed in an inert solvent to prevent unwanted side reactions.

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(1H-indol-3-yl)acetic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent. The volume should be sufficient to create a stirrable slurry.

  • Cool the mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction with thionyl chloride.

  • Slowly add thionyl chloride (1.5 eq) dropwise via a syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is typically used immediately in the next step without further purification due to its reactivity and instability.

Step 2: Synthesis of N-Aryl-2-(1H-indol-3-yl)acetamide (3)

  • Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic nitrogen of an aniline to form a stable amide bond. A base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Dissolve the crude 2-(1H-indol-3-yl)acetyl chloride from Step 1 in anhydrous DCM in a new flask under nitrogen.

  • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C.

  • Slowly add the acyl chloride solution to the aniline solution dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Upon completion (monitored by TLC), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-aryl-2-(1H-indol-3-yl)acetamide.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Methodologies: Quantification by HPLC

Accurate quantification of IAA from biological matrices is essential for studying its physiological roles. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high sensitivity and resolution.[13][14][15] When coupled with a fluorescence detector, specificity is greatly enhanced as indolic compounds naturally fluoresce.

Workflow: IAA Quantification from Plant Tissue

HPLC_Workflow Start Start: Plant Tissue Sample (e.g., root tip, cambial zone) Step1 Homogenization & Extraction (Liquid N₂, Acetone/Methanol) Start->Step1 Step2 Purification: Solid Phase Extraction (SPE) (e.g., C18 cartridge) Step1->Step2 Step3 Concentration (Evaporate solvent under N₂) Step2->Step3 Step4 Reconstitution (Mobile Phase) Step3->Step4 Analysis HPLC Analysis (Reverse-Phase C18 Column, Fluorescence Detector) Step4->Analysis Quant Quantification (Comparison to Standard Curve) Analysis->Quant

Caption: Workflow for the extraction and HPLC analysis of IAA.

Step-by-Step Protocol for IAA Quantification

This protocol provides a framework for the extraction and analysis of IAA from plant tissue.[14][16]

1. Sample Preparation and Extraction

  • Rationale: Rapidly freezing the tissue in liquid nitrogen is critical to quench metabolic activity and prevent enzymatic degradation of IAA. The subsequent extraction in an organic solvent precipitates proteins and solubilizes small molecules like IAA.

  • Harvest plant tissue (e.g., 50-100 mg) and immediately flash-freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold extraction buffer (e.g., 80% acetone or methanol in water).

  • Vortex thoroughly and incubate at 4 °C for at least 1 hour with agitation in the dark (IAA is light-sensitive).

  • Centrifuge at >10,000 x g for 15 minutes at 4 °C.

  • Carefully collect the supernatant, which contains the crude extract.

2. Solid-Phase Extraction (SPE) Cleanup

  • Rationale: Crude plant extracts contain many interfering compounds (pigments, lipids, etc.) that can damage the HPLC column and co-elute with the analyte. A C18 SPE cartridge is used to bind hydrophobic molecules like IAA while allowing more polar, interfering compounds to be washed away.

  • Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Load the crude supernatant from the previous step onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove highly polar impurities.

  • Elute the IAA from the cartridge using 1 mL of 80% methanol.

  • Dry the eluate completely under a gentle stream of nitrogen gas or using a vacuum concentrator.

3. HPLC Analysis

  • Rationale: A reverse-phase C18 column separates compounds based on hydrophobicity. A gradient elution with an acidified aqueous mobile phase and an organic solvent allows for the efficient separation of IAA from other metabolites. A fluorescence detector set to the excitation and emission wavelengths of indole provides high sensitivity and specificity.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 30% methanol in water with 0.1% formic acid).

  • Prepare a standard curve by making serial dilutions of a known concentration of an authentic IAA standard (e.g., 10 ng/mL to 1000 ng/mL).

  • Inject 20 µL of the reconstituted sample and each standard onto the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)[16]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 0.2 mL/min[16]

    • Detector: Fluorescence Detector (Excitation: ~280 nm, Emission: ~360 nm).

  • Identify the IAA peak in the sample chromatogram by comparing its retention time to that of the authentic standard.

  • Quantify the amount of IAA in the sample by integrating the peak area and interpolating the value on the standard curve generated from the known standards.

Applications in Research and Drug Development

The utility of 2-(1H-indol-3-yl)acetic acid extends beyond its role as a phytohormone.

  • Agriculture and Horticulture: Synthetic auxins, including IAA and its more stable analogues like Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA), are widely used as rooting agents and to control fruit development.[1]

  • Drug Discovery: The indole scaffold is a privileged structure in medicinal chemistry. IAA itself serves as a starting material or a structural template for the synthesis of novel compounds with therapeutic potential.[10][17] Derivatives have been investigated for a range of activities, including as antioxidants and ectonucleotidase inhibitors.[9][18] Recent work has focused on designing complex IAA derivatives as potent and selective receptor antagonists for treating respiratory diseases.[11]

  • Biotechnology: Understanding the microbial biosynthesis of IAA is key to developing improved biofertilizers, where plant growth-promoting rhizobacteria (PGPR) can enhance crop yields.[8]

References

An In-depth Technical Guide to the Antimicrobial and Antioxidant Properties of Indole-3-Acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), a primary auxin in plants, has garnered significant attention for its multifaceted biological activities. This guide delves into the antimicrobial and antioxidant properties of IAA and its synthetic analogues. We explore the rationale behind structural modifications of the IAA scaffold to enhance these biological functions, providing a comprehensive overview of the structure-activity relationships. Detailed, field-proven experimental protocols for assessing antimicrobial and antioxidant efficacy are presented, coupled with insights into the underlying mechanisms of action. This document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutic agents derived from the indole nucleus.

Introduction: The Versatile Indole Nucleus

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Indole-3-acetic acid (IAA), recognized for its role in plant growth and development, also exhibits intriguing antimicrobial and antioxidant properties.[4][5][6] However, the therapeutic potential of native IAA is often limited. This has spurred extensive research into the synthesis and evaluation of IAA analogues with improved potency and selectivity. This guide will provide a deep dive into the scientific principles and practical methodologies for exploring the antimicrobial and antioxidant potential of these modified indole compounds.

Rationale for the Development of Indole-3-Acetic Acid Analogues

The development of IAA analogues is driven by the need to overcome the limitations of the parent molecule and to enhance its therapeutic properties. Key objectives for creating these analogues include:

  • Enhanced Biological Activity: Modifications to the indole ring and the acetic acid side chain can lead to compounds with significantly greater antimicrobial and antioxidant effects.

  • Improved Pharmacokinetic Properties: Altering the physicochemical properties of IAA can improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it more suitable for therapeutic applications.

  • Reduced Toxicity: Strategic structural changes can decrease off-target effects and enhance the safety profile of the compounds.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues allows for the systematic investigation of how different functional groups and their positions on the indole scaffold influence biological activity.[7]

Antimicrobial Properties of Indole-3-Acetic Acid Analogues

IAA and its derivatives have shown activity against a range of pathogenic microbes, including bacteria and fungi.[8][9][10] The antimicrobial efficacy is often dependent on the specific structural features of the analogue.

Mechanisms of Antimicrobial Action

The precise mechanisms by which IAA analogues exert their antimicrobial effects are still under investigation, but several potential pathways have been proposed:

  • Membrane Disruption: Some indole-containing compounds can interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[11]

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain IAA analogues have been shown to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[12] For instance, IAA has been shown to impact biofilm formation and virulence factor production in this bacterium.[12] In some fungi, such as Candida tropicalis, IAA can promote biofilm formation.[13][14]

  • Enzyme Inhibition: Analogues may target essential microbial enzymes involved in processes like fatty acid synthesis.[15]

  • Interference with Virulence Factors: Some derivatives can suppress the production of virulence factors that are crucial for microbial pathogenicity.[12]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of IAA analogues is highly dependent on the nature and position of substituents on the indole ring.

  • Substitution on the Indole Ring: The introduction of various substituents on the indole nucleus can significantly modulate antimicrobial activity.[7]

  • Side Chain Modifications: Alterations to the acetic acid side chain, such as the formation of amides, esters, or hydrazones, can lead to enhanced antimicrobial properties.[16] For example, indole-3-carboxamido-polyamine conjugates have been shown to target bacterial membranes and act as antibiotic potentiators.[11]

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial properties of novel compounds is a critical first step in their development.[17] Standardized methods are essential for obtaining reproducible and comparable results.[18]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][19] The broth microdilution method is a commonly used technique for determining MIC values.[17][19]

Protocol: Broth Microdilution Method [17][19]

  • Preparation of Inoculum:

    • From a fresh culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation:

    • Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[19] This can be assessed visually or by measuring the optical density at 600 nm.[17]

This method provides a qualitative assessment of antimicrobial activity.[19]

Protocol: Agar Well Diffusion [18][19]

  • Preparation of Agar Plates:

    • Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum across the surface of an agar plate.

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compound:

    • Add a defined volume of the test compound solution at a specific concentration into each well.

  • Incubation:

    • Incubate the plates under appropriate conditions.

  • Observation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Data Presentation: Antimicrobial Activity

CompoundTest MicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm)
IAAEscherichia coliGram-Negative>100-
Analogue XEscherichia coliGram-Negative1615
IAAStaphylococcus aureusGram-Positive>100-
Analogue XStaphylococcus aureusGram-Positive820
CiprofloxacinEscherichia coliGram-Negative0.01530
VancomycinStaphylococcus aureusGram-Positive118

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum (0.5 McFarland) Microdilution Broth Microdilution in 96-Well Plate Inoculum->Microdilution Agar_Diffusion Agar Well Diffusion Inoculum->Agar_Diffusion Compound Prepare Serial Dilutions of Test Compound Compound->Microdilution Compound->Agar_Diffusion Incubate Incubate Plates Microdilution->Incubate Agar_Diffusion->Incubate Read_MIC Determine MIC (Visual/OD) Incubate->Read_MIC Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Caption: Workflow for antimicrobial susceptibility testing.

Antioxidant Properties of Indole-3-Acetic Acid Analogues

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[20][21] Indole compounds, including IAA and its analogues, can act as antioxidants by scavenging free radicals and inhibiting lipid peroxidation.[20][21][22][23]

Mechanisms of Antioxidant Action

The antioxidant activity of indole derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[24]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it.[25] Phenolic hydroxyl groups on the indole ring are particularly effective in this process.[20]

  • Single Electron Transfer (SET): The antioxidant can donate an electron to a free radical, converting it to a more stable species.[24][25] The nitrogen atom in the indole ring can participate in this process.[24]

Structure-Activity Relationship (SAR) Insights

The antioxidant potential of IAA analogues is influenced by their chemical structure.

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the indole ring are crucial for free radical scavenging activity.[20] For example, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide have demonstrated significant free radical scavenging and lipid peroxidation inhibitory activities, while IAA itself showed no such activity.[20]

  • Electron-Donating Groups: Substituents that can donate electrons, such as methoxy groups, can enhance the antioxidant capacity of the molecule.[26][27]

  • Side Chain Modifications: The nature of the substituent at the C-3 position of the indole ring plays a significant role in the antioxidant activity.[24]

Experimental Protocols for Antioxidant Activity Assays

A variety of in vitro assays are available to assess the antioxidant capacity of compounds.[25][28][29][30] It is recommended to use multiple assays to obtain a comprehensive understanding of the antioxidant potential.

This is a rapid, simple, and widely used method to evaluate the ability of compounds to act as free radical scavengers.[29][30]

Protocol: DPPH Assay [26][27]

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

    • Prepare solutions of the test compounds at various concentrations.

  • Reaction:

    • Mix the test compound solution with the DPPH solution.

    • Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

The ABTS assay is another common method for determining the antioxidant activity of both hydrophilic and lipophilic compounds.[23][29]

Protocol: ABTS Assay [23]

  • Generation of ABTS Radical Cation (ABTS•+):

    • React ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction:

    • Add the test compound solution to the ABTS•+ working solution.

  • Measurement:

    • Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

Data Presentation: Antioxidant Activity

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging (TEAC)
IAA>2000.8
Analogue Y25.42.5
Ascorbic Acid15.21.0
Trolox45.81.0

TEAC: Trolox Equivalent Antioxidant Capacity

Conceptual Diagram: Antioxidant Mechanisms

Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) AH Antioxidant (AH) A_rad Antioxidant Radical (A•) AH->A_rad donates H• FreeRadical_H Free Radical (R•) StableMol_H Stable Molecule (RH) FreeRadical_H->StableMol_H accepts H• AE Antioxidant (A) A_cat Antioxidant Cation Radical (A•+) AE->A_cat donates e⁻ FreeRadical_E Free Radical (R•) StableAnion_E Stable Anion (R⁻) FreeRadical_E->StableAnion_E accepts e⁻

Caption: Key mechanisms of antioxidant action.

Synthesis of Indole-3-Acetic Acid Analogues

The synthesis of novel IAA analogues is a cornerstone of research in this field. Various synthetic strategies have been developed to modify the indole scaffold.

General Synthetic Approach

A common starting point for the synthesis of many IAA analogues is indole-3-acetic acid itself.[9][26][27][31]

A General Synthetic Scheme: [9][26]

  • Activation of the Carboxylic Acid: Indole-3-acetic acid is often first converted to a more reactive species, such as an acid chloride or an ester. For example, reaction with thionyl chloride can yield 2-(1H-indol-3-yl)acetyl chloride.[26]

  • Coupling Reactions: The activated intermediate can then be reacted with a variety of nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

  • Further Modifications: The resulting products can undergo further chemical transformations to introduce additional functional groups or to build more complex structures. For instance, Schiff bases can be prepared by treating hydrazide derivatives with various benzaldehydes.[9][31]

Synthesis Workflow: IAA Analogue Preparation

Synthesis_Workflow IAA Indole-3-Acetic Acid Activation Activation of Carboxylic Acid (e.g., Acid Chloride Formation) IAA->Activation Coupling Coupling with Nucleophile (e.g., Amine, Alcohol) Activation->Coupling Analogue IAA Analogue (e.g., Amide, Ester) Coupling->Analogue Purification Purification and Characterization (e.g., Chromatography, Spectroscopy) Analogue->Purification

Caption: General workflow for the synthesis of IAA analogues.

Conclusion and Future Perspectives

Indole-3-acetic acid analogues represent a promising class of compounds with significant potential as antimicrobial and antioxidant agents. The versatility of the indole scaffold allows for a wide range of structural modifications, enabling the fine-tuning of their biological activities. Future research in this area should focus on:

  • Elucidation of Mechanisms: Further studies are needed to fully understand the molecular mechanisms underlying the antimicrobial and antioxidant effects of these compounds.

  • Rational Drug Design: The use of computational methods, such as molecular docking and QSAR analysis, can aid in the rational design of new analogues with enhanced potency and selectivity.[17]

  • In Vivo Studies: Promising candidates identified in in vitro screens should be advanced to in vivo models to evaluate their efficacy and safety in a more physiologically relevant context.

  • Exploration of Novel Scaffolds: The combination of the indole nucleus with other pharmacologically active moieties could lead to the discovery of novel hybrid molecules with unique therapeutic properties.

This guide has provided a comprehensive overview of the key aspects of research into the antimicrobial and antioxidant properties of indole-3-acetic acid analogues. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this important class of molecules.

References

A Technical Guide to the Cytotoxic and Antibacterial Activities of 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of the indole and quinazolinone scaffolds into a single molecular architecture presents a compelling strategy in the quest for novel therapeutic agents. Both heterocycles are recognized as "privileged structures" in medicinal chemistry, each contributing to a wide spectrum of biological activities.[1][2] This guide provides an in-depth technical exploration of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, focusing on their synthesis, their potent cytotoxic activity against cancer cell lines, and their promising antibacterial efficacy. We will dissect the causal mechanisms, provide validated experimental protocols, and analyze the structure-activity relationships that govern their dual therapeutic potential.

Introduction: The Rationale for a Hybrid Pharmacophore

The quinazolinone core is a bicyclic heterocyclic system found in numerous natural alkaloids and synthetic compounds with a broad range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][3] Several quinazolinone-based drugs, such as the kinase inhibitor Gefitinib, have been approved for cancer therapy, underscoring the clinical relevance of this scaffold.[4] The indole nucleus is another critical pharmacophore, integral to the structure of essential amino acids (tryptophan), neurotransmitters (serotonin), and a multitude of potent therapeutic agents.[5]

The strategic fusion of these two pharmacophores into 2-(1H-indol-3-yl)quinazolin-4(3H)-one is hypothesized to yield synergistic or novel biological activities. This guide details the scientific underpinnings and practical methodologies for exploring these hybrid molecules as next-generation cytotoxic and antibacterial agents, addressing the urgent global challenges of cancer and antimicrobial resistance.

Synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives

A straightforward and efficient protocol for the synthesis of the title compounds involves the condensation of anthranilamides with indole aldehydes.[6] This approach is highly desirable for its simplicity and the availability of diverse starting materials, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

A common synthetic route involves the reaction of 2-aminobenzamide with a substituted indole-3-carboxaldehyde.[7] The reaction can be catalyzed by various means, but a direct condensation in a suitable solvent like dimethyl sulfoxide (DMSO) is often effective.[7]

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis and purification of the target compounds.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (Anthranilamide + Indole-3-carboxaldehyde) react Condensation Reaction (e.g., in DMSO, heat) start->react workup Reaction Workup (e.g., Precipitation, Quenching) react->workup crude Crude Product workup->crude purify Purification (Recrystallization or Column Chromatography) crude->purify char Characterization (NMR, HRMS, IR) purify->char final Pure 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivative char->final

Caption: General workflow for synthesis and purification.

Scientist's Note: The choice of solvent and reaction conditions can significantly impact yield and purity. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and minimize the formation of by-products. Purification by recrystallization is often sufficient for these compounds, leveraging their typically crystalline nature.

Evaluation of In Vitro Cytotoxic Activity

Quinazolinone derivatives are known to induce cell death in various cancer types through multiple mechanisms, including apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases and tubulin polymerization.[3][8][9] Evaluating the cytotoxic potential of new 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives is a primary step in their development as anticancer agents.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[10] The assay's principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for screening compounds against adherent cancer cell lines.

Materials:

  • Target cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)[12]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Test compounds and positive control (e.g., Doxorubicin) dissolved in DMSO

  • Sterile 96-well flat-bottom plates

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 100µL) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Compound (Serial dilutions, 100µL) B->C D 4. Incubate (48-72h, 37°C, 5% CO₂) C->D E 5. Add MTT Reagent (10µL/well, 0.5mg/mL final conc.) D->E F 6. Incubate (4h, 37°C, 5% CO₂) E->F G 7. Solubilize Formazan (Add 100µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow of the MTT assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10][13]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[10] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of a drug that is required for 50% inhibition in vitro, is determined by plotting a dose-response curve (percent viability vs. log concentration) using non-linear regression analysis.

Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of Novel Derivatives

Compound A549 (Lung) MCF-7 (Breast) HCT116 (Colon)
Derivative 1 (Parent) 15.2 ± 1.8 20.5 ± 2.1 18.9 ± 1.5
Derivative 2 (5-Br-Indole) 4.1 ± 0.5 6.8 ± 0.9 5.2 ± 0.7
Derivative 3 (5-F-Indole) 7.5 ± 0.9 9.1 ± 1.1 8.3 ± 1.0
Derivative 4 (6-Cl-Quin.) 9.8 ± 1.2 12.4 ± 1.4 11.5 ± 1.3
Doxorubicin (Control) 0.8 ± 0.1 0.5 ± 0.08 0.7 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Potential Mechanism of Action: Apoptosis Induction

Many quinazolinone derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[8][9] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.[3] Key events include the release of cytochrome c from mitochondria and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][8]

Apoptosis_Pathway Compound Indole-Quinazolinone Derivative Mito Mitochondria Compound->Mito Stress Signal CytoC Cytochrome c (release) Mito->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Evaluation of Antibacterial Activity

The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new classes of antibiotics.[14] Quinazolinone derivatives have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[15][16][17]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[20][21]

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Test compounds and positive control (e.g., Ciprofloxacin) dissolved in DMSO

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using CAMHB. The typical volume per well is 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and bacteria (no compound).

    • Sterility Control: Wells containing only broth (no bacteria or compound).

    • Positive Control: Wells with a standard antibiotic like Ciprofloxacin.

  • Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.[19]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.[20]

Data Presentation

MIC values are typically reported in µg/mL or µM.

Table 2: Hypothetical Antibacterial Activity (MIC in µg/mL) of Novel Derivatives

Compound S. aureus (Gram +) MRSA (Gram +) E. coli (Gram -) P. aeruginosa (Gram -)
Derivative 1 (Parent) 32 64 >128 >128
Derivative 2 (5-Br-Indole) 4 8 64 128
Derivative 3 (5-I-Indole) 2 4 64 >128
Derivative 5 (5-NO₂-Indole) 8 16 >128 >128
Ciprofloxacin (Control) 0.5 1 0.25 1

Results are the modal MIC from three independent experiments.

Structure-Activity Relationship (SAR) Insights

Synthesizing and testing a library of analogues is crucial for understanding the SAR, which guides future drug design and optimization.[22][23]

  • Substitution on the Indole Ring: Studies have shown that introducing electron-withdrawing groups (e.g., halogens like iodine or bromine) at the 5-position of the indole ring can significantly enhance both antibacterial and cytotoxic activity.[6][14] For example, a 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivative showed a potent MIC of 0.98 μg/mL against MRSA.[6][14]

  • Substitution on the Quinazolinone Ring: Modifications to the quinazolinone core, such as adding substituents at the 6, 7, or 8 positions, can modulate activity and selectivity.[4][24] For instance, adding polar side chains can improve the pharmacokinetic profile.[4]

  • General Trend: Often, features that enhance activity against Gram-positive bacteria, like increased lipophilicity from halogenation, also correlate with increased cytotoxicity. This dual activity is a key characteristic of this compound class.[14]

Conclusion and Future Perspectives

The 2-(1H-indol-3-yl)quinazolin-4(3H)-one scaffold represents a highly promising platform for the development of dual-action therapeutic agents. The synthetic accessibility and the rich SAR landscape provide fertile ground for lead optimization. The potent activities observed against both cancer cells and multidrug-resistant bacteria warrant further investigation.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets responsible for the cytotoxic and antibacterial effects.

  • Lead Optimization: Systematically modifying the lead compounds to improve potency, selectivity (cancer cells vs. normal cells), and drug-like properties (solubility, metabolic stability).

  • In Vivo Efficacy: Advancing the most promising candidates to preclinical animal models of cancer and bacterial infection to evaluate their therapeutic potential in a physiological context.

This guide provides a foundational framework for researchers to design, synthesize, and evaluate this exciting class of molecules, with the ultimate goal of translating them into novel clinical therapies.

References

Methodological & Application

Application Notes & Protocols for the Laboratory Synthesis of 2-(Indolin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(Indolin-1-yl)acetic acid. The synthetic strategy is a robust two-step process commencing with the N-alkylation of indoline with ethyl chloroacetate to yield the intermediate, ethyl 2-(indolin-1-yl)acetate. This is followed by a saponification reaction to hydrolyze the ester, affording the target compound. This guide offers a detailed methodology, including the causal reasoning behind experimental choices, safety protocols, and methods for purification and characterization, ensuring a reproducible and reliable synthesis.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a saturated indoline core N-substituted with an acetic acid moiety. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of the acetic acid side chain at the nitrogen atom can significantly influence the molecule's physicochemical properties, such as its solubility and ability to interact with biological targets. This derivative can serve as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.

The synthesis protocol detailed herein is designed for efficiency and reliability in a standard laboratory setting. It avoids harsh reagents and complex purification procedures where possible, making it accessible to a broad range of chemical researchers.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: N-Alkylation

Step 1: N-Alkylation of Indoline
Scheme 1: N-alkylation of indoline with ethyl chloroacetate to form ethyl 2-(indolin-1-yl)acetate.

Step 2: Saponification (Ester Hydrolysis)

Step 2: Saponification of the ester
Scheme 2: Hydrolysis of ethyl 2-(indolin-1-yl)acetate to yield this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
IndolineReagentSigma-Aldrich, Acros, etc.Should be stored under nitrogen and refrigerated.
Ethyl chloroacetateReagentSigma-Aldrich, Acros, etc.Lachrymatory; handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific, etc.Finely powdered is preferred.
Acetonitrile (CH₃CN)AnhydrousMajor supplierEnsure dryness for optimal reaction.
Sodium Hydroxide (NaOH)PelletsFisher Scientific, etc.
Tetrahydrofuran (THF)ReagentMajor supplier
Methanol (MeOH)ReagentMajor supplier
Hydrochloric Acid (HCl)ConcentratedFisher Scientific, etc.
Ethyl AcetateACS GradeMajor supplierFor extraction and chromatography.
HexanesACS GradeMajor supplierFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentFisher Scientific, etc.For drying organic layers.
Silica Gel230-400 meshMajor supplierFor column chromatography.
Step-by-Step Synthesis Protocol

This procedure is adapted from established methods for the N-alkylation of cyclic secondary amines.[1]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add indoline (5.95 g, 50 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) to the flask, followed by anhydrous potassium carbonate (13.8 g, 100 mmol, 2.0 eq.). The potassium carbonate acts as a base to deprotonate the indoline nitrogen, and as a scavenger for the HCl byproduct. Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl chloroacetate (6.74 g, 55 mmol, 1.1 eq.) dropwise over 10 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the indoline spot and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: The crude ethyl 2-(indolin-1-yl)acetate can be purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate under reduced pressure to yield a pale yellow oil.

This hydrolysis protocol is based on standard saponification procedures for esters.[2][3]

  • Reaction Setup: Dissolve the purified ethyl 2-(indolin-1-yl)acetate (from Part A, e.g., ~8.2 g, 40 mmol) in a mixture of THF (50 mL) and methanol (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar. The co-solvent system ensures the solubility of the ester.

  • Base Addition: Prepare a solution of sodium hydroxide (3.2 g, 80 mmol, 2.0 eq.) in water (25 mL) and add it to the ester solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) until the starting ester spot has completely disappeared.

  • Solvent Removal: Remove the THF and methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts.

  • Drying and Purification: Dry the solid product in a vacuum oven at 40-50 °C. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification Indoline Indoline Reaction1 Stir at RT, 12-16h Indoline->Reaction1 EtChloroacetate Ethyl Chloroacetate EtChloroacetate->Reaction1 K2CO3 K2CO3 (Base) K2CO3->Reaction1 Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction1 Workup1 Filter & Concentrate Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Ethyl 2-(indolin-1-yl)acetate Purification1->Intermediate Reaction2 Stir at RT, 2-4h Intermediate->Reaction2 NaOH NaOH (aq) NaOH->Reaction2 Solvent2 THF/Methanol Solvent2->Reaction2 Workup2 Remove Organics & Acidify (HCl) Reaction2->Workup2 Isolation Filter & Dry Workup2->Isolation FinalProduct This compound Isolation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Expected IR (KBr) ν (cm⁻¹)Expected MS (ESI+) m/z
Ethyl 2-(indolin-1-yl)acetate 7.1-6.5 (m, 4H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.8 (s, 2H, N-CH₂-), 3.4 (t, 2H, Ar-CH₂-), 3.0 (t, 2H, N-CH₂-CH₂-), 1.3 (t, 3H, -OCH₂CH₃)~1740 (C=O, ester), ~1600 (C=C, aromatic)[M+H]⁺ = 206.1
This compound 10-12 (br s, 1H, -COOH), 7.1-6.5 (m, 4H, Ar-H), 3.9 (s, 2H, N-CH₂-), 3.5 (t, 2H, Ar-CH₂-), 3.0 (t, 2H, N-CH₂-CH₂-)2500-3300 (br, O-H), ~1710 (C=O, acid), ~1600 (C=C, aromatic)[M+H]⁺ = 178.1

Safety and Handling Precautions

  • Indoline: Harmful if swallowed or in contact with skin. May cause eye and skin irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl Chloroacetate: Lachrymatory and corrosive. Causes severe skin burns and eye damage. Handle only in a chemical fume hood. Wear gloves, safety goggles, and a lab coat.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use. All experimental work should be conducted in a well-ventilated chemical fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure anhydrous conditions. Extend reaction time and monitor by TLC. Consider adding a catalytic amount of sodium iodide (NaI) to promote the reaction.
Wet reagents.Use freshly opened or properly stored anhydrous solvents and reagents.
Difficulty in purification of ester Close Rf values of starting material and product.Optimize the solvent system for column chromatography. A shallow gradient may be required.
Incomplete hydrolysis in Step 2 Insufficient base or reaction time.Increase the amount of NaOH to 2.5-3.0 equivalents. Gently heat the reaction mixture to 40-50 °C to accelerate the hydrolysis.
Product does not precipitate upon acidification Product is soluble in the acidic aqueous solution.Extract the acidified aqueous layer with ethyl acetate or dichloromethane. Dry the organic layer and concentrate to obtain the product.

References

Application Note & Protocols: High-Yield Synthesis of Substituted 2-(Indolin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 2-(indolin-1-yl)acetic acid scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates across various disease areas, including respiratory diseases and viral infections.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the high-yield synthesis of substituted this compound derivatives. We will explore the most robust and efficient synthetic strategies, focusing on the underlying chemical principles, providing step-by-step protocols, and offering field-proven insights to overcome common challenges.

Introduction: The Significance of the Indolinyl Acetic Acid Core

The indoline nucleus, a saturated analog of indole, is a cornerstone in drug discovery. Its three-dimensional structure and ability to serve as a versatile synthetic handle have made it a frequent feature in biologically active molecules. When functionalized at the N-1 position with an acetic acid moiety, the resulting this compound derivatives gain a critical carboxylic acid group that can engage in key hydrogen bonding interactions with biological targets, improve pharmacokinetic properties, and serve as a conjugation point.

Recent drug discovery efforts have highlighted the potential of this scaffold. For instance, structural modifications on this core have led to the development of potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonists for treating allergic diseases.[1] Furthermore, related indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors, showcasing the scaffold's versatility in antiviral research.[2][3] The demand for a diverse library of these compounds necessitates reliable and high-yield synthetic methods.

This guide focuses on the most prevalent and effective method for their synthesis: the direct N-alkylation of substituted indolines with α-haloacetic acid esters, followed by hydrolysis. We will also discuss alternative strategies and provide comprehensive protocols to ensure reproducibility and success.

Primary Synthetic Strategy: N-Alkylation of Substituted Indolines

The most direct and widely employed method for preparing this compound derivatives is a two-step process:

  • N-Alkylation: A nucleophilic substitution (SN2) reaction between a substituted indoline and an alkyl 2-haloacetate (e.g., ethyl bromoacetate or methyl chloroacetate).

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.

This approach is favored for its high efficiency, broad substrate scope, and operational simplicity.

Mechanism and Rationale

The core of this synthesis is the nucleophilicity of the secondary amine nitrogen in the indoline ring. In the presence of a suitable base, the indoline nitrogen readily attacks the electrophilic carbon of the alkyl 2-haloacetate, displacing the halide leaving group.

  • Choice of Base: A non-nucleophilic base is crucial to prevent side reactions with the electrophilic haloacetate. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃). These inorganic bases are strong enough to facilitate the reaction but are not nucleophilic enough to compete with the indoline. Triethylamine (Et₃N), an organic base, is also frequently used.[4]

  • Choice of Solvent: The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or acetone. These solvents effectively dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile or electrophile.

  • Ester Hydrolysis: The subsequent hydrolysis of the ester is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous alcohol mixture (e.g., MeOH/H₂O or EtOH/H₂O). Acidification then protonates the carboxylate salt to yield the final product.

Workflow for N-Alkylation and Hydrolysis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A Substituted Indoline E Reaction at RT to Reflux A->E B Alkyl 2-Haloacetate (e.g., Ethyl Bromoacetate) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Ester Intermediate (Substituted Ethyl 2-(indolin-1-yl)acetate) E->F Sₙ2 Reaction I Reaction at RT F->I G Base (e.g., NaOH, LiOH) G->I H Solvent (e.g., MeOH/H₂O) H->I J Carboxylate Salt I->J Saponification K Acid Workup (e.g., HCl) J->K L Final Product (Substituted this compound) K->L G Indoline Substituted Indoline Imine Iminium Intermediate Indoline->Imine Glyoxylic Glyoxylic Acid Glyoxylic->Imine + H₂O Product This compound Imine->Product Reducer Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) Reducer->Product Reduction

References

Application Notes and Protocols for Indole Acetic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of indole acetic acid and its structural analogs, particularly 2-(Indolin-1-yl)acetic acid and the broader class of indolinones, in the field of oncology research. This document provides in-depth mechanistic insights, validated experimental protocols, and data interpretation strategies based on current scientific literature.

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural and synthetic molecules with significant biological activities.[1][2] In oncology, this versatile heterocyclic structure is found in compounds ranging from classic alkaloids like vincristine to modern targeted therapies.[1] The unique electronic properties and geometric shape of the indole ring allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal starting point for designing novel anticancer agents. This guide focuses on a specific subset of these compounds: indole acetic acid and its derivatives, which leverage diverse mechanisms to combat cancer, from inducing oxidative stress to inhibiting critical signaling pathways.

Section 1: Indole-3-Acetic Acid (IAA) - A Pro-oxidant Approach to Cancer Therapy

Indole-3-acetic acid (IAA), a well-known plant auxin and a tryptophan metabolite found in humans, has demonstrated intriguing potential as a conditional anticancer agent.[3][4] While having low intrinsic toxicity, IAA can be transformed into highly reactive, cytotoxic species under specific conditions, forming the basis of targeted therapeutic strategies.

Mechanism of Action: Oxidative Activation

The primary anticancer mechanism of IAA revolves around its oxidative activation into cytotoxic free radicals. This conversion can be catalyzed by peroxidases, which are often present at higher levels in tumor microenvironments, or initiated by external energy sources like light in photodynamic therapy (PDT).[3]

The process begins with the one-electron oxidation of the IAA molecule, forming an indolyl radical. This radical rapidly fragments, leading to the generation of reactive species such as 3-methylene-2-oxindole. These products are potent cytotoxins that can damage cellular components, induce oxidative stress, and ultimately trigger apoptotic cell death.[3][5] A key advantage of this mechanism is its efficacy even in hypoxic (low oxygen) conditions commonly found in solid tumors, a significant limitation for conventional oxygen-dependent PDT.[3]

Recent studies have also highlighted the role of gut microbiota-derived IAA in modulating the tumor microenvironment and influencing chemotherapy efficacy.[4][6][7] For instance, higher levels of IAA have been associated with improved responses to chemotherapy in pancreatic cancer by increasing reactive oxygen species (ROS) and downregulating autophagy in cancer cells.[7]

Application Note 1: Enhancing Photodynamic Therapy (PDT) in Hypoxic Tumors

Objective: To leverage the oxygen-independent cytotoxic activation of IAA to overcome resistance in hypoxic tumors often seen in conventional PDT.

Rationale: Standard PDT relies on photosensitizers that transfer energy to molecular oxygen to create singlet oxygen, a highly reactive species that kills cancer cells. This process is inefficient in the low-oxygen environment of many tumors.[3] IAA, when combined with a photosensitizing dye like methylene blue or toluidine blue, can be activated by red light to produce cytotoxic radicals in an oxygen-independent manner.[3] This allows for effective cell killing with lower light doses and in conditions where traditional PDT would fail. Researchers can use this approach to investigate synergistic effects with existing PDT agents or to treat tumor models known to be hypoxic.

Protocol 1: In Vitro Phototoxicity Assay for IAA-Enhanced PDT

This protocol outlines a method to assess the phototoxic enhancement of a photosensitizer by IAA in a cancer cell line, such as the MCF-7 human breast carcinoma cell line.[3]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole-3-acetic acid (IAA) stock solution (e.g., 100 mM in DMSO)

  • Photosensitizer stock solution (e.g., Methylene Blue, 1 mM in water)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Light source with a specific wavelength for the photosensitizer (e.g., red LED array, ~660 nm)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of IAA and the photosensitizer in complete medium.

    • Create the following experimental groups in triplicate:

      • Vehicle Control (medium only)

      • IAA only

      • Photosensitizer only

      • IAA + Photosensitizer

    • Remove the old medium from the cells and add 100 µL of the appropriate treatment medium to each well.

    • Incubate for 4-6 hours to allow for compound uptake.

  • Light Irradiation:

    • For the "light-exposed" groups, place the 96-well plate under the LED light source.

    • Irradiate with a pre-determined light dose (e.g., 1-6 J/cm²).[3]

    • Keep a parallel "dark control" plate, treated identically but shielded from light, to assess non-phototoxic effects.

  • Post-Irradiation Incubation:

    • After irradiation, replace the treatment medium with fresh, drug-free complete medium.

    • Incubate the plates for an additional 48-72 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot dose-response curves and determine the IC₅₀ values to quantify the synergistic phototoxic effect of combining IAA with the photosensitizer.

Section 2: Indolin-2-one (Oxindole) Derivatives - A Scaffold for Kinase Inhibition

The indolin-2-one (also known as oxindole) core is a highly privileged scaffold in modern oncology drug discovery.[8][9] Its structure serves as a foundation for numerous small-molecule kinase inhibitors, including the FDA-approved drug Sunitinib.[8] These compounds are designed to interfere with intracellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Protein Kinases

Indolin-2-one derivatives typically function as ATP-competitive inhibitors of protein kinases. The indolinone core mimics the adenine ring of ATP, allowing it to bind to the enzyme's active site. Substitutions at various positions on the ring structure provide specificity and potency for different kinases.

Key kinase targets for indolin-2-one derivatives include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A critical regulator of angiogenesis (the formation of new blood vessels). Inhibition of VEGFR-2 can starve tumors of their blood supply. Several 2-indolinone derivatives have been shown to inhibit VEGF-induced VEGFR phosphorylation.[10]

  • PAK1 (p21-activated kinase 1): Involved in cell proliferation, survival, and migration. Potent PAK1 inhibitors based on the 2-indolinone scaffold have been developed that induce apoptosis and suppress migration in breast cancer cells.[11]

  • Other Kinases: This scaffold has been used to target a wide range of other kinases involved in cancer, such as EGFR, HER2, and CDK2.[12]

By blocking these kinases, indolin-2-one derivatives can halt the cell cycle, induce apoptosis, and inhibit metastasis.[8][10]

Application Note 2: Screening Indolin-2-one Libraries for Anti-Angiogenic Activity

Objective: To identify and characterize novel indolin-2-one derivatives that inhibit angiogenesis by targeting the VEGFR-2 signaling pathway.

Rationale: Anti-angiogenic therapy is a clinically validated strategy for treating various solid tumors. A common approach in drug discovery is to synthesize a library of related compounds (e.g., indolin-2-one derivatives) and screen them for a desired biological activity. A tiered screening cascade can efficiently identify promising candidates. The initial tier could be a biochemical assay to test for direct inhibition of VEGFR-2 kinase activity. Positive hits would then be advanced to cell-based assays to confirm their ability to block VEGF-induced signaling and proliferation in endothelial cells (like HUVECs). Finally, the most potent compounds can be tested in more complex in vitro models, such as tube formation assays, which mimic the process of angiogenesis.

Protocol 2: General In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol provides a general framework for a biochemical assay to measure the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine Triphosphate)

  • Test compounds (Indolin-2-one derivatives) dissolved in DMSO

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compounds in kinase buffer. Include a positive control inhibitor (e.g., Sunitinib) and a DMSO vehicle control.

    • Prepare a solution of the kinase and substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration typically near its Kₘ for the enzyme.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of the assay plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to the positive (no inhibition) and negative (maximal inhibition) controls.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation: Cytotoxicity of Indole Derivatives

The following table summarizes the reported cytotoxic activities (IC₅₀ values) of selected indole derivatives against various human cancer cell lines, providing a comparative overview of their potency.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Indole-Aryl-AmideCompound 2MCF-7 (Breast)0.81[13]
Indole-Aryl-AmideCompound 2PC-3 (Prostate)2.13[13]
Indole-Aryl-AmideCompound 5HT-29 (Colon)Selective Activity[1]
Thiazolyl-Indole-CarboxamideCompound 6iMCF-7 (Breast)6.10 ± 0.4[12]
Thiazolyl-Indole-CarboxamideCompound 6vMCF-7 (Breast)6.49 ± 0.3[12]
Indolin-2-oneCompound 1cHCT-116 (Colon)Submicromolar[8]
Indolin-2-oneCompound 1hHCT-116 (Colon)Submicromolar[8]
Indolin-2-one/ThiazolidinoneCompound 5hHT-29 (Colon)0.016[14]
Indolin-2-one/ThiazolidinoneCompound 5hH460 (Lung)0.0037[14]
Indole AlkaloidDehydrocrenatidineHepG2 (Liver)3.5[2]
Indole AlkaloidEvodiamineHepG2 (Liver)~1[2]

Visualizations: Pathways and Workflows

G cluster_0 Oxidative Activation of IAA IAA Indole-3-Acetic Acid (IAA) Activation Peroxidase or Light + Photosensitizer IAA->Activation Radical Indolyl Radical Activation->Radical Cytotoxin Cytotoxic Species (e.g., 3-Methylene-2-oxindole) Radical->Cytotoxin Damage Cellular Damage (ROS Generation) Cytotoxin->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Oxidative activation pathway of Indole-3-Acetic Acid (IAA).

G cluster_1 Kinase Inhibition by an Indolin-2-one Derivative VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P_Site VEGFR2->P_Site Indolinone Indolin-2-one Inhibitor Indolinone->P_Site Blocks ATP ATP ATP->P_Site Binds Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Site->Downstream Activates Blocked Signaling Blocked P_Site->Blocked

Caption: Simplified VEGFR-2 signaling inhibition by an Indolin-2-one.

G cluster_2 Screening Workflow for Novel Anticancer Agents Start Synthesize Compound Library (e.g., Indole Derivatives) Screen1 Primary Screen: In Vitro Cytotoxicity (MTT Assay) - Multiple Cancer Cell Lines Start->Screen1 Hit Identify 'Hits' (Compounds with IC50 < Threshold) Screen1->Hit Screen2 Secondary Screen: Mechanism-Specific Assays (e.g., Kinase Inhibition, Apoptosis) Hit->Screen2 Lead Select 'Leads' (Potent & Selective Compounds) Screen2->Lead End In Vivo Studies (Animal Models) Lead->End

Caption: General workflow for screening novel anticancer compounds.

References

Application Notes & Protocols: Leveraging 2-(Indolin-1-yl)acetic Acid for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Indolin-1-yl)acetic acid as a versatile and powerful building block in the synthesis of complex molecular architectures. We move beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, field-proven protocols, and the rationale behind experimental choices. This guide is designed to empower scientists to harness the full synthetic potential of this scaffold, from constructing novel heterocyclic systems to developing advanced therapeutic agents.

Introduction: The Strategic Value of the Indoline Scaffold

The indoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1] Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, making it an ideal framework for designing molecules that interact with specific biological targets. This compound capitalizes on this by incorporating a carboxylic acid handle at the N-1 position, creating a synthetically tractable entry point for a vast array of chemical transformations.

The true utility of this building block lies in its dual reactivity:

  • The Carboxylic Acid Moiety: Serves as a primary site for elaboration through amide bond formation, esterification, reduction, or decarboxylative couplings.

  • The Indoline Nucleus: The aromatic ring and the adjacent C2/C3 positions are amenable to further functionalization, such as C-H activation, oxidation, and participation in cycloaddition reactions.

This guide will explore how to strategically exploit these features to build molecular complexity and access novel chemical space.

Synthesis of the Core Building Block: this compound

A reliable and scalable synthesis of the title compound is paramount. The most common and efficient method is the direct N-alkylation of indoline with an acetic acid equivalent. The protocol below utilizes ethyl bromoacetate followed by saponification.

Protocol 1: Two-Step Synthesis of this compound

Workflow Overview:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification Indoline Indoline Base K₂CO₃, DMF Indoline->Base Reactant EtBrAc Ethyl Bromoacetate EtBrAc->Base Reagent Intermediate Ethyl 2-(indolin-1-yl)acetate Base->Intermediate Product Intermediate_ref Ethyl 2-(indolin-1-yl)acetate Base2 LiOH, THF/H₂O Workup Acidic Workup (HCl) Base2->Workup Intermediate Salt FinalProduct This compound Workup->FinalProduct Final Product Intermediate_ref->Base2 Reactant

Caption: Workflow for the synthesis of this compound.

Materials & Reagents:

ReagentM.W.AmountMolesEq.
Indoline119.1610.0 g83.9 mmol1.0
Ethyl bromoacetate167.0015.4 g92.3 mmol1.1
Potassium carbonate (K₂CO₃)138.2123.2 g167.8 mmol2.0
N,N-Dimethylformamide (DMF)-150 mL--
Lithium hydroxide (LiOH)23.953.0 g125.3 mmol1.5
Tetrahydrofuran (THF)-100 mL--
Water-100 mL--
1M Hydrochloric acid (HCl)-~150 mL--
Ethyl acetate (EtOAc)-500 mL--
Brine-100 mL--

Step-by-Step Methodology:

Part A: N-Alkylation

  • To a 500 mL round-bottom flask, add indoline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. The reaction can be monitored by TLC (Thin Layer Chromatography).

    • Causality Insight: Potassium carbonate is a mild base sufficient to deprotonate the indoline nitrogen, facilitating the Sₙ2 reaction with the alkyl halide.[2] DMF is an excellent polar aprotic solvent for this type of reaction, promoting the nucleophilic attack.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2-(indolin-1-yl)acetate, which can be used in the next step without further purification.

Part B: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from the previous step in a mixture of THF (100 mL) and water (100 mL).

  • Add lithium hydroxide (1.5 eq) and stir vigorously at room temperature for 4 hours.

    • Causality Insight: LiOH is a strong base used for ester hydrolysis. The THF/water solvent system ensures the solubility of both the organic ester and the inorganic base.[3][4]

  • After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid. Typical yields are 80-90% over two steps.

Core Applications & Synthetic Transformations

The true power of this compound is realized in its subsequent transformations. The following sections detail key applications and provide the strategic logic for their use.

Amide Bond Formation: Gateway to Bioactive Molecules

The most direct and widely used application of this building block is its conversion into a diverse array of amides. This reaction is fundamental in medicinal chemistry for synthesizing peptide mimics, enzyme inhibitors, and receptor ligands.[5][6]

General Workflow:

G BuildingBlock This compound Coupling Coupling Reagent (e.g., HATU, EDC) BuildingBlock->Coupling Amine R-NH₂ (Amine) Amine->Coupling Product Indolinyl Acyl Amide Coupling->Product Base Base (e.g., DIPEA) Base->Coupling

Caption: General workflow for amide coupling reactions.

Protocol 2: General Procedure for Amide Coupling using HATU

  • Self-Validating System: This protocol is robust for a wide range of primary and secondary amines. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency and low rate of racemization for chiral substrates.[6]

Materials & Reagents:

ReagentM.W.AmountMolesEq.
This compound177.19200 mg1.13 mmol1.0
Desired Amine--1.24 mmol1.1
HATU380.23472 mg1.24 mmol1.1
DIPEA (N,N-Diisopropylethylamine)129.240.39 mL2.26 mmol2.0
Anhydrous DMF-10 mL--

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (10 mL).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) and stir the reaction mixture at room temperature.

    • Causality Insight: HATU activates the carboxylic acid to form a highly reactive acyl-uronium intermediate. The amine then attacks this intermediate. DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction, driving the equilibrium towards the product.[7]

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Construction of Spiro-Oxindoles: Accessing 3D Complexity

The indoline scaffold can be oxidized to the corresponding oxindole. This transformation opens up a pathway to spiro-oxindoles, a class of compounds with significant biological activity and a challenging three-dimensional architecture.[8][9][10][11][12] The C3 position of the oxindole is highly reactive and can participate in various cyclization reactions.

Reaction Scheme:

G IndolineAcid This compound Oxidation Oxidation (e.g., DDQ, m-CPBA) IndolineAcid->Oxidation OxindoleAcid 2-(2-Oxoindolin-1-yl)acetic acid Oxidation->OxindoleAcid Activation Activation & Cyclization (e.g., with an alkene via [3+2] cycloaddition) OxindoleAcid->Activation Spiro Spiro[indoline-3,X']-2-one derivative Activation->Spiro

Caption: Conceptual pathway to spiro-oxindoles.

  • Expertise & Experience: The synthesis of spiro-oxindoles often involves multi-step sequences. A common strategy is the 1,3-dipolar cycloaddition of an azomethine ylide generated in situ from the oxindole core with an alkene.[9] This method allows for the stereospecific construction of complex spirocyclic systems.

C-H Functionalization: Precision Engineering of the Aromatic Core

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the indoline ring. Palladium or Rhodium-catalyzed reactions can selectively introduce substituents at the C5 or C7 positions, providing access to derivatives that are difficult to synthesize via traditional methods.[1][13]

  • Authoritative Grounding: For instance, Pd/S,O-ligand catalysis has been shown to effectively promote the C5-olefination of indolines.[13] This allows for the direct coupling of the indoline core with various olefins, expanding the accessible chemical space for drug discovery.

Summary of Applications

The versatility of this compound is summarized in the table below, highlighting its role as a central hub for generating diverse molecular scaffolds.

TransformationKey ReagentsResulting StructureApplication Area
Amide Coupling Amines, HATU, EDCAmides, PeptidomimeticsMedicinal Chemistry, Drug Discovery
Esterification Alcohols, Acid CatalystEstersProdrugs, Synthetic Intermediates
Reduction LiAlH₄, BH₃2-(Indolin-1-yl)ethanolFurther Functionalization
Oxidation DDQ, m-CPBA2-(2-Oxoindolin-1-yl)acetic acidSpiro-oxindole Synthesis
C-H Functionalization Pd or Rh catalysts, OlefinsC5/C7-Substituted IndolinesNovel Scaffold Development
Multicomponent Reactions Isatins, Amino acids, AlkenesComplex HeterocyclesDiversity-Oriented Synthesis[9][14][15]

Conclusion

This compound is more than a simple starting material; it is a strategic building block that provides a reliable and versatile entry point into the rich chemical space of indoline-based complex molecules. By understanding the reactivity of both the carboxylic acid handle and the indoline nucleus, researchers can design and execute efficient synthetic routes to novel compounds with significant potential in materials science, catalysis, and drug development. The protocols and insights provided herein serve as a robust foundation for innovation, encouraging the scientific community to further explore the vast possibilities of this powerful scaffold.

References

Application Note & Protocols: Investigating 2-(Indolin-1-yl)acetic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The indole ring is a privileged scaffold in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, including Indomethacin.[4][5] This document provides a comprehensive guide for the investigation of 2-(Indolin-1-yl)acetic acid, a structurally related analogue, as a potential anti-inflammatory therapeutic. We present the scientific rationale, hypothesized mechanism of action, and detailed protocols for a tiered in vitro and in vivo evaluation pipeline, designed to rigorously assess its efficacy and mechanism.

Scientific Rationale and Mechanistic Hypothesis

The inflammatory cascade is a complex network of cellular and molecular events. A pivotal pathway involves the conversion of arachidonic acid into pro-inflammatory prostaglandins by the COX enzymes, COX-1 and COX-2.[6] COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining kidney function.[6] In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[3][6]

Many traditional NSAIDs, such as ibuprofen and naproxen, are non-selective inhibitors of both COX isoforms.[3] Their therapeutic anti-inflammatory effects are derived from COX-2 inhibition, while the common adverse gastrointestinal side effects are largely due to the concurrent inhibition of COX-1.[1][6]

This compound shares structural motifs with the aryl alkanoic acid class of NSAIDs (e.g., Indomethacin, Diclofenac). Based on this structural analogy, we hypothesize that its primary mechanism of action is the inhibition of COX enzymes , thereby blocking prostaglandin synthesis. The key objectives of the following protocols are to:

  • Quantify the inhibitory potency of the compound against COX-1 and COX-2.

  • Assess its ability to suppress inflammatory mediators in a cellular model.

  • Evaluate its efficacy in an acute in vivo model of inflammation.

Caption: Hypothesized mechanism of this compound action.

Tier 1: In Vitro Evaluation Protocols

In vitro assays provide the initial, high-throughput assessment of a compound's biological activity and are essential for mechanism-of-action studies.[7]

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Cellular Activity compound Test Compound: This compound cox_assay COX-1 / COX-2 Inhibition Assay compound->cox_assay ic50 Determine IC50 & Selectivity Index cox_assay->ic50 macrophage_assay LPS-Stimulated Macrophage Assay ic50->macrophage_assay If Active cytokine_assay Measure NO, TNF-α, IL-6 (Griess Assay / ELISA) macrophage_assay->cytokine_assay viability Cell Viability Assay (e.g., MTT) macrophage_assay->viability Parallel Control

Caption: A streamlined workflow for the in vitro evaluation.

Protocol 2.1: COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol determines the compound's concentration-dependent inhibition of recombinant COX-1 and COX-2 enzymes, allowing for the calculation of IC50 (half-maximal inhibitory concentration) values.

  • Rationale: Direct measurement of enzyme inhibition is the most definitive way to test the primary hypothesis. Assessing both isoforms allows for the determination of a selectivity index (IC50 COX-1 / IC50 COX-2), which can predict the potential for gastrointestinal side effects.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

    • Heme (co-factor)

    • Arachidonic Acid (substrate)

    • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

    • This compound, dissolved in DMSO

    • Positive Controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)

    • 96-well black microplates

    • Fluorescence microplate reader (Ex/Em = 535/590 nm)

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare working solutions of enzymes, substrate, and probe in chilled assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and positive controls in DMSO, then dilute further in assay buffer.

    • Enzyme Reaction Setup: To each well of the 96-well plate, add:

      • Assay Buffer

      • Heme

      • COX enzyme (COX-1 or COX-2)

      • Test compound dilution or control (e.g., vehicle-DMSO, Indomethacin)

    • Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add ADHP probe followed immediately by Arachidonic Acid to initiate the reaction.

    • Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes at 37°C.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

      • Normalize the rates to the vehicle control (100% activity).

      • Plot the percent inhibition versus the log of the inhibitor concentration.

      • Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2.2: Inhibition of Pro-inflammatory Mediators in RAW 264.7 Macrophages

This assay assesses the compound's ability to suppress the inflammatory response in a relevant immune cell line.[8][9][10]

  • Rationale: Macrophages are key players in inflammation. Their activation by stimuli like lipopolysaccharide (LPS) leads to the production of nitric oxide (NO), TNF-α, and IL-6.[9][11] Measuring the inhibition of these mediators provides a broader assessment of the compound's anti-inflammatory potential in a cellular context.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • This compound, dissolved in DMSO

    • Positive Control: Dexamethasone or Indomethacin

    • Griess Reagent for NO measurement[8]

    • ELISA kits for mouse TNF-α and IL-6

    • MTT reagent for cell viability assessment

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound or controls. Incubate for 1-2 hours.

    • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control group.

    • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of NO, TNF-α, and IL-6. Store at -80°C if not used immediately.

    • Nitric Oxide (NO) Measurement:

      • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

      • Incubate for 15 minutes at room temperature.

      • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (TNF-α, IL-6): Perform ELISAs on the collected supernatants according to the manufacturer's protocol.

    • Cell Viability Assay (Parallel Plate): In a separate plate treated identically, assess cell viability using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Tier 2: In Vivo Evaluation Protocols

In vivo models are critical for evaluating a compound's efficacy in a complex biological system, providing insights into its potential therapeutic utility.[11][12]

In_Vivo_Workflow start Select Healthy Rodents (e.g., Wistar Rats) grouping Randomize into Groups: 1. Vehicle Control 2. Positive Control (Indomethacin) 3. Test Compound (Dose 1) 4. Test Compound (Dose 2) start->grouping dosing Administer Compound/Control (e.g., oral gavage) grouping->dosing induction Induce Inflammation: Carrageenan injection into paw dosing->induction After 1 hour measurement Measure Paw Volume (Plethysmometer) at t=0, 1, 2, 3, 4 hr induction->measurement analysis Calculate % Edema Inhibition & Analyze Data measurement->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This is the most widely used and validated model for screening acute anti-inflammatory drugs.[13][14][15]

  • Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by significant edema (swelling).[15] The ability of a test compound to reduce this swelling is a strong indicator of its anti-inflammatory activity.

  • Materials:

    • Male Wistar rats or Swiss albino mice (150-200g)

    • 1% (w/v) solution of λ-Carrageenan in sterile saline

    • This compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control: Indomethacin (10 mg/kg)

    • Digital Plethysmometer or calipers for measuring paw volume/thickness

    • Oral gavage needles

  • Step-by-Step Methodology:

    • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign them to control and treatment groups (n=6-8 per group).

    • Fasting: Fast the animals overnight before the experiment with free access to water.

    • Baseline Measurement (t=0): Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage.

    • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Post-Induction Measurements: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis:

      • Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at t=0.

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation and Interpretation

All quantitative data should be presented as mean ± SEM (Standard Error of the Mean). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 1: Hypothetical In Vitro Activity Profile

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) NO Inhibition at 10 µM (%)
This compound 15.2 ± 1.8 1.1 ± 0.2 13.8 65.4 ± 4.1%
Indomethacin (Control) 0.9 ± 0.1 1.4 ± 0.3 0.64 72.1 ± 5.5%

| Celecoxib (Control) | >100 | 0.05 ± 0.01 | >2000 | 58.9 ± 6.2% |

Table 2: Hypothetical In Vivo Anti-Inflammatory Activity (at 3 hours post-carrageenan)

Treatment Group Dose (mg/kg, p.o.) Paw Edema Volume (mL) % Inhibition of Edema
Vehicle Control - 0.85 ± 0.07 -
This compound 30 0.41 ± 0.05* 51.8%
Indomethacin (Control) 10 0.35 ± 0.04* 58.8%

*p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential anti-inflammatory agent. A favorable result would be a compound demonstrating potent and selective COX-2 inhibition, effective suppression of inflammatory mediators in macrophages without significant cytotoxicity, and clear efficacy in the carrageenan-induced paw edema model.

Positive findings would warrant progression to further studies, including:

  • Analgesic Activity Models: Acetic acid-induced writhing and hot plate tests to assess peripheral and central analgesic effects.[16][17]

  • Gastrointestinal Safety: Evaluation of ulcerogenic potential in rats following sub-chronic dosing.[5][18]

  • Advanced Mechanistic Studies: Investigating effects on upstream signaling pathways such as NF-κB and MAPK.[7][8][10]

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

Application Notes and Protocols for the Utilization of 2-(Indolin-1-yl)acetic Acid in the Development of New Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Untapped Potential of 2-(Indolin-1-yl)acetic Acid as an Auxin Mimic

The relentless pursuit of novel agrochemicals is driven by the dual needs of enhancing crop yields and managing the ever-evolving challenge of herbicide resistance. Synthetic auxins have been a cornerstone of chemical weed control for decades, owing to their selective efficacy against broadleaf weeds in grass crops.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1][2] The structural scaffold of indole and its derivatives has been a fertile ground for the discovery of a wide array of biologically active molecules, including those with plant growth-regulating properties.[3][4]

This document outlines a comprehensive framework for the investigation of this compound, a structural isomer of the well-known plant hormone, as a lead compound for the development of new agrochemicals. At low concentrations, auxin analogs can act as plant growth regulators, while at higher doses, they exhibit phytotoxic effects, a dose-response pattern that is characteristic of auxinic herbicides.[2] By systematically synthesizing derivatives and screening for biological activity, researchers can unlock novel compounds with potential applications as either selective herbicides or plant growth enhancers.[4]

This guide provides detailed, field-proven protocols for the synthesis, screening, and mode of action studies of this compound and its analogs. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring both technical accuracy and practical applicability for researchers in the agrochemical industry.

Part 1: Synthesis of this compound and its Analogs

The foundational step in this research endeavor is the chemical synthesis of the parent compound and a library of its derivatives. The proposed synthetic route for this compound is based on the N-alkylation of indoline, a well-established chemical transformation.[5][6]

Protocol 1.1: Synthesis of this compound

Objective: To synthesize the parent compound, this compound, via N-alkylation of indoline with a haloacetic acid.

Materials:

  • Indoline

  • Bromoacetic acid

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve indoline (1 equivalent) and bromoacetic acid (1.1 equivalents) in DMF.

  • Base Addition: Add sodium carbonate (2.5 equivalents) to the solution. The base is crucial for deprotonating the indoline nitrogen, facilitating its nucleophilic attack on the bromoacetic acid.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthetic Scheme for this compound

G Indoline Indoline Reaction + Indoline->Reaction Bromoacetic_acid Bromoacetic Acid Bromoacetic_acid->Reaction Na2CO3 Na2CO3, DMF Na2CO3->Reaction Product This compound Reaction->Product N-alkylation

Caption: Synthetic route for this compound.

Protocol 1.2: Preparation of an Analog Library

To explore the structure-activity relationship (SAR), a library of analogs should be synthesized by modifying the indoline ring and the acetic acid side chain.

Strategies for Derivatization:

  • Substitution on the Indoline Ring: Introduce various substituents (e.g., chloro, methyl, methoxy) at different positions of the benzene ring of indoline to investigate electronic and steric effects.

  • Modification of the Acetic Acid Side Chain:

    • Esterification to produce methyl or ethyl esters.

    • Amidation to form primary, secondary, or tertiary amides.

    • Extension of the alkyl chain (e.g., propionic or butyric acid analogs).

The synthesis of these analogs will generally follow the N-alkylation protocol, using appropriately substituted indolines or modified alkylating agents.

Part 2: Biological Screening Protocols

A hierarchical screening approach is recommended to efficiently identify promising candidates from the synthesized library. This involves a primary screen using a simple, high-throughput assay, followed by more detailed secondary screening of the active compounds.

Protocol 2.1: Primary Screening - Seed Germination and Root Elongation Assay

Objective: To rapidly assess the phytotoxicity and growth-regulating effects of the synthesized compounds on a model plant species. Arabidopsis thaliana is an excellent model due to its small size, rapid life cycle, and well-characterized genetics.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) agar plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature

  • Stereomicroscope or scanner for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate Preparation: Prepare MS agar plates containing a range of concentrations of each test compound (e.g., 1 µM, 10 µM, 100 µM). Include a solvent control (DMSO) and a positive control (e.g., 2,4-D).

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on the prepared plates.

  • Incubation: Place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.

  • Data Collection: After 7-10 days, measure the primary root length and count the number of lateral roots for each seedling.

  • Analysis: Compare the root growth in the presence of the test compounds to the controls. Inhibition of primary root elongation and proliferation of lateral roots are characteristic auxin-like effects.[7]

Diagram 2: Workflow for Primary Screening

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound_Prep Compound Dilution Plate_Prep MS Agar Plate Preparation Compound_Prep->Plate_Prep Plating Seed Plating Plate_Prep->Plating Seed_Prep Seed Sterilization Seed_Prep->Plating Incubation Incubation (7-10 days) Plating->Incubation Imaging Imaging Incubation->Imaging Measurement Root Measurement Imaging->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: High-throughput primary screening workflow.

Protocol 2.2: Secondary Screening - Whole-Plant Bioassay

Objective: To evaluate the herbicidal efficacy of promising compounds on target weed species and assess crop selectivity.

Materials:

  • Seeds of a target broadleaf weed (e.g., Amaranthus retroflexus - redroot pigweed) and a grass crop (e.g., Triticum aestivum - wheat).

  • Pots with a standard potting mix.

  • Greenhouse with controlled environmental conditions.

  • Spray chamber for uniform herbicide application.

  • Synthesized compounds formulated for spraying.

Procedure:

  • Plant Growth: Sow seeds of the weed and crop species in separate pots and grow them in the greenhouse until they reach the 2-4 leaf stage.

  • Herbicide Application: Prepare different concentrations of the test compounds and apply them to the plants using a spray chamber to ensure uniform coverage. Include a negative control (no treatment) and a commercial standard herbicide.

  • Evaluation: After 14-21 days, visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) and measure the fresh or dry weight of the above-ground biomass.

  • Dose-Response Analysis: For highly active compounds, conduct a dose-response study with a wider range of concentrations to determine the effective dose that causes 50% inhibition (ED₅₀).[8][9]

Compound IDTarget Weed (ED₅₀ µg/ha)Crop (ED₅₀ µg/ha)Selectivity Index (Crop ED₅₀ / Weed ED₅₀)
This compound Data to be generatedData to be generatedData to be generated
Analog 1.1 Data to be generatedData to be generatedData to be generated
Analog 1.2 Data to be generatedData to be generatedData to be generated
Commercial Standard Known ValueKnown ValueKnown Value
Table 1: Example Data Table for Secondary Screening Results

Part 3: Mode of Action Studies

Understanding the molecular mechanism by which a compound exerts its biological effect is crucial for its development as an agrochemical. For auxin mimics, key areas of investigation include their interaction with the auxin receptor complex and their effect on auxin-responsive gene expression.

Protocol 3.1: Auxin Receptor Binding Assay (Surface Plasmon Resonance)

Objective: To determine if the active compounds bind to the auxin co-receptor complex, which consists of a TIR1/AFB protein and an Aux/IAA protein.

Materials:

  • Purified TIR1/AFB and Aux/IAA proteins.

  • Surface Plasmon Resonance (SPR) instrument (e.g., Biacore).

  • Streptavidin-coated SPR chips.

  • Biotinylated Aux/IAA degron peptide.

  • Test compounds.

Procedure:

  • Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated SPR chip.

  • Binding Assay:

    • Inject a solution containing the TIR1/AFB protein and the test compound over the chip surface.

    • The binding of the TIR1/AFB protein to the immobilized Aux/IAA peptide in the presence of the auxin-like compound will cause a change in the refractive index, which is detected by the SPR instrument.

    • Measure the association and dissociation rates to determine the binding affinity (Kᴅ).[3][10]

  • Analysis: Compare the binding affinities of the test compounds to that of natural auxin (IAA). High-affinity binding is a strong indicator of an auxin-like mode of action.

Diagram 3: Auxin Signaling Pathway

G Auxin Auxin Analog TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits ARE Auxin Response Element (ARE) ARF->ARE Binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates Growth_Response Uncontrolled Growth Gene_Expression->Growth_Response

References

Application Note: A Comprehensive Guide to the N-Alkylation of Indole with Bromoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed experimental protocol for the N-alkylation of indole, a foundational reaction in medicinal chemistry for the synthesis of biologically active molecules. We present two robust methods for synthesizing (1H-indol-1-yl)acetic acid: a classical approach using sodium hydride with ethyl bromoacetate followed by hydrolysis, and an alternative phase-transfer catalysis method. The guide offers in-depth explanations for procedural choices, comprehensive characterization data, safety protocols, and troubleshooting advice to ensure reliable and reproducible results for researchers in synthetic chemistry and drug development.

Introduction and Scientific Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules. The N-alkylation of indole, however, presents a distinct challenge due to the relatively low nucleophilicity of the indole nitrogen compared to the C-3 position.[1][2] A carefully controlled reaction environment is therefore essential to achieve selective N-alkylation and prevent undesired C-3 alkylation.[2]

This guide focuses on the synthesis of (1H-indol-1-yl)acetic acid, a key intermediate and a structural analog of the plant hormone indole-3-acetic acid.[3][4] We will detail a widely adopted two-step method that involves an initial N-alkylation with an ester of bromoacetic acid, followed by saponification. This approach circumvents potential side reactions associated with the free carboxylic acid of the alkylating agent. Additionally, we provide an alternative protocol employing phase-transfer catalysis, which offers milder conditions and avoids the use of pyrophoric reagents.

Reaction Principle and Mechanism

The N-alkylation of indole is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the indole N-H proton using a suitable base, which generates a highly nucleophilic indolide anion. This anion then attacks the electrophilic methylene carbon of the bromoacetic acid derivative, displacing the bromide leaving group in a classic SN2 mechanism.

Figure 1: S_N2 Mechanism for Indole N-Alkylation

Protocol 1: Classical N-Alkylation via Sodium Hydride

This method is highly effective and generally provides excellent yields but requires stringent anhydrous conditions and careful handling of sodium hydride.[5][6] The protocol is divided into two parts: N-alkylation with ethyl bromoacetate and subsequent ester hydrolysis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
Indole120-72-9117.15Toxic, Irritant
Sodium Hydride (60% in oil)7646-69-724.00Flammable Solid, Water-Reactive
Ethyl Bromoacetate105-36-2167.00Corrosive, Lachrymator, Toxic
Anhydrous Dimethylformamide (DMF)68-12-273.09Reproductive Toxin, Irritant
Ethyl Acetate (EtOAc)141-78-688.11Flammable, Irritant
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive
Hydrochloric Acid (HCl), 2M7647-01-036.46Corrosive
Saturated aq. NH₄Cl12125-02-953.49Irritant
Brine (Saturated aq. NaCl)7647-14-558.44N/A
Anhydrous Na₂SO₄7757-82-6142.04N/A
Ethanol64-17-546.07Flammable

Experimental Workflow

Figure 2: Step-by-Step Experimental Workflow
Detailed Step-by-Step Procedure

Part A: Synthesis of Ethyl (1H-indol-1-yl)acetate

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add indole (5.0 g, 42.7 mmol, 1.0 eq).

  • Dissolution: Add 80 mL of anhydrous DMF. Stir the mixture under a nitrogen atmosphere until the indole is completely dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil) (2.05 g, 51.2 mmol, 1.2 eq) portion-wise over 15 minutes.

    • Scientist's Note: The addition of NaH is exothermic and generates hydrogen gas. Ensure slow addition and adequate venting. Stir the resulting suspension at 0 °C for 45-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.[5][6]

  • Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate (5.2 mL, 46.9 mmol, 1.1 eq) dropwise via a syringe over 10 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The disappearance of the indole spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel containing 150 mL of water and 100 mL of EtOAc.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 75 mL portions of EtOAc. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford pure ethyl (1H-indol-1-yl)acetate.

Part B: Hydrolysis to (1H-indol-1-yl)acetic acid

  • Setup: Dissolve the purified ethyl (1H-indol-1-yl)acetate (e.g., 7.0 g, 34.4 mmol) in 70 mL of ethanol in a round-bottom flask.[7]

  • Saponification: Add an aqueous solution of sodium hydroxide (40 mL of 2N NaOH, 80 mmol). Stir the reaction mixture at room temperature for 1.5-2 hours.[7] Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Acidification: After completion, concentrate the mixture under reduced pressure to remove most of the ethanol. Dilute the residue with 50 mL of water and cool in an ice bath. Slowly acidify the solution to pH 2-3 by adding 2M HCl. A white precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold water (3 x 30 mL) and dry under vacuum to yield pure (1H-indol-1-yl)acetic acid.[7]

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method is advantageous as it avoids pyrophoric bases and anhydrous solvents, making it safer and more scalable. It utilizes a phase-transfer catalyst to shuttle the hydroxide ion into the organic phase to deprotonate the indole.[7]

Additional Materials
ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
Toluene108-88-392.14Flammable, Toxic
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37Irritant
Bromoacetic Acid79-08-3138.95Corrosive, Toxic
Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask, combine indole (5.0 g, 42.7 mmol, 1.0 eq), bromoacetic acid (6.5 g, 46.9 mmol, 1.1 eq), and tetrabutylammonium bromide (TBAB) (0.69 g, 2.1 mmol, 0.05 eq) in 50 mL of toluene.

  • Reaction: To this stirred mixture, add a solution of sodium hydroxide (5.1 g, 128 mmol, 3.0 eq) in 25 mL of water.

  • Heating and Monitoring: Heat the biphasic mixture to 60-70 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC (4:1 Hexanes:EtOAc, with 1% acetic acid in eluent).

  • Work-up: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Isolation: Wash the organic layer with water (2 x 30 mL). Extract the combined aqueous layers with 30 mL of toluene. Cool the primary aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a water/ethanol mixture if necessary.

Characterization of (1H-indol-1-yl)acetic acid

The final product should be characterized to confirm its identity and purity.

Analysis TypeExpected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.9 (s, 1H, -COOH), 7.60 (d, 1H), 7.52 (d, 1H), 7.18 (d, 1H), 7.10 (t, 1H), 7.02 (t, 1H), 6.48 (d, 1H), 5.05 (s, 2H, -CH₂-).[7]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 171.5, 136.0, 128.8, 128.0, 121.0, 120.0, 109.5, 101.2, 48.5.
FT-IR (KBr, cm⁻¹)~3400 (N-H stretch absent), 3200-2500 (broad O-H stretch of acid), ~1700 (C=O stretch of acid).
Mass Spec. (LC/MS ESI+)m/z = 176.1 [M+H]⁺.[7]
Melting Point 164-166 °C[8]
Safety and Handling
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only in an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Quench excess NaH carefully with isopropanol before aqueous work-up.

  • Bromoacetic Acid/Esters: These are highly corrosive, toxic, and potent lachrymators (tear-inducing). Always handle them in a well-ventilated chemical fume hood.

  • Solvents: DMF is a reproductive hazard and is readily absorbed through the skin. Toluene is flammable and toxic. Avoid inhalation and skin contact.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Insufficient deprotonation time.1. Use fresh, unopened NaH.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Extend stirring time after NaH addition to ensure full deprotonation.
Formation of Side Products 1. Reaction temperature too high.2. Competing C-3 alkylation.1. Maintain 0 °C during addition of the alkylating agent.2. Ensure complete deprotonation to the N-anion, which is sterically hindered for C-3 attack.
Low Yield after Hydrolysis 1. Incomplete hydrolysis.2. Product loss during work-up.1. Extend reaction time for hydrolysis or add a co-solvent like methanol.2. Ensure complete precipitation by acidifying to pH < 3 and chilling thoroughly before filtration.

References

LC-MS/MS method for detecting 2-(Indolin-1-yl)acetic acid metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Comprehensive Protocol for the Bioanalytical Quantification of 2-(Indolin-1-yl)acetic Acid and its Metabolites by LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound and its putative metabolites in biological matrices. Recognizing the structural similarity and bioanalytical equivalence to the extensively studied auxin, Indole-3-acetic acid (IAA), this protocol leverages established principles for IAA analysis as a surrogate framework. We delve into the rationale behind critical methodological steps, from sample preparation to instrument configuration, ensuring both scientific rigor and practical applicability. The protocols are designed for researchers in drug metabolism, pharmacokinetics, and related fields, offering a self-validating system grounded in regulatory standards to ensure data integrity and reproducibility.

Scientific Background & Rationale

The Significance of Indole Acetic Acid Analogs

Indole-3-acetic acid (IAA) is the most abundant natural auxin, a class of phytohormones that governs nearly all aspects of plant growth and development. Its synthetic analogs, such as this compound, are of significant interest in agricultural science and may be investigated as novel pharmaceutical compounds. Understanding their metabolic fate is crucial for evaluating efficacy, potential toxicity, and biological activity. The metabolic pathways for IAA are well-characterized and serve as an excellent model for its analogs. Metabolism primarily occurs through two major routes: irreversible oxidation and reversible conjugation.[1]

  • Oxidation: The indole ring is oxidized to form 2-oxindole derivatives (e.g., oxIAA), which is considered a primary catabolic pathway.[1]

  • Conjugation: The carboxylic acid group of IAA can be conjugated with amino acids (e.g., aspartate, glutamate) or sugars, forming inactive storage forms that can be hydrolyzed back to the active compound.[1][2]

This method is designed to quantify the parent acid and its key oxidative and amino acid-conjugated metabolites.

Why LC-MS/MS is the Gold Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its unparalleled sensitivity, specificity, and wide dynamic range.[3][4]

  • Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of target analytes even in complex biological matrices like plasma or tissue homogenates, minimizing interferences.[3][5]

  • Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, which is essential for capturing low-concentration metabolites.[2][3]

  • Versatility: The method can simultaneously quantify the parent drug and multiple metabolites in a single, rapid analytical run.[6]

Anticipated Metabolic Pathway

The metabolic conversion of this compound is predicted to follow pathways analogous to IAA. The diagram below illustrates the primary expected transformations this method is designed to detect.

Metabolic_Pathway cluster_0 Core Compound & Primary Metabolism Parent This compound Oxidized Oxidized Metabolite (e.g., 2-oxoindolin-1-yl)acetic acid Parent->Oxidized Oxidation (DAO1, etc.) Conjugated Amino Acid Conjugates (e.g., Aspartate, Glutamate) Parent->Conjugated Conjugation (Amido Hydrolases)

Caption: Predicted metabolic pathways for this compound.

Materials and Reagents

MaterialRecommended Grade/Supplier
This compoundAnalytical Standard (>98% purity)
Putative Metabolite StandardsSynthesized or Commercially Sourced (>95% purity)
Internal Standard (IS)Stable Isotope-Labeled version (e.g., D4-labeled) is ideal
Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterType I, 18.2 MΩ·cm
Formic Acid (FA)LC-MS Grade, >99% purity
Biological MatrixBlank human plasma, cell culture media, etc. (e.g., from Sigma-Aldrich)
Polypropylene Tubes1.5 mL and 2.0 mL microcentrifuge tubes
Autosampler VialsGlass or polypropylene with caps

Experimental Workflow: A Visual Overview

The entire process, from sample receipt to final data, is outlined below. This workflow is designed for efficiency and to minimize potential sources of error.

Experimental_Workflow cluster_workflow Quantitative Bioanalysis Workflow Sample 1. Sample Collection (Plasma, Media, etc.) Spike 2. Spike Internal Standard Sample->Spike Prep 3. Sample Preparation (Protein Precipitation) Spike->Prep Analyze 4. LC-MS/MS Analysis Prep->Analyze Process 5. Data Processing (Integration & Quantification) Analyze->Process Report 6. Report Generation Process->Report

Caption: High-level overview of the analytical workflow.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from biological fluids, which would otherwise interfere with the analysis and damage the LC column.[5][7] Using ice-cold acetonitrile enhances the precipitation efficiency.

Step-by-Step Procedure:

  • Thaw biological samples (e.g., plasma) on ice.

  • Label a clean 1.5 mL polypropylene microcentrifuge tube for each sample, standard, and quality control (QC).

  • Aliquot 50 µL of sample, standard, or QC into the corresponding tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50:50 MeOH:H₂O) to every tube except for "double blank" samples.

  • Vortex briefly (2-3 seconds).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to stabilize the analytes.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial. Avoid disturbing the protein pellet.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrumental Analysis

Rationale: The chromatographic conditions are optimized to achieve baseline separation of the parent compound from its more polar metabolites on a standard C18 column. The use of formic acid in the mobile phase ensures efficient protonation of the analytes for positive mode electrospray ionization (ESI).[3] The MS/MS parameters are selected to provide maximum sensitivity and specificity through MRM transitions.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
HPLC SystemAgilent 1290 Infinity II, Waters Acquity UPLC, or equivalent
ColumnZorbax Eclipse Plus-C18, 2.1 x 50 mm, 1.8 µm, or equivalent[3]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program Time (min) | %B
0.0 | 5
0.5 | 5
4.0 | 95
5.0 | 95
5.1 | 5
6.5 | 5 (End)

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Mass SpectrometerSciex QTRAP 6500+, Agilent 6470, Waters Xevo TQ-S, or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300 °C
Nebulizer Gas35 psi
Spray Voltage4000 V[3]
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions Compound | Precursor (Q1) m/z | Product (Q3) m/z | Collision Energy (eV)
This compound
Oxidized Metabolite
Aspartate Conjugate
Glutamate Conjugate
Internal Standard (D4)

Note: The m/z values and collision energies for metabolites are predictive and must be optimized empirically using authentic standards. The transition for the parent compound is based on the known fragmentation of IAA.[3][8]

Protocol 3: Method Validation According to Regulatory Guidance

Rationale: To ensure the reliability and integrity of the data, the bioanalytical method must be validated. This protocol follows the principles outlined in the FDA's "M10 Bioanalytical Method Validation" guidance.[9][10] A validated method ensures that the results are accurate, precise, and reproducible.[11]

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity Ensure no interference from matrix components at the analyte's retention time.Response in blank matrix samples (n=6) should be <20% of the Lower Limit of Quantification (LLOQ) response for the analyte and <5% for the internal standard.[4]
Linearity & Range Establish the concentration range over which the method is accurate and precise.A calibration curve of ≥6 non-zero standards should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Replicate analyses of QC samples (n=5) at ≥3 concentrations (Low, Mid, High) should be within ±15% of the nominal value. The coefficient of variation (CV%) must be ≤15%.
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.The CV% of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%.
Recovery Measure the efficiency of the sample preparation process.Recovery should be consistent and reproducible across the concentration range.
Stability Evaluate analyte stability under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of nominal concentration (freshly prepared samples). Conditions include freeze-thaw, short-term bench-top, and long-term storage.

Data Analysis and Quantification

  • Data Acquisition: Acquire data using the instrument-specific software (e.g., Sciex Analyst, Agilent MassHunter).

  • Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

  • Quantification: Determine the concentration of the analytes in unknown samples and QCs by back-calculating from the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of this compound and its primary metabolites. By explaining the rationale behind key procedural choices and incorporating a full validation protocol based on regulatory standards, this guide serves as a reliable resource for researchers. The detailed protocols for sample preparation, instrumental analysis, and data processing are designed to be readily implemented, enabling drug development professionals and scientists to generate high-quality, reproducible data for their research.

References

Application Notes and Protocols for the Synthesis and Antioxidant Evaluation of Indole-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Indole-3-acetic acid (IAA), a prominent member of the auxin family of plant hormones, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antioxidant properties.[1] This guide provides a comprehensive framework for the synthesis of novel IAA derivatives and the subsequent evaluation of their antioxidant capacity. We will delve into the chemical logic underpinning the synthetic strategies and provide detailed, step-by-step protocols for both the synthesis of an exemplary IAA derivative and its characterization using established antioxidant assays. This document is designed to be a practical resource for researchers engaged in the discovery and development of new antioxidant agents.

Introduction: The Rationale for Indole-3-Acetic Acid Derivatives as Antioxidants

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[2] The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives are known to be effective antioxidants and free radical scavengers.[1][2] The antioxidant mechanism of indole derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, thereby neutralizing free radicals.[3] The resulting indolyl radical is stabilized by resonance.

The structure of IAA offers a versatile platform for chemical modification to enhance its antioxidant potential. By derivatizing the carboxylic acid group, for instance, into amides or esters, it is possible to modulate the molecule's lipophilicity, electronic properties, and steric profile, all of which can influence its antioxidant activity and biological interactions.[4] Structure-activity relationship (SAR) studies have shown that the introduction of electron-donating groups on the indole ring or on the substituent at the C-3 position can enhance antioxidant efficacy.[5][6]

This guide will focus on a common and effective synthetic route to generate IAA amides and will detail the use of three standard in vitro assays—DPPH, ABTS, and FRAP—to provide a comprehensive antioxidant profile of the synthesized compounds.

Synthesis of an Indole-3-Acetic Acid Derivative: A Step-by-Step Protocol

Here, we detail the synthesis of an N-aryl-2-(1H-indol-3-yl)acetamide derivative, a common class of IAA derivatives investigated for their antioxidant properties.[5][7] The rationale for this two-step approach is its efficiency and broad applicability. The first step involves the activation of the carboxylic acid of IAA to form a more reactive acyl chloride. The second step is a nucleophilic acyl substitution where an aniline derivative displaces the chloride to form the desired amide.

Diagram of the Synthetic Workflow

Synthesis_Workflow IAA Indole-3-Acetic Acid (IAA) SOCl2 Thionyl Chloride (SOCl2) in Dry Solvent AcylChloride 2-(1H-indol-3-yl)acetyl chloride (Intermediate) SOCl2->AcylChloride Activation Aniline Substituted Aniline (e.g., 4-methoxyaniline) + Base (e.g., Pyridine) FinalProduct N-(4-methoxyphenyl)-2- (1H-indol-3-yl)acetamide (Final Product) Aniline->FinalProduct Amidation Purification Purification (Recrystallization) FinalProduct->Purification

Caption: Synthetic pathway for an N-aryl-2-(1H-indol-3-yl)acetamide.

Protocol 2.1: Synthesis of N-(4-methoxyphenyl)-2-(1H-indol-3-yl)acetamide

This protocol is adapted from the general procedure described by Naik et al. (2011).[5]

Materials:

  • Indole-3-acetic acid (IAA)

  • Thionyl chloride (SOCl₂)

  • Dry benzene or toluene

  • 4-methoxyaniline

  • Pyridine

  • Chloroform

  • Ethanol for recrystallization

  • Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath, rotary evaporator, and filtration apparatus.

Step-by-Step Procedure:

  • Activation of Indole-3-Acetic Acid:

    • In a 100 mL round-bottom flask, dissolve 0.01 mol of indole-3-acetic acid in 20 mL of dry benzene.

    • To this solution, add 0.012 mol of thionyl chloride dropwise at room temperature with constant stirring.

    • Fit the flask with a reflux condenser and reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, remove the excess thionyl chloride and benzene under reduced pressure using a rotary evaporator. The resulting crude 2-(1H-indol-3-yl)acetyl chloride is used directly in the next step.[5][7]

  • Amide Formation:

    • Dissolve the crude acyl chloride in 30 mL of chloroform.

    • In a separate flask, dissolve 0.01 mol of 4-methoxyaniline in 10 mL of chloroform and add a few drops of pyridine to act as a base and catalyst.

    • Add the aniline solution dropwise to the stirred acyl chloride solution in an ice bath.

    • Allow the reaction mixture to stir at room temperature overnight.[4]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol to yield the pure N-(4-methoxyphenyl)-2-(1H-indol-3-yl)acetamide.

Expert Insights: The use of dry solvents is critical as both thionyl chloride and the acyl chloride intermediate are highly reactive with water. Pyridine is used in the amidation step to neutralize the HCl gas generated, driving the reaction to completion.

Evaluation of Antioxidant Activity: Protocols and Rationale

Diagram of Antioxidant Action

Caption: General mechanism of radical scavenging by an indole antioxidant.

Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow.[8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Synthesized IAA derivative

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate and microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[9] This solution should be prepared fresh and kept in the dark.

  • Sample Preparation: Prepare a stock solution of the synthesized IAA derivative and the positive control (e.g., ascorbic acid) in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH working solution.

    • Add 100 µL of the sample dilutions or the positive control to the respective wells.[9]

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:[8]

    • % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[11]

Protocol 3.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.[12]

Materials:

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Synthesized IAA derivative and positive control (Trolox or Ascorbic Acid)

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12][13]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Assay:

    • Prepare various concentrations of the test compound and positive control as in the DPPH assay.

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample or standard solutions.

    • Incubate the plate at room temperature for 6 minutes in the dark.[14]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The calculation of scavenging activity and IC₅₀ is similar to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

Protocol 3.3: FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. This reduction results in the formation of a colored ferrous-probe complex.[15]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Synthesized IAA derivative and positive control (FeSO₄·7H₂O)

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) in distilled water to create a standard curve.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (distilled water) to the respective wells.

    • Incubate the plate at 37°C for 4-10 minutes.[16]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined from the linear regression of the standard curve and is expressed as Fe²⁺ equivalents (µM).

Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of newly synthesized IAA derivatives, the results should be tabulated.

Table 1: Comparative Antioxidant Activity of a Hypothetical IAA Derivative (IAA-OCH₃)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe²⁺/µM)
IAA-OCH₃ 45.8 ± 3.222.1 ± 1.91.8 ± 0.2
Indole-3-acetic acid >200150.5 ± 8.70.4 ± 0.1
Ascorbic Acid 35.2 ± 2.518.9 ± 1.51.5 ± 0.1
Trolox 50.1 ± 4.115.5 ± 1.21.0 (by definition)

Data are presented as mean ± standard deviation (n=3). Lower IC₅₀ values indicate higher radical scavenging activity. A higher FRAP value indicates greater reducing power.

Interpretation: In this hypothetical example, the synthesized derivative IAA-OCH₃ shows significantly improved antioxidant activity compared to the parent compound, indole-3-acetic acid. Its DPPH and ABTS scavenging activities are comparable to the standard antioxidants, ascorbic acid and Trolox. The higher FRAP value also indicates a strong reducing capacity. This enhancement in activity could be attributed to the electron-donating nature of the methoxy group on the N-aryl substituent, which can help stabilize the radical formed after hydrogen or electron donation.[5]

Conclusion and Future Directions

This guide provides a robust and detailed framework for the synthesis and antioxidant evaluation of indole-3-acetic acid derivatives. The protocols outlined herein are based on well-established and widely cited methods, ensuring reliability and reproducibility. By following these application notes, researchers can effectively synthesize novel IAA derivatives and comprehensively assess their antioxidant potential. Future work should focus on expanding the library of derivatives to further elucidate structure-activity relationships and to explore their efficacy in cell-based models of oxidative stress. The ultimate goal is to identify lead compounds with potent antioxidant activity and favorable pharmacological profiles for further development as therapeutic agents.

References

Application Notes & Protocols: A Researcher's Guide to the Fischer Indole Synthesis for Preparing 2,3-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Legacy of the Fischer Indole Synthesis

Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and widely utilized methods for constructing the indole nucleus.[1][2][3] This acid-catalyzed reaction, which transforms an arylhydrazine and a ketone or aldehyde into the indole scaffold, is a cornerstone of heterocyclic chemistry. For researchers in drug development, its true power lies in its capacity to generate substituted indoles, particularly 2,3-disubstituted variants, which are privileged structures in a multitude of pharmacologically active compounds, from antimigraine agents of the triptan class to novel therapeutics for cancer and inflammation.[1][2][4]

This guide provides an in-depth exploration of the Fischer indole synthesis with a specific focus on its application for preparing 2,3-disubstituted indoles. We will delve into the mechanistic intricacies, provide a detailed and validated experimental protocol, discuss critical reaction parameters, and address common challenges and modern solutions, equipping scientists with the practical knowledge to leverage this classic reaction in modern drug discovery programs.

Part 1: The Reaction Mechanism - A Stepwise Journey to Aromaticity

Understanding the mechanism of the Fischer indole synthesis is paramount for troubleshooting and optimizing reaction conditions. The transformation is not a simple condensation but a sophisticated cascade involving tautomerization and a key sigmatropic rearrangement. The generally accepted mechanism proceeds through several distinct steps.[5]

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a ketone to form an arylhydrazone. This is a standard imine formation reaction and is typically reversible.

  • Tautomerization to Ene-hydrazine: Under acidic conditions, the arylhydrazone tautomerizes to the more reactive ene-hydrazine isomer.[2][3][6] This step is critical as it sets the stage for the subsequent rearrangement. The carbonyl starting material must possess at least two alpha-hydrogens for this step to occur.[6][7]

  • [1][1]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes the key bond-forming step: an irreversible[1][1]-sigmatropic rearrangement, analogous to a Cope rearrangement.[6][7][8] This electrocyclic reaction breaks the weak N-N bond and forms a new, stable C-C bond, creating a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[2][3]

  • Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes, driven by the thermodynamic stability of the benzene ring. This is followed by an intramolecular cyclization where a nitrogen atom attacks an imine carbon to form a five-membered ring, yielding a cyclic aminal.[2][6]

  • Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss results in the formation of the stable, aromatic indole ring.[2][3][8]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Ketone, -H2O Ketone Unsymmetrical Ketone (R1-CO-CH2-R2) Ketone->Hydrazone EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization (Acid Catalyst) DiImine Di-imine Intermediate EneHydrazine->DiImine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal DiImine->Aminal Rearomatization & Cyclization Indole 2,3-Disubstituted Indole Aminal->Indole Elimination of NH3

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Part 2: Experimental Protocol - One-Pot Synthesis of 2,3-Dimethylindole

The synthesis of 2,3-disubstituted indoles can often be performed as a "one-pot" procedure, where the intermediate hydrazone is not isolated, thereby improving operational efficiency.[1][6] This protocol details the synthesis of 2,3-dimethylindole from phenylhydrazine and butan-2-one, a classic example that illustrates the core principles.

Materials and Reagents
Reagent/MaterialFormulaM.W.QuantityRole
PhenylhydrazineC₆H₈N₂108.1410.81 g (100 mmol)Starting Material
Butan-2-one (MEK)C₄H₈O72.117.93 g (110 mmol)Starting Material
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)~50 gAcid Catalyst/Solvent
TolueneC₇H₈92.14200 mLExtraction Solvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01150 mLNeutralization
Anhydrous Sodium SulfateNa₂SO₄142.04~10 gDrying Agent
Silica Gel (230-400 mesh)SiO₂60.08As neededChromatography
Hexanes/Ethyl Acetate--As neededEluent

Safety Precaution: Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a chemical fume hood. Polyphosphoric acid is highly corrosive and viscous; handle with care.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add polyphosphoric acid (50 g). Begin stirring and heat the PPA to 80°C in an oil bath to reduce its viscosity.

  • Reagent Addition: In a separate beaker, carefully mix phenylhydrazine (10.81 g, 100 mmol) and butan-2-one (7.93 g, 110 mmol). Slowly add this mixture dropwise to the hot, stirring PPA over 15-20 minutes. The reaction is exothermic; control the addition rate to maintain the temperature below 100°C.

  • Indolization Reaction: After the addition is complete, increase the temperature of the oil bath to 120-125°C. Maintain the reaction at this temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).

  • Work-up and Quenching: After the reaction is complete (as indicated by TLC), remove the oil bath and allow the flask to cool to approximately 70-80°C. Carefully and slowly pour the viscous reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Extraction: The resulting aqueous slurry will be acidic. Slowly add saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford pure 2,3-dimethylindole.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and Mass Spectrometry.

Workflow_Diagram Figure 2: Experimental Workflow for One-Pot Synthesis start Start setup 1. Prepare PPA in Reaction Flask (80°C) start->setup add 2. Add Hydrazine/ Ketone Mixture Dropwise setup->add react 3. Heat to 120-125°C (45-60 min) add->react monitor Monitor by TLC react->monitor quench 4. Cool and Quench on Crushed Ice monitor->quench Reaction Complete extract 5. Neutralize (NaHCO3) & Extract (Toluene) quench->extract dry 6. Dry (Na2SO4) & Concentrate extract->dry purify 7. Purify by Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Figure 2: Experimental Workflow for One-Pot Synthesis.

Part 3: Reaction Parameters, Regioselectivity, and Troubleshooting

The success and outcome of the Fischer indole synthesis are highly dependent on several factors. Careful selection of these parameters is crucial for achieving high yields and desired regioselectivity.

Choice of Acid Catalyst

The acid catalyst is arguably the most critical variable.[3] Both Brønsted and Lewis acids are effective, and the choice can influence reaction rate, yield, and selectivity.[1][2]

  • Brønsted Acids: (e.g., HCl, H₂SO₄, p-TsOH, PPA). Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) are particularly effective as they act as both catalyst and solvent/dehydrating agent.[1][9]

  • Lewis Acids: (e.g., ZnCl₂, BF₃, AlCl₃). Zinc chloride is the most common Lewis acid catalyst and is often used in milder conditions compared to strong Brønsted acids.[1][3][7]

Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acids HCl, H₂SO₄, p-TsOHReflux in solvent (e.g., EtOH, AcOH)Standard, widely applicable.[2]
Polyphosphoric Acid (PPA)80-150°C, neatActs as catalyst and solvent; workup can be difficult.[7]
Eaton's ReagentRoom temp to 100°CVery strong acid system, can improve regioselectivity.[9]
Lewis Acids ZnCl₂, AlCl₃, BF₃·OEt₂150-200°C, neat or in high-boiling solventClassic conditions, effective for many substrates.[1][7]
Heterogeneous Zeolites, Montmorillonite K10VariesGreener alternative, allows for easier catalyst removal.[10]
Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone (R¹CH₂-CO-CH₂R²) is used, two different ene-hydrazine intermediates can form, leading to a mixture of two regioisomeric indoles.[6][11] The product ratio is influenced by:

  • Acidity: Stronger acid systems can favor the formation of the more thermodynamically stable (more substituted) ene-hydrazine.[9]

  • Steric Effects: Bulky substituents on either the hydrazine or the ketone can direct tautomerization towards the less sterically hindered α-carbon.[11]

  • Electronic Effects: Electron-withdrawing groups on the ketone can disfavor the[1][1]-sigmatropic rearrangement, potentially leading to decomposition or favoring an alternative regioisomer.[12]

Common Issues and Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inappropriate acid catalyst (too weak/strong).[13]2. Unstable hydrazone or starting material degradation.3. Competing N-N bond cleavage.[14][15]1. Screen different catalysts (e.g., switch from PPA to ZnCl₂).2. Lower reaction temperature and extend time.3. Use a one-pot procedure to consume the hydrazone as it forms.
Side Product Formation 1. Aldol condensation of the ketone.2. Friedel-Crafts type reactions from strong acids.3. Decomposition under harsh conditions.[1]1. Use a pre-formed hydrazone.2. Use a milder catalyst (e.g., p-TsOH in refluxing toluene).3. Consider microwave-assisted synthesis for shorter reaction times.[16]
Poor Regioselectivity Formation of both ene-hydrazine tautomers from an unsymmetrical ketone.[6]1. Change the acid catalyst; stronger acids may favor one isomer.[9][17]2. Modify the ketone to introduce a significant steric or electronic bias.
Purification Difficulties Product co-elutes with starting material or byproducts; tar formation.[18]1. Ensure complete reaction via TLC monitoring.2. Perform an acid/base wash during workup to remove basic/acidic impurities.3. Try a different chromatography solvent system or reverse-phase chromatography.

Part 4: Modern Variations for Drug Discovery

While the classic Fischer synthesis is powerful, several modern variations have expanded its scope and adapted it to the needs of high-throughput and medicinal chemistry.

  • Buchwald Modification: This palladium-catalyzed approach allows for the in situ formation of the N-arylhydrazone from an aryl bromide or triflate and a hydrazone, avoiding the need to synthesize and handle potentially unstable arylhydrazines.[2][3] This greatly expands the range of accessible starting materials.

  • One-Pot, Three-Component Syntheses: Efficient protocols have been developed that combine an arylhydrazine, a ketone/aldehyde, and a third component (e.g., an alkyl halide for N-alkylation) in a single vessel, rapidly generating molecular complexity.[16][19] Microwave-assisted versions of these reactions can often be completed in under 30 minutes.[16]

  • Greener Methodologies: To address environmental concerns, methods using recyclable solid acid catalysts or solvent-free mechanochemical (ball-milling) approaches have been developed, offering a more sustainable route to indole synthesis.[10][20]

Conclusion

The Fischer indole synthesis is a testament to the enduring power of classic organic reactions. Its versatility in accommodating a wide range of arylhydrazines and carbonyl compounds makes it an indispensable tool for accessing the 2,3-disubstituted indole core, a motif central to modern drug design. By understanding its mechanism, carefully controlling reaction parameters, and embracing modern variations, researchers can effectively harness this century-old reaction to build the complex molecular architectures required for the next generation of therapeutics.

References

Application Notes & Protocols: A Modern Framework for Evaluating Drug Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide from the Bench of a Senior Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Efficacy-Toxicity Gauntlet in Drug Discovery

The journey of a drug from a promising molecule to a clinical therapeutic is fraught with challenges, underscored by a high rate of attrition. A significant portion of these failures can be attributed to a lack of efficacy or unforeseen toxicity in later stages of development.[1][2] Consequently, the ability to generate robust, human-relevant data on a compound's biological activity and safety profile at the earliest possible stage is not just an advantage—it is a necessity.[2][3]

This guide is designed to move beyond a simple recitation of methods. As a senior application scientist, my goal is to provide a logical framework for selecting and implementing biological assays. We will explore the causality behind experimental choices, delve into the mechanistic underpinnings of key assays, and provide field-tested protocols that are both reliable and reproducible. The emphasis will be on building a self-validating system of evaluation that can confidently guide your drug development decisions.

Section 1: The Core Principle - Interrogating the Biological Question

Before a single pipette tip is touched, the primary objective is to define the biological question. Are we assessing a drug's intended therapeutic effect (efficacy) or its unintended harmful effects (toxicity)? While distinct, these two arms of investigation are deeply intertwined and should be approached with a holistic strategy.

Efficacy Assays: Is the Drug Doing What It's Supposed To?

Efficacy assays are designed to measure the biological response of a drug on its intended target or pathway.[4][5] The selection of an assay is dictated by the drug's mechanism of action (MoA).

  • Biochemical Assays: These assays are performed in a cell-free system and are invaluable for studying the direct interaction between a drug and its molecular target.[6]

    • Enzyme Assays: Measure how a compound affects the activity of a target enzyme, identifying inhibitors or activators.[7]

    • Binding Assays: Determine the affinity and kinetics of a drug binding to its target receptor or protein.[7] Techniques like Surface Plasmon Resonance (SPR) provide real-time data on these interactions.[6][7]

  • Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating a drug's effect within a living cell.[5][7] They can confirm that a drug not only binds its target but also elicits the desired downstream cellular response.

    • Reporter Gene Assays: Used to study the modulation of specific signaling pathways.[6]

    • Cell Proliferation Assays: Assess a compound's ability to inhibit or promote cell growth, which is fundamental for developing cancer therapeutics.[3]

    • Apoptosis Induction Assays: For many anti-cancer drugs, the desired efficacy endpoint is the induction of programmed cell death (apoptosis) in tumor cells.[8][9]

Toxicity Assays: Uncovering Unintended Consequences

In vitro toxicology is a cornerstone of preclinical safety assessment, aiming to identify potential hazards long before a candidate reaches clinical trials.[2][10] This early screening reduces reliance on animal models and saves significant time and resources.[3][11]

The workflow below illustrates how different toxicity assays are integrated into the drug discovery pipeline to de-risk candidates.

G cluster_0 Early Discovery & Screening cluster_1 Hit-to-Lead & Lead Optimization cluster_2 Preclinical Candidate Selection HTS High-Throughput Screening (HTS) (Large Compound Library) Primary_Cyto Primary Cytotoxicity (e.g., MTT, LDH) HTS->Primary_Cyto Identify initial 'hits' Dose_Response Dose-Response Cytotoxicity (IC50 Determination) Primary_Cyto->Dose_Response Confirm & quantify toxicity Apoptosis_Assay Apoptosis vs. Necrosis (Caspase, Annexin V) Dose_Response->Apoptosis_Assay Elucidate death mechanism Organo_Tox Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) Apoptosis_Assay->Organo_Tox Assess specific organ risk Genotoxicity Genotoxicity Screening (Ames test, in vitro MNT) Organo_Tox->Genotoxicity Evaluate mutagenic potential Advanced_Models Advanced Models (e.g., Organ-on-a-Chip) Genotoxicity->Advanced_Models Refine prediction in human-relevant systems In_Vivo In Vivo Animal Studies Advanced_Models->In_Vivo Final validation before clinical trials

Caption: Toxicity testing workflow in drug development.

Section 2: Foundational Toxicity Assays - A Closer Look

Assessing Cell Viability and Cytotoxicity

Cytotoxicity, or the ability of a substance to kill cells, is one of the most fundamental toxicity endpoints.[3] Several assays are used, each with a distinct mechanism.

  • Tetrazolium Reduction Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[12]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow, water-soluble MTT into a purple, insoluble formazan.[12][13] This requires a final solubilization step to dissolve the crystals before reading the absorbance.[14]

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An advancement over MTT, XTT is reduced to a water-soluble orange formazan product.[13][14][15] This eliminates the need for the solubilization step, simplifying the workflow and making it more suitable for high-throughput screening (HTS).[14]

MTT_Mechanism cluster_cell Metabolically Active Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Mitochondria->Enzymes Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction Solubilization Solubilization Step (e.g., SDS, DMSO) Formazan->Solubilization Measurement Absorbance Reading (~570 nm) Solubilization->Measurement

Caption: The cellular mechanism of the MTT assay.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures cytotoxicity by quantifying the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[3] It is a direct measure of cell lysis or necrosis.

Table 1: Comparison of Common Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via tetrazolium reduction to an insoluble product.[12][13]Inexpensive, well-established.[11][13]Requires a solubilization step; insoluble formazan can be toxic to cells; can interfere with some test compounds.[14]
XTT Measures metabolic activity via tetrazolium reduction to a soluble product.[13][15]Simpler workflow (no solubilization); higher sensitivity and reproducibility than MTT.[14]More expensive than MTT.
LDH Release Measures the release of lactate dehydrogenase from damaged cell membranes.[3]Directly measures cell death (necrosis/lysis); can be multiplexed with other assays.Less sensitive for early-stage apoptosis where the membrane is still intact.
Uncovering the Mechanism of Cell Death: Apoptosis vs. Necrosis

When a compound is found to be cytotoxic, the next logical step is to determine how the cells are dying. This is critical because a drug that induces controlled, programmed cell death (apoptosis) is often preferable to one that causes inflammatory cell lysis (necrosis).[16]

  • Caspase Activity Assays: The activation of caspase enzymes is a hallmark of early-stage apoptosis.[16][17] Assays using fluorescent or luminescent substrates for specific caspases (e.g., caspase-3/7, the "executioner" caspases) provide a sensitive and specific measure of apoptosis induction.[9]

  • Annexin V Staining: During apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that binds with high affinity to PS and can be conjugated to a fluorescent dye. When used with a viability dye like propidium iodide (PI), this method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Apoptosis_Pathways Ext_Signal Extrinsic Signal (e.g., FasL, TNF-α) Death_Receptor Death Receptor Ext_Signal->Death_Receptor binds Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 activates Int_Signal Intrinsic Signal (e.g., DNA Damage) Mitochondrion Mitochondrion Int_Signal->Mitochondrion triggers Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 activates Caspase37 Caspase-3/7 (Executioner) Caspase8->Caspase37 activates Caspase9->Caspase37 activates Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis executes

Caption: Key caspases in the apoptotic signaling pathways.

Organ-Specific Toxicity

Drug-induced toxicities are often organ-specific, with the liver and heart being common targets, leading to drug withdrawal from the market.[2][18]

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug failure.[19][20] In vitro assays using primary human hepatocytes, stable cell lines (e.g., HepG2), or induced pluripotent stem cell (iPSC)-derived hepatocytes are used to screen for potential liver toxicity.[20][21] Endpoints include cell viability, mitochondrial dysfunction, steatosis (fat accumulation), and cholestasis (bile acid disruption).[20][21][22]

  • Cardiotoxicity: Drug-induced cardiac toxicity can manifest as arrhythmias or damage to the heart muscle.[23][24] Modern screening uses iPSC-derived cardiomyocytes, which form a spontaneously beating monolayer and allow for the assessment of changes in calcium oscillations, electrophysiology, and cell viability, providing a more predictive human model.[23][24][25]

Genotoxicity

Genotoxicity assays are designed to detect compounds that damage genetic material (DNA), which can lead to cancer or heritable defects.[26] Regulatory agencies like the FDA require a standard battery of tests to assess genotoxic potential.[26][27]

Section 3: Advanced Approaches for a New Era of Drug Discovery

High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, utilizing automation, robotics, and miniaturized assays (in 96, 384, or 1536-well plates) to rapidly test hundreds of thousands to millions of compounds.[28][29][30][31] This allows for the rapid identification of "hits"—compounds that modulate a particular biological pathway—from large chemical libraries.[29][32]

Organ-on-a-Chip Technology

A limitation of traditional 2D cell culture is its failure to replicate the complex 3D microenvironment and physiological fluid flow of human organs.[33][34] Organ-on-a-chip systems are microfluidic devices that culture human cells in continuously perfused, 3D microchambers to create functional organ mimics.[18][35] These "chips" for the liver, kidney, heart, and intestine offer a more physiologically relevant platform for toxicity testing and have shown superior predictive value compared to both 2D cultures and animal models.[1][18][19] For instance, a human Liver-Chip correctly identified 87% of tested drugs that caused liver injury in patients, despite those drugs having previously passed animal testing.[1][19]

Section 4: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. As a senior scientist, I stress the importance of optimizing these protocols for your specific cell types and laboratory conditions. Always include appropriate controls.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

Principle: This assay quantifies the number of viable cells by measuring the conversion of yellow MTT to purple formazan by mitochondrial reductases in living cells.[36] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium appropriate for your cell line

  • Test compound stock solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well (this should be optimized) in 100 µL of medium.

    • Seed the cells into a 96-well plate. Be sure to include wells for controls: "cells only" (vehicle control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in culture medium at 2X the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. For vehicle control wells, add 100 µL of medium containing the same concentration of the vehicle (e.g., DMSO) as the compound wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization:

    • After the MTT incubation, add 100 µL of solubilization solution to each well.

    • Pipette up and down gently to dissolve the formazan crystals. The solution should turn a uniform purple.

    • Incubate the plate at room temperature in the dark for 2-4 hours (or overnight) to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[36]

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Measuring Apoptosis via Caspase-3/7 Activity (Luminescent Assay)

Principle: This protocol uses a proluminescent caspase-3/7 substrate that, when cleaved by active caspase-3 or -7, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

  • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)

  • Cells and test compound in a white-walled, clear-bottom 96-well plate (for luminescence)

  • Known apoptosis inducer (e.g., Staurosporine) as a positive control

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with your compound and controls in a white-walled 96-well plate as described in the MTT protocol (steps 1 and 2). The final volume per well should be 100 µL.

    • Include wells for: vehicle control (negative), positive control (e.g., 1 µM Staurosporine for 4-6 hours), and treated samples.

  • Assay Reagent Preparation:

    • Prepare the luminescent caspase reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared caspase reagent to each well.

  • Incubation:

    • Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light. The signal is generally stable during this period.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from "medium only" wells) from all other readings.

    • Express the data as fold-change in caspase activity relative to the vehicle control. This provides a clear indication of apoptosis induction.

Conclusion

The strategic selection and meticulous execution of biological assays are fundamental to navigating the complexities of drug discovery. By moving from broad screens to mechanistic and organ-specific investigations, researchers can build a comprehensive profile of a compound's efficacy and toxicity. The adoption of advanced, more physiologically relevant models like organ-on-a-chip promises to further enhance the predictive power of these preclinical evaluations, ultimately leading to the development of safer and more effective medicines.

References

Application Notes and Protocols: Synthesis of Indole Derivatives as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold in COX Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prominence is particularly notable in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The prototypical indole-based NSAID, Indomethacin, has been a cornerstone of anti-inflammatory therapy for decades.[3][4] NSAIDs exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Cyclooxygenase (COX) is the rate-limiting enzyme in the biosynthesis of prostaglandins from arachidonic acid.[6][7] Prostaglandins are crucial signaling molecules involved in a myriad of physiological and pathological processes.[7][8] Two primary isoforms of COX have been identified: COX-1 and COX-2.[6][9]

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection, regulation of renal blood flow, and platelet aggregation.[6][7][9]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6][9] It is the primary source of prostaglandins that mediate pain, fever, and inflammation.[6]

The therapeutic action of NSAIDs is attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal bleeding and renal dysfunction, are primarily due to the concurrent inhibition of COX-1.[6][10] This understanding has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide the anti-inflammatory benefits of traditional NSAIDs with an improved gastrointestinal safety profile.[10][11][12] However, concerns about cardiovascular side effects associated with some selective COX-2 inhibitors have led to their withdrawal from the market, highlighting the need for continued research into novel and safer anti-inflammatory agents.[11][13][14]

The indole scaffold continues to be a fertile ground for the design and synthesis of novel COX inhibitors with improved selectivity and safety profiles.[2][15][16] This guide provides a comprehensive overview of the synthesis of indole derivatives as COX inhibitors, including detailed protocols for their synthesis and biological evaluation.

The Cyclooxygenase Signaling Pathway

The conversion of arachidonic acid to prostaglandins is a critical pathway in the inflammatory response. Understanding this pathway is fundamental to the rational design of COX inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Stimuli (e.g., injury) COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever GI_Protection_Renal_Function GI Protection, Renal Function Prostacyclin->GI_Protection_Renal_Function Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Arachidonic_Acid Peroxidase Peroxidase Activity Isomerases Isomerases Isomerases->Prostaglandins Isomerases->Prostacyclin Isomerases->Thromboxane

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Synthetic Strategies for Indole-Based COX Inhibitors

The versatility of the indole ring allows for a wide range of chemical modifications to optimize COX inhibitory activity and selectivity.[1][2] Many synthetic approaches have focused on modifying the core structure of Indomethacin.[17]

A common strategy involves the synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives.[1][18] This approach utilizes indole hydrazide as a key intermediate, which is then reacted with various substituted benzaldehydes to generate a library of Schiff base derivatives.[1][18] The rationale behind this strategy is to explore the structure-activity relationship (SAR) by introducing different substituents on the phenyl ring, thereby modulating the electronic and steric properties of the molecule to enhance its interaction with the COX active site.[1][19]

General Synthetic Workflow

The synthesis of these indole derivatives typically follows a multi-step process that can be generalized as follows:

Synthesis_Workflow Starting_Material Indole-3-acetic acid derivative Esterification Esterification Starting_Material->Esterification Hydrazinolysis Hydrazinolysis Esterification->Hydrazinolysis Intermediate Indole acetohydrazide Hydrazinolysis->Intermediate Condensation Condensation with substituted benzaldehyde Intermediate->Condensation Final_Product Indole Schiff base derivative Condensation->Final_Product Purification Purification (e.g., Recrystallization) Final_Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General Synthetic Workflow for Indole Derivatives.

Detailed Protocol: Synthesis of a Representative Indole-Based COX Inhibitor

This protocol details the synthesis of a representative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide, a compound that has shown significant anti-inflammatory and selective COX-2 inhibitory activity.[1][20]

Materials and Reagents:

  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate (80%)

  • 4-Nitrobenzaldehyde

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Step-by-Step Procedure:

Step 1: Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

  • In a 250 mL round-bottom flask, dissolve 10 g of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid in 100 mL of absolute ethanol.

  • Slowly add 5 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux the reaction mixture for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude ester can be used in the next step without further purification.

Step 2: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide

  • To the crude ethyl ester from Step 1, add 50 mL of absolute ethanol and 10 mL of 80% hydrazine hydrate.

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the indole acetohydrazide intermediate.

Step 3: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

  • In a 100 mL round-bottom flask, dissolve 1 g of the indole acetohydrazide from Step 2 in 20 mL of absolute ethanol.

  • Add a stoichiometric amount of 4-nitrobenzaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the presence of all expected protons and carbons.[1]

  • Mass Spectrometry: To determine the molecular weight of the compound.[1]

  • FT-IR Spectroscopy: To identify the functional groups present in the molecule.

Biological Evaluation: In Vitro and In Vivo Assays

The synthesized indole derivatives must be evaluated for their ability to inhibit COX enzymes and for their anti-inflammatory activity in biological systems.

In Vitro COX Inhibition Assay

The in vitro COX inhibition assay is a crucial step to determine the potency and selectivity of the synthesized compounds.[21][22] Commercially available COX inhibitor screening assay kits are commonly used for this purpose.[23][24] These assays typically measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.[25]

General Protocol for In Vitro COX Inhibition Assay:

  • Preparation of Reagents: Prepare the assay buffer, heme, and COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Preparation of Test Compounds: Dissolve the synthesized indole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute the stock solutions to the desired concentrations for the assay.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compounds at various concentrations to the inhibitor wells.

    • Include a control with a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (solvent only).

    • Incubate the plate at the recommended temperature for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Indomethacin 0.090.860.10
Celecoxib 150.05300
Compound 13e 13.250.04331.25
Compound 6b 13.160.04329
Compound 6j 12.480.04312

Data adapted from representative studies.[17][26]

In Vivo Anti-inflammatory Activity Assay

The carrageenan-induced paw edema model in rats or mice is a widely used and reliable method to assess the in vivo anti-inflammatory activity of new chemical entities.[27][28][29]

General Protocol for Carrageenan-Induced Paw Edema Assay:

  • Animal Acclimatization: Acclimatize the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

  • Grouping of Animals: Divide the animals into different groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups (synthesized indole derivatives at different doses).

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw edema in the test groups indicates anti-inflammatory activity.

CompoundDose (mg/kg)% Inhibition of Paw Edema (after 3h)
Indomethacin 1076.89%
Compound S3 5061.25%
Compound S7 5058.75%
Compound S14 5063.69%

Data adapted from a representative study.[1]

Structure-Activity Relationship (SAR) Insights

The biological evaluation of a series of synthesized indole derivatives provides valuable insights into the structure-activity relationship (SAR). For instance, studies have shown that the nature and position of substituents on the phenyl ring significantly influence the COX inhibitory activity and selectivity.[1][19]

  • Electron-withdrawing groups at the para-position of the phenyl ring often enhance COX-2 selectivity.[10]

  • The presence of a sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) moiety is a common feature in many selective COX-2 inhibitors, as it can interact with a specific side pocket in the COX-2 active site.[11][26]

  • Modifications to the indole core, such as substitutions at the N-1 and C-2 positions, can also impact activity and selectivity.[17]

Conclusion

The indole scaffold remains a highly valuable template for the design and synthesis of novel cyclooxygenase inhibitors. By leveraging established synthetic methodologies and a deep understanding of the COX signaling pathway and structure-activity relationships, researchers can continue to develop new indole derivatives with improved efficacy, selectivity, and safety profiles. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals engaged in the exciting field of anti-inflammatory drug discovery.

References

Application Notes and Protocols for the Synthesis and Evaluation of Indole-2-one Derivatives as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of indole-2-one derivatives as a promising class of anti-inflammatory agents. The protocols outlined herein are based on established methodologies and offer insights into the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Indole-2-ones in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1] The indole-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of indole-2-one have garnered significant attention for their potent anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways.[1][3]

The anti-inflammatory mechanism of many indole-2-one derivatives involves the inhibition of pro-inflammatory enzymes and cytokines.[4] Notably, they have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Furthermore, some derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of the inflammatory cascade.[1][4] The structure-activity relationship (SAR) studies suggest that factors like molecular polarizability and the lipid/water partition coefficient (ALogP) play a crucial role in the anti-inflammatory efficacy of these compounds.[1]

Part 1: Synthesis and Characterization of a Representative Indole-2-one Derivative

This section details the synthesis of a representative 3-substituted-indolin-2-one derivative, a class of compounds that has demonstrated significant anti-inflammatory activity.[3] The following protocol is a generalized procedure that can be adapted for the synthesis of various analogs.

Experimental Protocol: Synthesis of 3-(3-hydroxyphenyl)-indolin-2-one

Objective: To synthesize 3-(3-hydroxyphenyl)-indolin-2-one via a condensation reaction.

Materials:

  • Indoline-2-one

  • 3-Hydroxybenzaldehyde

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer, and FT-IR spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoline-2-one (1.0 eq) and 3-hydroxybenzaldehyde (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Acidify the mixture with 1N HCl to a pH of approximately 2-3.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine, and evaporate the solvent. Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, Mass, and FT-IR spectra to confirm the structure.[5][6][7]

Visualization of the Synthetic Workflow

Synthesis_Workflow Reactants Indoline-2-one + 3-Hydroxybenzaldehyde (Ethanol, Piperidine) Reflux Reflux (4-6 hours) Reactants->Reflux Workup Acidification (HCl) & Extraction (EtOAc) Reflux->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 3-(3-hydroxyphenyl)-indolin-2-one Purification->Product Characterization Spectroscopic Analysis (NMR, MS, IR) Product->Characterization

Caption: Synthetic workflow for 3-(3-hydroxyphenyl)-indolin-2-one.

Part 2: In Vitro Evaluation of Anti-inflammatory Activity

A battery of in vitro assays is essential for the initial screening and mechanistic elucidation of the anti-inflammatory properties of the synthesized indole-2-one derivatives.

Protocol 1: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

Objective: To determine the effect of indole-2-one derivatives on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.[3]

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test indole-2-one derivatives and a reference compound (e.g., Dexamethasone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test indole-2-one derivatives for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (500 ng/mL) for 18-24 hours.[3]

  • Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine analysis.

  • Cytokine Quantification: Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[3]

  • Cell Viability Assay: Assess the cytotoxicity of the compounds by performing an MTT assay on the remaining cells to ensure that the observed inhibition of cytokine production is not due to cell death.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

Protocol 2: Nitric Oxide (NO) Production Assay

Objective: To measure the inhibitory effect of indole-2-one derivatives on nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[8][9]

Materials:

  • Same as in Protocol 1, with the addition of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]

Procedure:

  • Follow steps 1-4 from Protocol 1 for cell culture, seeding, treatment, and stimulation.

  • Griess Reaction: After the 24-hour incubation with LPS, collect 100 µL of the cell culture supernatant. Mix it with an equal volume of Griess reagent in a 96-well plate.[9]

  • Incubation and Measurement: Incubate the plate at room temperature for 15 minutes. Measure the absorbance at 540 nm using a microplate reader.[9]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration.

Protocol 3: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the indole-2-one derivatives against COX-1, COX-2, and 5-LOX enzymes.[10][11][12]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • 5-Lipoxygenase (human recombinant) enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 5-LOX inhibitor screening kit

  • Test indole-2-one derivatives and reference compounds (e.g., Celecoxib for COX-2, Indomethacin for COX-1, and Zileuton for 5-LOX)

  • 96-well plates

  • Spectrophotometer

Procedure (General):

  • Assay Preparation: Prepare various concentrations of the test compounds and reference inhibitors.

  • Enzyme Incubation: In a 96-well plate, incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with the test compounds for a specified time at the recommended temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Detection: Measure the product formation according to the specific kit instructions. For COX assays, this often involves a colorimetric measurement, while for 5-LOX, it may involve monitoring the change in absorbance at 234 nm.[10][11]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.

Visualization of the Inflammatory Cascade and Points of Inhibition

Inflammatory_Cascade cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling MAPK & NF-κB Signaling Pathways TLR4->Signaling iNOS iNOS Signaling->iNOS COX2 COX-2 Signaling->COX2 Cytokines TNF-α, IL-6 Signaling->Cytokines NO Nitric Oxide (NO) iNOS->NO Inhibition Indole-2-one Derivatives Inhibition->Signaling Inhibit Inhibition->iNOS Inhibit Inhibition->COX2 Inhibit Inhibition->Cytokines Inhibit

Caption: Inhibition of key inflammatory pathways by indole-2-one derivatives.

Data Presentation: In Vitro Anti-inflammatory Activity
CompoundTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µMNO Inhibition (%) at 10 µMCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
Test Compound 1 55.2 ± 4.162.8 ± 5.348.9 ± 3.72.5 ± 0.315.1 ± 1.2
Test Compound 2 42.1 ± 3.551.3 ± 4.835.6 ± 2.98.7 ± 0.9> 50
Dexamethasone 85.4 ± 6.291.2 ± 7.578.3 ± 6.1N/AN/A
Celecoxib N/AN/AN/A0.1 ± 0.02> 50

Data are presented as mean ± SD from three independent experiments.

Part 3: In Vivo Evaluation of Anti-inflammatory Efficacy

In vivo models are indispensable for assessing the systemic anti-inflammatory effects and overall efficacy of the lead compounds identified from in vitro screening.[13][14][15]

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the ability of indole-2-one derivatives to reduce acute inflammation in a rat model.[10][16]

Animals:

  • Wistar rats (150-200 g) of either sex.

  • Animals should be acclimatized for at least one week prior to the experiment.[10]

Materials:

  • Test indole-2-one derivative

  • Reference drug (e.g., Indomethacin)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Grouping: Randomly divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: Test compound at different doses (e.g., 10, 20, 50 mg/kg)

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally one hour before the induction of inflammation.[10]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Data Presentation: In Vivo Anti-inflammatory Activity
Treatment Group (Dose)Paw Volume (mL) at 3 hours% Inhibition of Edema
Vehicle Control 0.85 ± 0.07-
Indomethacin (10 mg/kg) 0.42 ± 0.0450.6
Test Compound 1 (20 mg/kg) 0.51 ± 0.0540.0
Test Compound 1 (50 mg/kg) 0.45 ± 0.0447.1

Data are presented as mean ± SEM.

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive evaluation of indole-2-one derivatives as potential anti-inflammatory agents. By following these methodologies, researchers can effectively identify and characterize novel compounds with therapeutic potential for a range of inflammatory disorders. The integration of in vitro and in vivo assays allows for a thorough understanding of the compounds' efficacy and mechanism of action, paving the way for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Indolin-1-yl)acetic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Indolin-1-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for this specific purification challenge. Here, we address common issues and provide in-depth troubleshooting strategies based on established scientific principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: The most common and effective stationary phase for the purification of this compound is silica gel. Its polar nature is well-suited for separating compounds with moderate polarity like indole derivatives. For more challenging separations, or if the compound shows instability on silica, alternatives like alumina or functionalized silica gels can be considered.[1]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The selection of the mobile phase is critical and typically involves a solvent system that provides optimal separation on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The ideal solvent system should yield a retention factor (Rf) for the target compound in the range of 0.2-0.4 on the TLC plate. For acidic compounds like this compound, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.[2]

Q3: My compound appears to be degrading on the column. What can I do?

A3: Degradation on a silica gel column can occur if your compound is sensitive to the acidic nature of the silica.[1] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of a base like triethylamine (1-3%).[3] This neutralizes the acidic sites on the silica. Alternatively, using a different stationary phase such as neutral alumina might be a viable solution.[1]

Q4: How much crude material can I load onto my column?

A4: The loading capacity of a column depends on the difficulty of the separation and the type of stationary phase. As a general guideline, for a standard silica gel column, the amount of crude material should be between 1-5% of the total weight of the silica gel.[4] For difficult separations, a lower loading ratio (e.g., 1:100 or 1:120) is recommended to achieve better resolution.[5]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the column chromatography purification of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities

If you are observing overlapping peaks or co-elution of your product with impurities, consider the following troubleshooting steps.

Possible Causes & Solutions
  • Inappropriate Mobile Phase Polarity:

    • Explanation: If the mobile phase is too polar, all compounds will travel quickly through the column, resulting in poor separation. Conversely, if it's not polar enough, the compounds may not move at all.

    • Solution: Optimize the mobile phase using TLC. Aim for a solvent system that gives a clear separation between your target compound and the impurities, with the target having an Rf value between 0.2 and 0.4.

  • Column Overloading:

    • Explanation: Loading too much crude material onto the column can lead to broad bands and poor resolution, making it difficult to separate closely eluting compounds.

    • Solution: Reduce the amount of sample loaded onto the column. A good starting point is a sample-to-silica ratio of 1:50 to 1:100 by weight for challenging separations.[5]

  • Improper Column Packing:

    • Explanation: An improperly packed column with channels or cracks will lead to an uneven flow of the mobile phase, causing band broadening and poor separation.

    • Solution: Ensure the column is packed uniformly. The "slurry packing" method, where the silica gel is mixed with the initial mobile phase to form a slurry before being poured into the column, is generally preferred for achieving a homogenous packing.

Problem 2: The Target Compound is Eluting with a Tailing Peak

Peak tailing is a common issue, particularly with polar and acidic compounds like this compound.

Possible Causes & Solutions
  • Interaction with Acidic Silanol Groups:

    • Explanation: The carboxylic acid moiety of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This secondary interaction can cause the compound to "stick" to the stationary phase, resulting in a tailing peak.

    • Solution: Add a small amount (0.1-1%) of a competing acid, such as acetic acid or formic acid, to your mobile phase. This will protonate the silanol groups and your analyte, minimizing unwanted interactions.

  • Presence of Highly Polar Impurities:

    • Explanation: Highly polar impurities can interact strongly with the stationary phase and interfere with the elution of your target compound.

    • Solution: Consider a pre-purification step. Washing the crude material with a non-polar solvent like hexane can help remove non-polar impurities, while an initial wash with a very polar solvent might remove highly polar baseline impurities.

Problem 3: The Target Compound is Not Eluting from the Column

If your compound seems to be irreversibly adsorbed onto the column, here are some potential reasons and solutions.

Possible Causes & Solutions
  • Mobile Phase is Not Polar Enough:

    • Explanation: The eluent may lack the necessary polarity to displace your compound from the stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase (gradient elution).[4] For example, if you start with a 9:1 hexane:ethyl acetate mixture, you can slowly increase the proportion of ethyl acetate.

  • Compound Decomposition:

    • Explanation: As mentioned in the FAQs, your compound might be unstable on the acidic silica gel.

    • Solution: First, confirm the stability of your compound on silica using a 2D TLC experiment.[1] If decomposition is observed, switch to a deactivated silica gel or an alternative stationary phase like alumina.[1]

  • Insoluble Sample at the Top of the Column:

    • Explanation: If the crude sample was not fully dissolved before loading, or if it precipitated upon contact with the mobile phase, it can remain at the top of the column.

    • Solution: Ensure your sample is completely dissolved in a minimal amount of the initial mobile phase. If solubility is an issue, consider "dry loading."[4] This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[3]

Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound
  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to form a consistent slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal volume of the mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.

  • Elution: Begin elution with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation
Table 1: Example Solvent Systems for Purification
Solvent System (v/v)Target Rf on TLCObservations
Hexane:Ethyl Acetate (9:1)~0.1Good for initial loading and eluting non-polar impurities.
Hexane:Ethyl Acetate (7:3)~0.3Often a good starting point for eluting the target compound.
Hexane:Ethyl Acetate (1:1)>0.6May be too polar, leading to co-elution.
Hexane:Ethyl Acetate with 0.5% Acetic Acid~0.35Can improve peak shape and reduce tailing.
Visualizations

Troubleshooting Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

References

Technical Support Center: Improving the Stability and Shelf-Life of 2-(Indolin-1-yl)acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Indolin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for handling this compound. The inherent reactivity of the indoline nucleus and the carboxylic acid moiety presents unique stability challenges. This document provides a framework for understanding and mitigating these challenges to ensure the reproducibility and accuracy of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of this compound solutions.

Q1: How should I properly store the solid, powdered form of this compound?

A: Solid this compound should be stored in a cool, dry, and dark environment. The indoline structure is susceptible to photodegradation, so using an amber glass vial or storing it in a light-blocking container is critical.[1][2] For long-term storage, keeping it at 2-8°C is recommended. Ensure the container is tightly sealed to prevent moisture absorption, which can affect the stability and handling of the acetic acid component.[3][4]

Q2: What is the best solvent to dissolve this compound? I'm having trouble with aqueous buffers.

A: Direct dissolution in neutral aqueous buffers is often challenging due to the limited water solubility of the parent structure, a common trait for indole-related compounds.[5][6] The recommended method is to first prepare a concentrated stock solution in a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol.[6] For applications requiring an aqueous solution without organic co-solvents, you can facilitate dissolution by deprotonating the carboxylic acid group. Add a small molar excess of a base like 1N NaOH dropwise to the powder to form the highly soluble sodium salt, then dilute with your desired buffer and adjust the final pH.[7]

Q3: My this compound solution has turned a yellow or brownish color. What caused this and is it still usable?

A: A yellow or brown discoloration is a classic indicator of oxidative degradation. The indoline ring is susceptible to oxidation, which can form highly colored oxindole and other polymeric byproducts.[1][8] This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures. While the solution may still contain the parent compound, the presence of degradants compromises its purity and can lead to unpredictable results in sensitive assays. It is strongly recommended to discard the discolored solution and prepare a fresh batch using the protocols outlined in this guide.

Q4: Can I sterilize my this compound solution by autoclaving?

A: Autoclaving is not recommended. The combination of high temperature (typically 121°C) and pressure can significantly accelerate both oxidative and hydrolytic degradation.[9][10] Studies on the related compound, indole-3-acetic acid, show stability to autoclaving only within a specific pH range (pH 4-10), with decomposition occurring at more acidic pH values.[9] Given the risks, the preferred method for sterilization is sterile filtration through a 0.22 µm filter (e.g., PVDF or PTFE, depending on whether the solution is aqueous or organic).

Q5: What are the primary factors that will degrade my solution?

A: The three primary factors you must control are light, oxygen, and pH.

  • Light: Indole and indoline compounds are well-known to be photosensitive and can undergo photodegradation.[1][11]

  • Oxygen: The indoline ring can be readily oxidized, especially in solution.[1][8]

  • pH: Extreme pH values can catalyze hydrolysis of the acetic acid side chain.[12][13] Furthermore, pH affects the overall stability and spectroscopic properties of the indoline structure.[14][15]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to solving specific problems you may encounter during your experiments.

Issue 1: Compound Precipitates from Aqueous Solution During Dilution or Storage
  • Root Cause Analysis: The carboxylic acid group on this compound has an acidic pKa. In neutral or acidic aqueous solutions (pH < ~5), the group is protonated and uncharged, making the molecule less soluble in water.[5][6] When a concentrated stock in an organic solvent like DMSO is diluted into a buffer, the compound can crash out if its concentration exceeds its solubility limit at that specific pH.

  • Strategic Solutions:

    • pH Adjustment: The most reliable solution is to maintain the solution pH above the compound's pKa (typically > 6.0) to keep the carboxylic acid group in its deprotonated, more soluble carboxylate salt form.[5][6]

    • Co-Solvent Usage: For cell-based assays, ensure the final concentration of the organic co-solvent (e.g., DMSO) is below the toxicity threshold for your system (typically <0.5%).

    • Prepare Fresh Dilutions: If precipitation occurs over time, it may be due to slow equilibration or interactions with buffer components. The best practice is to prepare final working dilutions immediately before use from a stable, concentrated stock.

Issue 2: Solution Shows Rapid Discoloration or Degradation, Even When Stored Cold
  • Root Cause Analysis: Storing at low temperatures slows degradation but does not stop it, especially if the primary cause is oxidative. Dissolved oxygen in the solvent is a key culprit. Headspace air in the vial also provides a continuous source of oxygen. As noted previously, this oxidation of the indoline ring is a primary degradation pathway.[1][8]

  • Strategic Solutions:

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Inert Gas Overlay: After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing. This creates an inert atmosphere that significantly slows oxidative degradation.

    • Incorporate Antioxidants: For long-term storage, consider adding a small amount of an antioxidant. Indole derivatives themselves can possess antioxidant properties, but including a scavenger like Butylated Hydroxytoluene (BHT) or a reducing agent like L-ascorbic acid can provide additional protection.[16][17] The choice of antioxidant must be validated to ensure it does not interfere with your downstream application.

Issue 3: Inconsistent or Non-Reproducible Results in Biological Assays
  • Root Cause Analysis: Inconsistent biological activity is often a direct consequence of solution instability. If the concentration of the active parent compound is decreasing over the course of an experiment or between experiments, the observed biological effect will vary. Degradation products may also have unintended biological activities (either agonistic or antagonistic) that confound results.

  • Strategic Solutions:

    • Implement a Strict Solution Preparation SOP: Use a standardized, validated protocol for solution preparation, such as the one provided in Part 3. Ensure every user follows the same procedure.

    • "Single-Use" Aliquots: Prepare your stock solution and immediately aliquot it into single-use volumes in amber, inert-gas-flushed vials. Store these frozen (-20°C or -80°C). When you need the compound, retrieve one aliquot, thaw it, use it for the experiment, and discard any remainder. This prevents repeated freeze-thaw cycles and exposure of the entire stock to air and light.

    • Stability Verification: If the compound is critical to a long-term project, perform a simple stability study. Prepare a solution and use HPLC (see protocol in Part 3) to measure the concentration of the parent peak at time zero and after set intervals under your typical storage conditions (e.g., 24h, 48h, 1 week). This provides empirical data on the true shelf-life of the solution in your hands.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for preparing and analyzing your solutions.

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol is designed to create a ~10 mM aqueous stock solution, minimizing precipitation and initial degradation.

  • Pre-Calculation: Calculate the mass of this compound needed for your desired volume and concentration (M.W. = 175.18 g/mol ).

  • Weighing: Accurately weigh the compound into a sterile, amber glass vial.

  • Initial Dissolution (Deprotonation): Add a small volume of 1.0 N NaOH (e.g., 1.1 molar equivalents relative to your compound) directly to the powder. Gently swirl. The powder should dissolve to form a clear solution as the sodium salt is formed. This step is critical for aqueous solubility.[7]

  • Dilution: Add your desired aqueous buffer (e.g., PBS, pH 7.4) that has been previously deoxygenated by sparging with nitrogen gas for 20 minutes. Add buffer to ~95% of your final target volume.

  • pH Adjustment: Carefully measure the pH of the solution. Adjust downwards to your desired final pH (e.g., 7.4) using 1.0 N HCl. Do this dropwise while stirring to avoid localized precipitation.

  • Final Volume: Bring the solution to its final volume with the deoxygenated buffer.

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm PVDF filter into a sterile, amber storage vessel. Flush the headspace with nitrogen or argon, seal tightly, and store at 4°C for short-term use (<1 week) or in single-use aliquots at -80°C for long-term storage.

Protocol 2: Monitoring Solution Stability via HPLC

This method allows for the quantification of the parent compound and the detection of degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Methodology:

    • Standard Preparation: Prepare a standard curve using freshly prepared solutions of the solid compound at known concentrations.

    • Sample Preparation: Dilute your stored solution to fall within the range of your standard curve.

    • HPLC Run:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • UV Detection Wavelength: Scan from 210-400 nm and select an appropriate wavelength for quantification (e.g., the λmax near 287 nm, characteristic for some indoline compounds).[14]

      • Gradient:

        • 0-2 min: 10% B

        • 2-15 min: Linear gradient from 10% to 90% B

        • 15-18 min: Hold at 90% B

        • 18-20 min: Return to 10% B and equilibrate.

    • Analysis: The parent compound, being relatively hydrophobic, will have a longer retention time. More polar, oxidized degradation products will typically elute earlier.[1] Quantify the peak area of the parent compound against your standard curve to determine its concentration. A decrease in this area over time, coupled with the appearance of new peaks, confirms degradation.

Part 4: Summary of Recommended Practices

ParameterRecommendationRationale
Solid Storage 2-8°C, Dry, In the DarkPrevents photodegradation and moisture absorption.[1][4]
Solution Storage -80°C, Single-Use AliquotsMinimizes degradation from freeze-thaw cycles and exposure to air/light.
pH Range 6.0 - 8.0Ensures the carboxylic acid is deprotonated and soluble; avoids acid/base-catalyzed hydrolysis.[5][6]
Light Exposure Use Amber Vials / Work in Low LightThe indoline ring is photosensitive and subject to photodegradation.[1][11]
Oxygen Exposure Use Deoxygenated Solvents & Inert GasPrevents oxidative degradation of the indoline ring, a primary instability pathway.[1][8]
Recommended Solvents Stock: DMSO, Ethanol. Aqueous: Base-solubilized in buffer.High solubility in polar organic solvents; base required for aqueous solubility.[6][7]
Sterilization 0.22 µm Sterile FiltrationAvoids heat-induced degradation from autoclaving.[10]

Part 5: Visual Guides to Degradation & Troubleshooting

Diagram 1: Postulated Primary Degradation Pathway

This diagram illustrates the most likely oxidative degradation pathway for this compound based on known indole chemistry.[1][8]

G cluster_main Primary Degradation: Oxidation parent This compound (Stable, Active Compound) degradant 2-(2-Oxoindolin-1-yl)acetic acid (Degradation Product, Colored) parent->degradant Oxidation of Indoline Ring oxidant [ O ] (Oxygen, Light, Metal Ions) oxidant->parent

Caption: Postulated oxidative degradation of this compound.

Diagram 2: Troubleshooting Workflow for Solution Instability

This flowchart provides a logical path to diagnose and solve common issues with solution stability.

G cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Problem Observed: Precipitation, Discoloration, or Inconsistent Results cause_ph Incorrect pH (Compound is Protonated) start->cause_ph cause_ox Oxidative Degradation start->cause_ox cause_light Photodegradation start->cause_light cause_conc Concentration > Solubility start->cause_conc sol_ph Adjust pH to > 6.0 or Use Base Solubilization cause_ph->sol_ph sol_ox Use Deoxygenated Solvents + Inert Gas Overlay cause_ox->sol_ox sol_light Store & Work in Dark (Amber Vials) cause_light->sol_light sol_conc Prepare More Dilute Solution or Use Co-Solvent cause_conc->sol_conc

Caption: A logical workflow for troubleshooting solution instability issues.

References

Method for removing unreacted starting materials from 2-(Indolin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Indolin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials. Here, we provide in-depth, field-proven insights and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for synthesizing this compound, and how do their chemical properties complicate purification?

The synthesis of this compound is commonly achieved via the N-alkylation of indoline. This reaction typically involves indoline and an acetylating agent like chloroacetic acid or bromoacetic acid in the presence of a base. The primary challenge in purification arises from the distinct, yet potentially interfering, acid-base properties of the product and the unreacted starting materials.

  • This compound (Product): This molecule is a carboxylic acid, making it acidic and capable of forming a water-soluble carboxylate salt in the presence of a base.

  • Indoline (Starting Material): This is a secondary amine, making it basic. It will form a water-soluble ammonium salt when treated with an acid.

  • Haloacetic Acid (Starting Material, e.g., Chloroacetic Acid): This is also a carboxylic acid and will be deprotonated by a base to form a water-soluble salt.

The goal of purification is to leverage these differing properties to selectively isolate the product.

Q2: What is the most effective and straightforward method for removing both indoline and haloacetic acid starting materials?

The most robust and widely applicable method is a sequential acid-base extraction .[1][2] This liquid-liquid extraction technique exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels.[2][3] By first washing the crude reaction mixture with an acidic solution to remove the basic indoline, and then with a basic solution to isolate the acidic product, a highly efficient separation can be achieved.

Q3: How can I effectively monitor the progress and success of my purification?

Thin Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. Spot the crude mixture, the organic layer after each wash, and the final isolated product on a silica gel TLC plate. A suitable eluent system, such as a 7:3 mixture of hexane and ethyl acetate with a small amount of acetic acid, can typically resolve the starting materials from the product. For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid) is a good starting point.[4]

Q4: My product has "oiled out" instead of precipitating after I acidified the basic aqueous extract. What should I do?

This is a common issue, especially if minor organic solvent residues remain or if the product has a lower melting point. If an oil forms, the best course of action is to perform a back-extraction.[3] Add a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) to the acidified aqueous mixture. The neutral, protonated this compound will be extracted back into the organic layer. You can then wash this organic layer with brine to remove excess water, dry it over an anhydrous salt like sodium sulfate, and evaporate the solvent under reduced pressure to yield the purified product, likely as a solid or a viscous oil.

Troubleshooting Guide

Problem 1: Low Purity After Acid-Base Extraction

Possible CauseTroubleshooting Steps
Incomplete Separation of Layers Emulsions can trap impurities. Allow layers to separate completely. To break emulsions, add a small amount of brine (saturated NaCl solution), gently swirl, or filter the entire mixture through a pad of Celite.
Insufficient Washing The volume or concentration of the acid/base wash was inadequate. Perform each wash twice to ensure complete removal of the targeted impurity.[3] Check the pH of the aqueous layer after each wash to confirm the desired pH has been reached.
Co-precipitation of Impurities If acidification is done too rapidly, impurities can be trapped in the precipitating product. Add the acid dropwise while stirring vigorously. Cooling the solution in an ice bath during acidification can also promote the formation of cleaner crystals.

Problem 2: Final Product is Contaminated with a Strong Odor of Indoline

Possible CauseTroubleshooting Steps
Inadequate Acid Wash The indoline was not fully protonated and removed. Use a sufficient volume of dilute HCl (e.g., 1 M) and wash the organic layer at least twice. Confirm the aqueous layer is acidic (pH < 2) with pH paper.
Product is Amphoteric While the carboxylic acid is the dominant functional group, the indoline nitrogen has weak basicity. A very strong acid wash could potentially protonate the product slightly, increasing its aqueous solubility and reducing yield. Using a moderately acidic wash (pH 2-3) is often sufficient.

Physicochemical Data for Separation Strategy

The success of acid-base extraction relies on the significant pKa differences between the components, which dictates their form (charged salt or neutral molecule) at a given pH.

CompoundTypepKaExpected Behavior
This compound Product (Carboxylic Acid)~4-5 (estimated)Soluble in aqueous base (pH > 6), insoluble in aqueous acid.
Indoline Starting Material (Base)~5.0 (pKa of conjugate acid)Soluble in aqueous acid (pH < 4), insoluble in aqueous base.
Chloroacetic Acid Starting Material (Acid)2.87Soluble in aqueous base (pH > 4), also highly soluble in water.

Purification Workflow and Protocols

Workflow: Purification via Sequential Acid-Base Extraction

The following diagram illustrates the logical flow for separating the crude reaction mixture.

G crude Crude Mixture (Product, Indoline, Haloacetic Acid) in Organic Solvent (e.g., Ethyl Acetate) wash1 Wash with 1 M HCl(aq) crude->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer 1 (Product, Haloacetic Acid) sep1->org1 Organic Phase aq1 Aqueous Layer 1 (Indoline•HCl Salt) sep1->aq1 Aqueous Phase wash2 Wash with sat. NaHCO3(aq) org1->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer 2 (Neutral Impurities) sep2->org2 Organic Phase aq2 Aqueous Layer 2 (Product-Na+ Salt, Haloacetate-Na+ Salt) sep2->aq2 Aqueous Phase acidify Acidify with conc. HCl to pH ~2 aq2->acidify filter Filter Precipitate acidify->filter product Pure this compound filter->product

Caption: Workflow for purification by sequential acid-base extraction.

Protocol 1: Purification by Acid-Base Extraction

This protocol is the primary recommended method for isolating the target compound.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), using approximately 10-20 mL of solvent per gram of crude material.

  • Acid Wash (Remove Indoline): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this acid wash one more time.[2]

  • Base Wash (Isolate Product): To the remaining organic layer in the separatory funnel, add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously, venting often to release CO₂ gas. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat this base wash one more time, combining the aqueous extracts.[3][5]

  • Precipitation: Cool the combined basic aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl dropwise until the solution is strongly acidic (pH ~2, check with pH paper). A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

If the product obtained from extraction requires further purification, recrystallization is an effective secondary step.

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., ethanol/water, ethyl acetate/heptane, acetic acid) to find a system where the product is soluble when hot but sparingly soluble when cold.[6][7]

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Optimization of recrystallization solvent for purifying 2-(Indolin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2-(Indolin-1-yl)acetic acid via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, combining fundamental principles with practical, field-tested troubleshooting advice to optimize the purification of this valuable compound.

Introduction: The Critical Role of Purity

This compound is an important structural motif in medicinal chemistry. The biological activity and safety profile of any synthesized compound are directly dependent on its purity. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1] An optimized recrystallization protocol not only maximizes yield but also ensures the high purity essential for downstream applications.

The key to successful recrystallization lies in the selection of an appropriate solvent. An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures, allowing for the formation of a pure crystalline lattice upon cooling while impurities remain in the solution (mother liquor).[1][2][3] This guide will walk you through a systematic approach to selecting and optimizing this crucial parameter.

Principles of Solvent Selection

The molecular structure of this compound, featuring a polar carboxylic acid group and a moderately polar indoline ring system, suggests good solubility in polar solvents.[4][5] The general principle of "like dissolves like" is a useful starting point.

Key Solvent Characteristics for Recrystallization:

  • Temperature-Dependent Solubility: The compound should exhibit high solubility in the boiling solvent and low solubility in the cold solvent to ensure high recovery.[1][2]

  • Inertness: The solvent must not react with the compound being purified.[2]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[3]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[2]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

Table 1: Potential Solvents for this compound
SolventPolarity (Dielectric Constant)Boiling Point (°C)Rationale & Potential Issues
Water78.5100Highly polar. Good for polar compounds like carboxylic acids.[6] May have low solubility even when hot. Often used in a solvent pair.
Ethanol24.678Good general-purpose polar protic solvent. Often effective for carboxylic acids.[6] May be too good a solvent, leading to lower recovery.
Methanol32.765Similar to ethanol but more polar and lower boiling point.
Ethyl Acetate6.077Medium polarity. Good for compounds with moderate polarity.
Acetone20.756Polar aprotic solvent. Its low boiling point can be advantageous but may lead to a smaller temperature gradient for crystallization.
Toluene2.4111Nonpolar. Unlikely to be a good single solvent but could be used as an anti-solvent in a mixed system.
Ethanol/WaterVariableVariableA powerful mixed-solvent system. The ratio can be fine-tuned to achieve ideal solubility characteristics.[3]
Acetone/HexaneVariableVariableA common mixed-solvent system for compounds of intermediate polarity.

Experimental Workflow: Systematic Solvent Screening

Before committing a large batch of crude material, a small-scale screening of potential solvents is essential. This systematic process minimizes material loss and quickly identifies the most promising solvent or solvent system.

Solvent_Screening_Workflow start Start: Crude this compound setup Place ~20 mg of crude solid in separate test tubes start->setup add_cold Add solvent dropwise at room temperature setup->add_cold observe_cold Observe Solubility add_cold->observe_cold dissolves_cold Result: Dissolves Cold (Solvent is too good) observe_cold->dissolves_cold Soluble heat Heat mixture to boiling observe_cold->heat Insoluble or Slightly Soluble reject1 Reject Solvent dissolves_cold->reject1 observe_hot Observe Solubility heat->observe_hot insoluble_hot Result: Insoluble Hot (Solvent is too poor) observe_hot->insoluble_hot Insoluble dissolves_hot Result: Dissolves Hot observe_hot->dissolves_hot Soluble reject2 Reject Solvent insoluble_hot->reject2 cool Cool slowly to RT, then in ice bath dissolves_hot->cool observe_crystals Observe for Crystals cool->observe_crystals no_crystals Result: No Crystals (Too much solvent used) observe_crystals->no_crystals No crystals_form Result: Abundant Crystals Form observe_crystals->crystals_form Yes reject3 Reject Solvent or Reduce Volume no_crystals->reject3 select Select as Optimal Solvent crystals_form->select

Caption: A workflow diagram for systematic solvent screening.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes, one for each solvent to be tested (e.g., water, ethanol, ethyl acetate, ethanol/water).

  • Room Temperature Test: To each tube, add the chosen solvent dropwise at room temperature, swirling after each addition. If the solid dissolves completely in less than 0.5 mL of solvent, the solvent is likely too good, and recovery will be poor.[7] Set this solvent aside.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath. Continue to add the hot solvent dropwise until the solid just dissolves.

  • Insoluble Check: If the solid does not dissolve after adding a significant volume (e.g., >3 mL) of hot solvent, it is considered insoluble. This solvent is unsuitable.

  • Crystallization Test: For the tubes where the compound dissolved upon heating, remove them from the heat and allow them to cool slowly to room temperature.

  • Induce Crystallization: If crystals do not appear, try scratching the inside of the test tube with a glass rod just below the solvent surface.[8]

  • Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[9]

  • Evaluation: The best solvent is one that dissolves the compound when hot but yields a large quantity of crystalline solid upon cooling.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Troubleshooting_Tree problem Problem Encountered During Recrystallization p1 No Crystals Form Upon Cooling problem->p1 p2 Compound 'Oils Out' problem->p2 p3 Yield is Very Low problem->p3 p4 Product is Still Impure/Colored problem->p4 c1a Cause: Too much solvent used p1->c1a c1b Cause: Supersaturation p1->c1b c2a Cause: Solution is too concentrated or cooled too quickly p2->c2a c2b Cause: Solvent boiling point is too high p2->c2b c3a Cause: Compound is too soluble in the cold solvent p3->c3a c3b Cause: Premature crystallization during hot filtration p3->c3b c4a Cause: Insoluble impurities present p4->c4a c4b Cause: Colored, soluble impurities p4->c4b c4c Cause: Crystals formed too quickly, trapping mother liquor p4->c4c s1a Solution: Boil off excess solvent and re-cool c1a->s1a s1b Solution: Scratch flask with glass rod or add a seed crystal c1b->s1b s2a Solution: Reheat to dissolve, add slightly more solvent, and cool slowly c2a->s2a s2b Solution: Choose a lower-boiling solvent or use a mixed-solvent system c2b->s2b s3a Solution: Re-evaluate solvent choice or use a mixed-solvent system with an anti-solvent c3a->s3a s3b Solution: Use a pre-heated funnel and flask; add a slight excess of solvent before filtering c3b->s3b s4a Solution: Perform hot filtration before cooling c4a->s4a s4b Solution: Add activated charcoal to the hot solution before filtration c4b->s4b s4c Solution: Ensure slow cooling; perform a second recrystallization c4c->s4c

Caption: A troubleshooting logic tree for common recrystallization issues.

Q1: I've cooled my solution, but no crystals have formed. What's wrong?

A1: This is a very common issue that typically points to one of two causes:

  • Too Much Solvent: You may have used an excess of solvent, meaning the solution is not saturated enough for crystals to form even when cold.[8][10] This is the most frequent reason for crystallization failure.

    • Solution: Gently heat the solution to boil off some of the solvent (perform this in a fume hood). Reduce the volume by about 20-30% and then attempt to cool the solution again.

  • Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility limit, but crystallization has not been initiated.[8][10]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8][11]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[11]

Q2: Instead of crystals, an oil has separated from the solution. How do I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[10][12] Given that many organic compounds have relatively low melting points, this can be a frequent problem.

  • Cause 1: High Solute Concentration: The solution is too concentrated, causing the compound to precipitate too early while the solution is still very hot.

    • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (10-15%) more of the hot solvent to decrease the saturation point. Allow the solution to cool much more slowly.[10][13] Insulating the flask by covering it can help promote slow cooling.[14]

  • Cause 2: Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Select a different solvent with a lower boiling point or use a mixed-solvent system. By adding an "anti-solvent" (in which the compound is insoluble), you can induce crystallization at a lower temperature.[13]

Q3: My final yield of purified crystals is very low. How can I improve it?

A3: A low yield indicates that a significant amount of your product was lost during the process.[11]

  • Cause 1: Excessive Solvent: As mentioned in Q1, using too much solvent is a primary cause of low recovery, as a large portion of the product will remain dissolved in the mother liquor.[13]

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[8]

  • Cause 2: Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a slight excess of hot solvent before filtering and ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent a drop in temperature during filtration.[13]

  • Cause 3: Inefficient Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[8]

Q4: After recrystallization, my product is still colored or shows impurities by analysis. What should I do?

A4: This indicates that the chosen protocol did not effectively remove all impurities.

  • Cause 1: Colored Impurities: High molecular weight, colored impurities may be present.

    • Solution: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.[13] Filter the hot solution through celite or a fluted filter paper to remove the charcoal.

  • Cause 2: Trapped Impurities: If cooling occurs too rapidly, impurities can become trapped within the crystal lattice.

    • Solution: Ensure the crystallization process is slow and undisturbed. Rapid cooling in an ice bath should only be done after the solution has first cooled slowly to room temperature.[9]

  • Cause 3: Persistent Impurities: The chosen solvent may not be effective at separating a specific impurity.

    • Solution: A second recrystallization, possibly with a different solvent system, is often necessary to achieve high purity.[13]

Optimized Protocol: Recrystallization of this compound using Ethanol/Water

Based on the physicochemical properties of the target molecule, an ethanol/water mixed-solvent system is an excellent starting point. Ethanol acts as the "good" solvent, dissolving the compound, while water acts as the "anti-solvent" or "bad" solvent, to induce precipitation.[3]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • (Optional) Hot Filtration: If insoluble impurities are observed, add a small excess of hot ethanol (~10%) and filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.

  • Anti-Solvent Addition: While the ethanol solution is still hot and being stirred, slowly add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid).[13] This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. This slow cooling is critical for the formation of large, pure crystals.[1]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.

References

Preventing degradation of 2-(Indolin-1-yl)acetic acid during experimental workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-(Indolin-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on preventing degradation during experimental workup. The indoline scaffold, while valuable, is susceptible to specific degradation pathways that can compromise yield and purity. This guide offers in-depth, field-proven insights and validated protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is showing unexpected impurities after workup. What are the most likely causes?

A1: The primary causes of impurity formation in this compound workups are typically oxidative degradation, photodegradation, and pH-mediated instability. The indoline ring is sensitive to air, light, and strong acidic or basic conditions.[1][2][3][4] During a standard workup, exposure to any of these can lead to the formation of byproducts, most commonly the corresponding indole derivative through dehydrogenation or further oxidized species like oxindoles.[5][6]

Q2: What is the most critical factor to control during the aqueous workup of an indoline-containing compound?

A2: Atmosphere control is paramount. The indoline moiety is readily oxidized to the more stable aromatic indole, especially in the presence of trace metals or under non-neutral pH conditions.[6] Performing all workup steps under an inert atmosphere (e.g., Nitrogen or Argon) is the single most effective measure to prevent this dehydrogenation.[4] Using solvents that have been degassed prior to use is also a critical preventative step.

Q3: My compound seems to be degrading during solvent removal on the rotary evaporator. How can I prevent this?

A3: This is likely due to thermal degradation. Indole-3-acetic acid derivatives, a related class, are known to be susceptible to decarboxylation at elevated temperatures.[7] To mitigate this, always perform solvent evaporation at the lowest feasible temperature. Use a high-vacuum pump to lower the solvent's boiling point and keep the water bath temperature at or below 30-35°C. Avoid concentrating the product to a complete, hard film; leaving a small amount of solvent and performing final drying under high vacuum at room temperature is often safer.

Q4: Is this compound sensitive to light?

A4: Yes. Indole and indoline compounds are well-documented to be susceptible to photodegradation.[2][8][9] Exposure to ambient laboratory light, and especially direct sunlight, can initiate radical reactions leading to decomposition. All solutions should be handled in amber glassware, or the flask should be wrapped in aluminum foil.[10] Storage of both the solution and the final solid product should be in the dark.

Q5: How does pH affect the stability of my compound during extraction?

A5: The pH has a dual effect on this compound, influencing both its stability and solubility.

  • Stability: The indoline ring can be unstable under strongly acidic or basic conditions, which can catalyze ring-opening or other rearrangements.[4][11]

  • Solubility: As a carboxylic acid, the compound's solubility is highly pH-dependent. At a pH above its pKa (~4-5), it will be deprotonated to the carboxylate form, rendering it soluble in the aqueous phase. At a pH below its pKa, it will be in its neutral, protonated form and will be more soluble in organic solvents. This property is essential for a successful extraction but must be managed carefully. Use of mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) is strongly recommended over concentrated mineral acids or hydroxides.[4][12]

Troubleshooting Guide: Common Issues & Solutions

Symptom Potential Cause Troubleshooting & Prevention Strategy
Low final yield with formation of dark, tar-like materials. Oxidative Polymerization Ensure a robust inert atmosphere (N₂ or Ar) is maintained throughout the entire workup. Use degassed solvents for all extractions and washes. Consider adding a radical scavenger like BHT (Butylated hydroxytoluene) in trace amounts if it doesn't interfere with subsequent steps.[4]
Appearance of a new, less polar spot on TLC/LCMS corresponding to the indole analogue. Dehydrogenation (Oxidation) This is a classic sign of indoline oxidation.[6] Stricter exclusion of air is necessary. Purge all vessels with inert gas. Work quickly and efficiently to minimize exposure time. Ensure no oxidizing agents are inadvertently present.
Product is an oil instead of the expected solid, and NMR shows broad peaks. Residual Acid/Base or Decomposition Trace amounts of acid or base can prevent crystallization and promote slow degradation. Ensure washes are thorough to remove all acidic/basic reagents. A final wash with brine can help break emulsions and remove water-soluble impurities. If the issue persists, the product may be decomposing; re-purification via flash chromatography under inert conditions may be required.
During acidification to precipitate the product, the solution turns dark. Acid-Catalyzed Degradation The contact time with strong acid is likely too long, or the temperature is too high. Perform the acidification slowly in an ice bath (0-5°C). Use a milder acid if possible, and do not acidify to an excessively low pH (target pH 3-4 is often sufficient for precipitation). Collect the product via filtration immediately after precipitation is complete.

Key Degradation Pathways & Prevention

The stability of this compound is threatened by several key chemical pathways. Understanding these mechanisms is crucial for designing a robust workup procedure.

main This compound (Desired Product) indole 2-(Indol-1-yl)acetic Acid (Dehydrogenation Product) main->indole O₂ / Light [Dehydrogenation] decarboxylated Indoline (Decarboxylation Product) main->decarboxylated Heat (Δ) [Decarboxylation] ring_opened Ring-Opened Byproducts main->ring_opened Strong Acid/Base [Hydrolysis/Rearrangement] oxindole Oxidized Ring Products (e.g., Oxindoles) indole->oxindole Further Oxidation

Caption: Primary degradation pathways for this compound.

Validated Experimental Protocols

Protocol 1: Recommended Workup Procedure for Isolating this compound

This protocol is designed to minimize exposure to oxygen, light, and harsh pH conditions.

  • Preparation:

    • Ensure all glassware is clean, dry, and equipped for working under an inert atmosphere (e.g., flasks with sidearms for N₂/Ar inlet).

    • Prepare all aqueous solutions (e.g., saturated NaHCO₃, saturated NH₄Cl, brine) and degas them by bubbling N₂ or Ar through them for 15-20 minutes.

    • Wrap the reaction flask and all subsequent collection flasks in aluminum foil to protect from light.

  • Reaction Quenching & Initial Extraction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Under a positive pressure of inert gas, quench the reaction by slowly adding a degassed, saturated solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel that has been purged with inert gas.

    • Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • pH Adjustment & Product Extraction (if applicable):

    • This step is for isolating the carboxylic acid product from non-acidic impurities.

    • Combine the initial organic layers and extract the product into the aqueous phase using a degassed, saturated NaHCO₃ solution (3x). The product is now in the aqueous layer as its sodium salt.

    • Wash the basic aqueous layer once with ethyl acetate to remove any neutral/basic impurities.

    • In a flask under inert gas and cooled in an ice bath, re-acidify the aqueous layer by slowly adding 1M HCl until the pH is ~3-4. Monitor with pH paper.

    • Extract the protonated product back into an organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing and Drying:

    • Combine the final organic layers containing the product.

    • Wash the organic layer sequentially with degassed water (1x) and degassed brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Stir under inert gas for 15-20 minutes.

  • Solvent Removal & Isolation:

    • Filter off the drying agent.

    • Concentrate the solvent on a rotary evaporator with the bath temperature set to ≤30°C .

    • Dry the resulting solid or oil under high vacuum at ambient temperature until a constant weight is achieved.

start Reaction Mixture quench 1. Quench (0°C, Degassed Sat. NH₄Cl) start->quench extract1 2. Extract with Organic Solvent quench->extract1 ccp1 Critical Point: Inert Atmosphere (N₂/Ar) & Light Protection quench->ccp1 wash_org 3. Wash Organic Layer (Water, Brine) extract1->wash_org ccp2 Critical Point: Use Degassed Solvents extract1->ccp2 dry 4. Dry (Na₂SO₄) wash_org->dry concentrate 5. Concentrate (Low Temp, High Vacuum) dry->concentrate product Final Product concentrate->product ccp3 Critical Point: Bath Temp ≤30°C concentrate->ccp3

Caption: Recommended experimental workup workflow with critical control points.

Protocol 2: HPLC Method for Purity Analysis and Degradation Monitoring

This method can be used to assess the purity of the final product and to detect the formation of common degradants like the corresponding indole.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV (Diode Array) Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.[13][14][15]

    • Solvent B: Acetonitrile or Methanol.

  • Gradient:

    • Start with 10-20% B, ramp to 95% B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 254 nm and 280 nm. Indoline has a different UV absorbance profile than indole, which can aid in identification.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

References

Technical Support Center: Strategies to Improve the Regioselectivity of Indoline N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indoline and indole chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide is structured to help you troubleshoot and optimize the N-alkylation of indolines, a critical transformation in the synthesis of pharmaceuticals and bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity between N-alkylation and C3-alkylation?

The competition between N- and C3-alkylation is a central challenge in indole chemistry, as the C3 position is often highly nucleophilic.[1] For indolines, while the aromaticity of the pyrrole ring is absent, the underlying principles of anion reactivity remain relevant. The regioselectivity is a delicate balance of several factors:

  • Nature of the Indolinide Anion: The hardness or softness of the anion formed after deprotonation is critical. Conditions that generate a "harder" anion (more localized charge on the nitrogen) tend to favor N-alkylation, which is the "harder" electrophilic site. Conversely, "softer" anions can lead to more C3-alkylation.[2]

  • Base and Counterion: The choice of base and its corresponding counterion significantly influences the location and nature of the anion.[3]

  • Solvent: The solvent's ability to solvate the indolinide anion and the counter-cation can dramatically alter reactivity and selectivity.[2]

  • Alkylating Agent: The electrophilicity, steric bulk, and structure of the alkylating agent play a directing role.[2]

  • Temperature: Reaction temperature can shift the kinetic vs. thermodynamic control of the reaction, impacting the product ratio.[1]

  • Catalytic Systems: Modern catalytic methods offer precise control over regioselectivity by orchestrating the interaction between the nucleophile and electrophile.[1]

Q2: How do the base and solvent choices specifically direct N-alkylation?

The base and solvent work in concert to modulate the reactivity of the indoline N-H.

Strong, non-nucleophilic bases are typically used to deprotonate the nitrogen.[2] Classical conditions often involve sodium hydride (NaH) in a polar aprotic solvent like DMF or THF, which generally favors N-alkylation.[1][4] The sodium counterion (from NaH) forms an ionic salt, which promotes reaction at the nitrogen.[3] In contrast, more covalent salts, such as those from magnesium or zinc reagents, can favor C3-alkylation.[3]

The solvent choice is equally crucial. Polar aprotic solvents like DMF and DMSO are commonly used.[2] In some catalytic systems, THF has been shown to be superior for promoting N-alkylation over other solvents that might favor C3-alkylation.[2][5]

Table 1: General Effect of Base and Solvent on Indole/Indoline Alkylation

BaseCounterionTypical Solvent(s)Predominant SelectivityRationale & Notes
NaH Na+DMF, THFN-AlkylationForms an ionic salt, favoring reaction at the nitrogen.[1][3] A classic and effective choice.
KOH K+DMSO, Biphasic (PTC)N-AlkylationA strong base often used in phase-transfer catalysis, which is excellent for N-selectivity.[2]
KOtBu K+THFN-AlkylationA strong, non-nucleophilic base. Can sometimes be too harsh for sensitive protecting groups.[2]
Grignard (RMgX) Mg2+THF, EthersC3-AlkylationThe covalent nature of the magnesium complex directs alkylation to the C3 position.[3]
Q3: Are there alternatives to strong bases for substrates with sensitive functional groups?

Absolutely. When strong bases are incompatible with other functional groups in your molecule, several milder strategies can be employed:

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate an alcohol, which then alkylates the indoline N-H.[6][7] It is a powerful method for sensitive substrates and proceeds with a predictable inversion of stereochemistry at the alcohol center.[8]

  • Reductive Amination: This involves the reaction of the indoline with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ. A metal-free approach using Et₃SiH as the reductant has been developed, offering a mild and effective alternative.[9]

  • Catalytic Borrowing Hydrogen: This green chemistry approach uses alcohols as alkylating agents. An iron or iridium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination-type process with the indoline.[10][11][12]

Troubleshooting Guide

Problem 1: My reaction yields a significant amount of the C3-alkylated isomer.

This is the most common regioselectivity issue. Here’s a systematic approach to troubleshoot it.

G start Problem: Significant C3-Alkylation cause1 Possible Cause: Incomplete Deprotonation start->cause1 cause2 Possible Cause: Suboptimal Base/ Solvent Combination start->cause2 cause3 Possible Cause: Reaction Temperature start->cause3 cause4 Possible Cause: Substrate Electronics start->cause4 sol1 Solution: Increase stoichiometry of strong base (e.g., NaH to 1.1-1.2 eq). Ensure anhydrous conditions. cause1->sol1 sol2 Solution: Switch to a more N-selective system. Try NaH in DMF or KOH in DMSO. Consider Phase-Transfer Catalysis (PTC). cause2->sol2 sol3 Solution: Lower the reaction temperature. Low temps can favor N-alkylation. Conversely, sometimes heating (e.g., to 80 °C) can drive the reaction to full N-alkylation.[4] cause3->sol3 sol4 Solution: Electron-donating groups on the ring can increase C3 nucleophilicity. If possible, modify the substrate or use a catalytic method less sensitive to electronics.[2] cause4->sol4

  • Possible Cause: Incomplete Deprotonation

    • Explanation: If the indoline is not fully deprotonated, the remaining neutral molecule can react at the more nucleophilic C3 position.[1][3]

    • Troubleshooting Suggestion: Ensure you are using a sufficient excess (e.g., 1.1-1.2 equivalents) of a strong base like NaH. Confirm that your reagents and solvent are strictly anhydrous, as moisture will quench the base.

  • Possible Cause: Suboptimal Base/Solvent Combination

    • Explanation: The interplay between the base's counterion and the solvent's solvating ability is critical.[2]

    • Troubleshooting Suggestion: Screen different combinations. If NaH in THF is failing, try NaH in DMF or KOH in DMSO. For a robust solution, consider switching to a Phase-Transfer Catalysis (PTC) system, which is highly effective for N-alkylation.[2][13]

  • Possible Cause: Reaction Temperature

    • Explanation: Temperature can influence the reaction pathway. Higher temperatures can sometimes favor C3-alkylation or lead to side reactions.[2] However, in some cases, higher temperatures have been shown to drive the reaction to complete N-alkylation.[4]

    • Troubleshooting Suggestion: First, try lowering the reaction temperature. If that is unsuccessful, carefully screen higher temperatures while monitoring the reaction closely by TLC or LC-MS.

Problem 2: The reaction is producing di-alkylated products (N- and C-alkylation).
  • Possible Cause: Overly Reactive Conditions or Incorrect Stoichiometry

    • Explanation: This can occur with highly reactive alkylating agents or if too large an excess of the electrophile is used.

    • Troubleshooting Suggestion: Carefully control the stoichiometry, using only a slight excess (1.05–1.2 equivalents) of the alkylating agent.[1] Employ dropwise addition of the alkylating agent to the deprotonated indoline solution to maintain a low instantaneous concentration, which minimizes the chance of a second alkylation event.[1]

Problem 3: My starting material or product is decomposing under the reaction conditions.
  • Possible Cause: Protecting Group Instability or General Substrate Sensitivity

    • Explanation: Strong bases and high temperatures can cleave sensitive protecting groups (e.g., Boc) or degrade complex molecules.[2]

    • Troubleshooting Suggestion:

      • Re-evaluate Protecting Groups: Ensure your chosen protecting groups are stable to the reaction conditions. If not, a milder N-alkylation method is required.

      • Switch to a Milder Protocol: Move away from strong base conditions. The Mitsunobu reaction is an excellent choice for temperature-sensitive substrates.[6] Iron-catalyzed borrowing hydrogen from alcohols is another mild, selective method for N-alkylation of indolines.[12]

Advanced Strategies & Experimental Protocols

Strategy 1: Phase-Transfer Catalysis (PTC) for High N-Selectivity

PTC is a powerful and often scalable method that uses a catalyst (e.g., a quaternary ammonium salt) to shuttle the indolinide anion from an aqueous or solid phase (containing an inorganic base like NaOH or KOH) into an organic phase to react with the alkylating agent. This technique is highly effective at promoting N-alkylation.[2][13]

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Indoline Indoline (Org. Phase) Base Inorganic Base (e.g., 50% aq. NaOH) Indolinide Indolinide Anion Base->Indolinide Deprotonation at interface PTC_loaded Q+ Indolinide- Indolinide->PTC_loaded AlkylHalide Alkyl Halide (R-X) Product N-Alkyl Indoline PTC_free PTC Catalyst (Q+ X-)

General Protocol for PTC N-Alkylation:

  • To a round-bottom flask, add the indoline (1.0 equiv.), the alkylating agent (1.1-1.5 equiv.), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) (0.05-0.1 equiv.).

  • Add an organic solvent (e.g., toluene or dichloromethane).

  • With vigorous stirring, add a concentrated aqueous solution of NaOH or KOH (e.g., 50% w/v).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

  • Perform an aqueous workup: separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Strategy 2: Iron-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen)

This method avoids the use of alkyl halides and strong stoichiometric bases, instead using alcohols as the alkylating agents in the presence of an iron catalyst.[12] The reaction proceeds via a "borrowing-hydrogen" mechanism.

General Protocol for Iron-Catalyzed N-Alkylation: [12][14]

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the indoline (1.0 equiv.), the alcohol (2.0 equiv.), the iron catalyst (e.g., tricarbonyl(cyclopentadienone) iron complex, 5 mol%), and a weak base (e.g., K₂CO₃, 1.0 equiv.).

  • Add trifluoroethanol (TFE) as the solvent.

  • Heat the reaction mixture (e.g., to 110 °C) for the required time (typically 18-48 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the N-alkylated indoline.

Strategy 3: Mitsunobu Reaction for Sensitive Substrates

The Mitsunobu reaction is ideal for the N-alkylation of complex indolines with primary or secondary alcohols, especially when chirality needs to be controlled, as the reaction proceeds with inversion of configuration at the alcohol's stereocenter.[7][8]

General Protocol for Mitsunobu N-Alkylation: [6]

  • To an oven-dried flask under an inert atmosphere, dissolve the indoline (1.0 equiv.), the alcohol (1.1 equiv.), and triphenylphosphine (PPh₃) (1.2 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise to the solution. A color change and/or precipitation may be observed.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Concentrate the reaction mixture and purify by column chromatography. Note that separating the product from triphenylphosphine oxide can be challenging but is often achievable with a carefully selected solvent system.

References

Technical Support Center: Optimizing Indole Acetic Acid Production using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for optimizing Indole-3-Acetic Acid (IAA) production. This guide is designed for researchers, scientists, and drug development professionals engaged in enhancing the microbial synthesis of this critical phytohormone. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the application of Response Surface Methodology (RSM), a powerful statistical tool for process optimization.[1][2][3][4] Our goal is to equip you with the knowledge to troubleshoot common issues, understand the causality behind experimental choices, and ultimately, achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when using RSM to optimize IAA production.

Q1: My RSM model has a low R² value. What are the likely causes and how can I fix it?

A low coefficient of determination (R²) suggests that the model does not adequately explain the variability in your IAA production data. Here are the primary reasons and troubleshooting steps:

  • Inappropriate Factor Ranges: The selected ranges for your variables (e.g., pH, temperature, tryptophan concentration) may not encompass the true optimum. If the optimal conditions lie outside your tested range, the model will fail to capture the curvature of the response surface.

    • Solution: Conduct preliminary one-factor-at-a-time (OFAT) experiments to determine more appropriate ranges for each variable before designing your RSM experiment.

  • Missing Critical Factors: You may have omitted a factor that significantly influences IAA production.

    • Solution: Re-evaluate the literature and your preliminary findings. Consider factors like specific carbon and nitrogen sources, aeration (shaking speed, flask volume), or specific micronutrients that could be critical for your microbial strain.[1][2]

  • High Experimental Error: Inconsistent experimental execution can introduce significant noise, masking the true effects of the variables.

    • Solution: Standardize all experimental procedures, from media preparation and inoculation to incubation and IAA quantification. Ensure consistent mixing, temperature control, and timing.

  • Incorrect Model Selection: A simple linear model may not be sufficient if there are significant interaction effects or curvature in the response.

    • Solution: Ensure you are using a second-order (quadratic) model, which is standard for RSM designs like Central Composite Design (CCD) and Box-Behnken Design (BBD), as it can account for these complexities.[3][5]

Q2: The validation experiment results don't match the predictions from my RSM model. What went wrong?

A discrepancy between predicted and experimental values during model validation is a common issue.[1][6] Here’s how to diagnose the problem:

  • Model Inadequacy: As with a low R² value, the model may not be a good fit for the data.

    • Solution: Check the "lack-of-fit" statistic in your ANOVA table. A significant lack-of-fit indicates that the model does not adequately describe the relationship between the factors and the response. You may need to consider a different model or add more experimental runs to improve its accuracy.

  • Operating Outside the Design Space: Ensure your validation conditions are within the original experimental ranges. Extrapolating beyond the tested factor levels can lead to inaccurate predictions.

    • Solution: Always perform validation experiments within the boundaries of your original design.

  • Subtle Changes in Experimental Conditions: Minor, unnoticed variations between the initial experiments and the validation run (e.g., a different batch of media, slight temperature fluctuations) can lead to different outcomes.

    • Solution: Meticulously replicate the conditions of the original experiments for your validation runs.

Q3: Which RSM design should I choose: Central Composite Design (CCD) or Box-Behnken Design (BBD)?

The choice between CCD and BBD depends on the nature of your experiment and your objectives.

FeatureCentral Composite Design (CCD)Box-Behnken Design (BBD)
Experimental Points Includes points at the factorial corners, center, and axial ("star") points.Includes points at the midpoints of the edges of the experimental space and the center.
Number of Factor Levels Typically requires 5 levels for each factor.Requires only 3 levels for each factor.
Strengths Provides high-quality predictions over the entire design space. Can be built sequentially from a factorial design.More efficient in terms of the number of required runs, especially for 3 or 4 factors. Avoids extreme factor combinations at the corners.
When to Use When you need a robust, rotatable design with excellent prediction capabilities.When you want to avoid extreme experimental conditions or when the cost per run is high.

Expert Insight: For microbial fermentation studies, where extreme conditions can inhibit growth, the Box-Behnken design is often a practical choice as it avoids the corner points of the design space.[7]

Q4: How do I determine the optimal concentration of L-tryptophan, the precursor for IAA?

L-tryptophan is a critical precursor for the primary IAA biosynthesis pathways in many bacteria.[8][9][10] However, an excess can be inhibitory.

  • Typical Range: Most studies find optimal L-tryptophan concentrations between 0.1% and 0.5% (w/v).[8] However, this can vary significantly depending on the microbial strain.

  • RSM Approach: Include L-tryptophan concentration as a key variable in your RSM design. A typical range to investigate would be from 0.05% to 1.0%.

  • Caution: High concentrations of L-tryptophan can sometimes have an adverse effect on IAA production.[8][11]

Troubleshooting Guide

This section provides step-by-step solutions to specific problems you might encounter during your experiments.

Problem 1: Inconsistent IAA measurements across replicates.

Inconsistent measurements are often due to issues with the IAA quantification method, typically the Salkowski assay.[12][13][14]

Troubleshooting Steps:

  • Standardize Salkowski Reagent Preparation: The Salkowski reagent is light-sensitive and its composition can affect color development. Prepare it fresh and store it in a dark, cool place. A common formulation is 1 ml of 0.5 M FeCl₃ mixed with 49 ml of 35% perchloric acid.[15][16]

  • Control Incubation Time and Temperature: The color development after adding the Salkowski reagent is time and temperature-dependent. Incubate all samples (including standards) for the same duration (e.g., 20-30 minutes) in the dark at a consistent room temperature.[12]

  • Ensure Proper Centrifugation: Bacterial cells can interfere with the spectrophotometer readings. Centrifuge your cultures thoroughly (e.g., 10,000 rpm for 10 minutes) to pellet all cells before taking the supernatant for analysis.[15]

  • Prepare a Fresh Standard Curve for Each Assay: Do not rely on a previous standard curve. Prepare a new set of IAA standards and generate a fresh curve with every experiment to account for any variations in the reagent or instrument.

Problem 2: Low or no IAA production despite using a known IAA-producing strain.

This issue often points to suboptimal culture conditions that are inhibiting either bacterial growth or the enzymatic pathways for IAA synthesis.

Troubleshooting Steps:

  • Verify pH of the Medium: The pH of the culture medium is a critical factor influencing IAA production.[17][18][19][20][21][22] The optimal pH can vary widely between strains but is often in the neutral to slightly alkaline range (pH 7-9).[17][18]

    • Action: Measure the pH of your medium after sterilization, as autoclaving can alter it. Include pH as a variable in your RSM design, exploring a range such as 5.0 to 9.0.

  • Check Incubation Temperature: Temperature affects both bacterial growth and enzyme activity. The optimal temperature for IAA production is often between 28°C and 37°C.[8][17][18][20][23][24]

    • Action: Ensure your incubator is calibrated and maintaining a stable temperature. Test a range of temperatures in your optimization experiments.

  • Assess Aeration: Oxygen availability is crucial. Insufficient aeration can limit both cell growth and the activity of enzymes involved in IAA synthesis.

    • Action: Optimize the shaking speed and the ratio of the medium volume to the flask volume. A lower medium-to-flask volume ratio (e.g., 1:10) and higher shaking speeds (e.g., 180 rpm) generally improve aeration and can significantly boost IAA production.[1][2]

  • Confirm Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact IAA synthesis.[17][25][26][27]

    • Action: If your initial screening yields low production, consider testing different carbon (e.g., glucose, sucrose, starch) and nitrogen (e.g., yeast extract, peptone, KNO₃) sources in your preliminary experiments.[7]

Problem 3: The model suggests optimal conditions at the extreme edge of the tested range.

When the predicted optimum lies at the boundary of your design space, it indicates that the true optimum may be outside of this range.

Troubleshooting Steps:

  • Perform a Steepest Ascent/Descent Experiment: This is a method to efficiently move towards the new optimal region. Based on the regression coefficients from your initial RSM, you can determine the direction of the steepest increase in IAA production and conduct a series of experiments along this path.

  • Redesign the RSM Experiment: Once you have located a new experimental region, design and run a new RSM experiment centered around the conditions identified in the steepest ascent phase. This will allow you to accurately model the curvature around the new optimum.

Experimental Protocols

Protocol 1: Setting up a Central Composite Design (CCD) for IAA Optimization

This protocol outlines the steps to design a CCD experiment to optimize three key factors: Temperature, pH, and L-tryptophan concentration.

  • Define Factor Ranges: Based on preliminary studies, select the low (-1) and high (+1) levels for each factor.

    • Temperature (°C): 30 (-1), 37 (+1)

    • pH: 6.0 (-1), 8.0 (+1)

    • L-tryptophan (g/L): 1.0 (-1), 5.0 (+1)

  • Generate the Design Matrix: Use statistical software (e.g., Design-Expert, Minitab) to generate the CCD matrix. For three factors, this will typically consist of:

    • 8 factorial points (the corners of the cube)

    • 6 axial points (the "star" points)

    • 6 center point replicates (for estimating experimental error)

    • Total runs: 20

  • Prepare and Inoculate Cultures: Prepare the culture medium for each of the 20 experimental runs, adjusting the pH and L-tryptophan concentration according to the design matrix. Inoculate with a standardized amount of your microbial culture.

  • Incubate Under Defined Conditions: Place the flasks in shakers set to the temperatures specified in the design matrix. Ensure a consistent shaking speed for all runs.

  • Quantify IAA Production: After the incubation period (e.g., 72-96 hours), measure the IAA concentration for each run using a validated method like the Salkowski assay.

  • Analyze the Data: Input the IAA concentrations into your statistical software. Perform an Analysis of Variance (ANOVA) to determine the significance of the model and individual factors. Use the software to generate 3D response surface plots and identify the optimal conditions for maximum IAA production.

  • Validate the Model: Conduct a new experiment using the optimal conditions predicted by the model. Compare the experimental result with the predicted value to validate the model's accuracy.[1][6]

Protocol 2: Quantification of IAA using the Salkowski Method

This is a standard colorimetric assay for the quantification of IAA.[12][13][14][16][28][29]

  • Culture Preparation: Grow your bacterial strain in a suitable liquid medium supplemented with L-tryptophan.

  • Sample Collection: After incubation, centrifuge the culture (e.g., 10,000 rpm for 10 minutes) to pellet the bacterial cells.

  • Reaction Setup:

    • Transfer 1 ml of the cell-free supernatant to a clean test tube.

    • Add 2 ml of Salkowski's reagent (1 ml of 0.5 M FeCl₃ in 49 ml of 35% HClO₄).

  • Incubation: Mix vigorously and incubate in the dark at room temperature for 20-30 minutes. The development of a pink to red color indicates the presence of IAA.

  • Measurement: Measure the absorbance of the solution at 530-535 nm using a spectrophotometer.

  • Quantification: Determine the concentration of IAA in your sample by comparing its absorbance to a standard curve prepared with known concentrations of pure IAA (e.g., 5-100 µg/ml).

Visualizations

Workflow for RSM Optimization

RSM_Workflow A Factor Screening (OFAT or Plackett-Burman) B Select Significant Factors (e.g., pH, Temp, Tryptophan) A->B C Define Factor Ranges (Low, Medium, High) B->C D Choose RSM Design (CCD or Box-Behnken) C->D E Perform Experiments (as per design matrix) D->E F Measure Response (IAA Concentration) E->F G Statistical Analysis (ANOVA) & Model Fitting F->G H Generate Response Surfaces & Contour Plots G->H I Determine Optimal Conditions H->I J Model Validation (Confirmation Experiment) I->J J->B Low Validity K Successful Optimization J->K

Caption: A typical workflow for optimizing IAA production using Response Surface Methodology.

Troubleshooting Logic for Low R² Value

Low_R2_Troubleshooting Start Low R² Value in RSM Model Q1 Are factor ranges appropriate? Start->Q1 Sol1 Redefine ranges using preliminary OFAT experiments Q1->Sol1 No Q2 Are all critical factors included? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run RSM & Analyze Sol1->End Sol2 Identify and include missing factors (e.g., aeration, C/N source) Q2->Sol2 No Q3 Is experimental error high? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Standardize all protocols (media prep, inoculation, assay) Q3->Sol3 Yes Q3->End No (Re-evaluate model) A3_No No A3_Yes Yes Sol3->End

Caption: A decision tree for troubleshooting a low R-squared value in an RSM model.

References

Technical Support Center: Purification of Acetic Acid from Dilute Solutions Using Ion Exchange Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the purification and concentration of acetic acid from dilute aqueous solutions using ion exchange (IEX) resin technology. Our goal is to blend theoretical principles with practical, field-proven insights to ensure your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the application of ion exchange chromatography for acetic acid purification.

Q1: What is the fundamental principle behind using ion exchange resins to purify acetic acid?

A: The process relies on the reversible exchange of ions between the dilute acetic acid solution (the mobile phase) and the ion exchange resin (the stationary phase). Acetic acid (CH₃COOH), a weak acid, exists in equilibrium with its conjugate base, the acetate anion (CH₃COO⁻), in solution. Anion exchange resins contain positively charged functional groups that attract and bind the negatively charged acetate anions.[1][2] The overall mechanism can be described in a few key steps:

  • Adsorption/Binding: The dilute solution is passed through a column packed with an anion exchange resin. The resin, typically in its hydroxide (OH⁻) or chloride (Cl⁻) form, selectively captures acetate anions, releasing the original counter-ions (like OH⁻) into the effluent.[3] This process effectively removes the acetic acid from the bulk solution.

  • Washing: The resin is washed with deionized water to remove any unbound, neutral, or cationic impurities, such as sugars or salts, that may have been present in the initial solution.[4]

  • Elution/Desorption: A regenerant solution is passed through the column. This solution contains a high concentration of a competing anion (e.g., OH⁻ from NaOH) that displaces the bound acetate from the resin.[5] This releases a concentrated stream of sodium acetate.

  • Regeneration: The final step involves washing the resin to remove excess regenerant and return it to its initial ionic form, making it ready for the next purification cycle.[6][7]

The core interaction is electrostatic, but for some resins, hydrogen bonding between the acid and amino groups on the resin can also contribute to adsorption.[5][8]

Q2: Which type of ion exchange resin is best for capturing acetic acid?

A: The choice of resin is critical and depends on the specific application, including the pH of the feed stream and the desired purity. For acetic acid, which is a weak acid, Weak Base Anion (WBA) and Strong Base Anion (SBA) exchange resins are the most common choices.

  • Weak Base Anion (WBA) Resins: These resins typically have primary, secondary, or tertiary amine functional groups.[9] They are highly effective at removing anions of strong mineral acids and show good performance for acetic acid, especially from streams containing other strong acid anions.[10] WBA resins are known for their excellent regeneration efficiency, often requiring a weaker, less expensive base like sodium carbonate or ammonia for regeneration.[6][9]

  • Strong Base Anion (SBA) Resins: SBA resins contain quaternary ammonium functional groups.[9] They can remove all anions, including those from weak acids like silicic and carbonic acid, and maintain their positive charge over a wide pH range.[9] This makes them highly effective for capturing acetate.[4] However, they require a strong base, typically sodium hydroxide (NaOH), for regeneration.[6]

The selection process involves considering several factors as summarized in the table below.

FeatureWeak Base Anion (WBA) ResinStrong Base Anion (SBA) ResinKey Consideration for Acetic Acid
Functional Group Primary, Secondary, or Tertiary AminesQuaternary AmmoniumSBA resins have a permanent positive charge, offering strong binding across a wider pH range.[9]
Operating pH Range Acidic (Typically < 7)Wide Range (0-14)If the feed solution is neutral or alkaline, an SBA resin is necessary.
Binding Affinity Lower for weak acid anionsHigh for all anionsSBA resins will bind acetate more strongly, leading to higher capacity but requiring stronger regenerants.[4]
Regeneration High efficiency with weak bases (e.g., Na₂CO₃, NH₃)Requires strong bases (e.g., NaOH)WBA resins offer a more cost-effective regeneration process.[6][9]
Organic Fouling Generally more resistantCan be prone to fouling by large organic moleculesMacroporous versions of either resin type offer better resistance to organic fouling.[11]

For general recovery of acetic acid from simple dilute solutions, a macroporous WBA resin often provides the best balance of capacity, cost-effectiveness, and durability.[5] If the feed contains other impurities or requires purification across a broad pH range, an SBA resin may be more suitable.[4][12]

Q3: Can I use a cation exchange resin for this process?

A: Not for the primary capture of acetic acid. Cation exchange resins have negatively charged functional groups and are used to capture positively charged ions (cations).[13] Since the target molecule is the acetate anion, an anion exchanger is required. However, a strong acid cation (SAC) resin can be used in a preliminary demineralization step to remove interfering inorganic cations (like Ca²⁺, Na⁺) from the feed solution before it reaches the anion exchange column.[14] This can protect the anion resin and improve the overall purity of the final product.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Problem 1: Low Acetic Acid Binding or Premature Breakthrough

Q: My acetic acid is appearing in the column effluent much earlier than expected, and the overall recovery is low. What's going wrong?

A: This indicates that the acetate is not binding effectively to the resin. Several factors could be responsible:

  • Incorrect pH of the Feed Solution: For effective binding to an anion exchanger, acetic acid must be in its anionic (acetate) form. The pH of your feed solution should be at least 0.5 to 1 unit above the pKa of acetic acid (~4.76).[15] If the pH is too low, the acetic acid will be predominantly in its neutral, protonated form (CH₃COOH) and will not bind to the positively charged resin.

  • High Ionic Strength of the Sample: If your dilute acetic acid solution contains a high concentration of other anions (e.g., chlorides, sulfates), these ions will compete with acetate for binding sites on the resin, leading to reduced capacity for your target molecule.[16] Consider a demineralization pre-treatment step if necessary.[14]

  • Flow Rate is Too High: An excessively high flow rate reduces the contact time between the solution and the resin, preventing equilibrium from being reached.[10] This leads to poor binding and early breakthrough. Try reducing the flow rate.

  • Incomplete Resin Regeneration: If the resin was not fully regenerated from the previous run, its binding capacity will be diminished. Ensure your regeneration protocol is optimized to completely remove the previously bound ions.[7]

  • Column Channeling: Poor column packing can create channels where the liquid flows through without adequately contacting the resin bed. This drastically reduces the effective capacity of the column.[16]

Problem 2: Difficulty Eluting the Acetic Acid

Q: I can't get the bound acetic acid off the column, or the elution peak is very broad and recovery is poor. What should I do?

A: This issue suggests that the conditions are not favorable for desorbing the acetate from the resin. Consider these points:

  • Regenerant Concentration is Too Low: The eluting ion must be present at a high enough concentration to effectively displace the bound acetate. If you are using NaOH for regeneration, for example, a concentration of 2-4% is often effective.[5] You may need to increase the concentration or the volume of the regenerant solution.

  • Regenerant Choice is Inappropriate: For SBA resins, a strong base like NaOH is required for efficient elution. A weaker base may not be sufficient to displace the strongly bound acetate.[6][9]

  • Hydrophobic Interactions: Although primarily an ion-exchange process, some resin matrices (especially polystyrenic ones) can have secondary hydrophobic interactions with the nonpolar methyl group of acetic acid.[17] If this is suspected, adding a small percentage (5-20%) of a polar organic solvent like isopropanol or ethanol to the elution buffer can help disrupt these interactions, but always check for resin compatibility first.[16]

  • Flow Rate is Too High: Just as with binding, a high flow rate during elution can prevent efficient displacement. Reduce the flow rate to increase contact time and allow for a sharper, more concentrated elution peak.[16]

Problem 3: High Backpressure in the Column

Q: The pressure in my chromatography system is steadily increasing. What is causing this and how can I fix it?

A: High backpressure is a common issue, typically caused by a blockage or compaction in the system.

  • Resin Swelling/Shrinking: Ion exchange resins can change volume when transitioning between different ionic forms or solvents.[8] This osmotic shock can cause the resin beads to fracture or compact, leading to increased pressure. Ensure that transitions between buffers of different ionic strengths are made gradually.

  • Clogged Frit or Tubing: Particulates from your sample or resin fines (broken resin beads) can clog the column inlet frit or system tubing. Always filter your sample before loading (0.45 µm or 0.22 µm filter).[16] Backwashing the column can sometimes dislodge fines.

  • Precipitation: If the sample or buffers are not fully soluble under the operating conditions, precipitation can occur within the column, causing a blockage.[18] Ensure all solutions are fully dissolved and stable at the operating temperature.

  • Microbial Growth: If columns are stored improperly in water or low-salt buffers, microbial growth can occur, leading to blockages. Store columns in an appropriate bacteriostatic solution (e.g., 20% ethanol or 0.1 M NaOH) as recommended by the manufacturer.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing common issues during the ion exchange purification of acetic acid.

TroubleshootingWorkflow start Problem Encountered low_binding Low Binding / Early Breakthrough start->low_binding low_elution Poor Elution / Low Recovery start->low_elution high_pressure High Backpressure start->high_pressure check_ph Is Feed pH > pKa (4.76)? low_binding->check_ph check_eluent_conc Is Regenerant Concentration Sufficient? low_elution->check_eluent_conc check_sample_filt Was Sample Filtered? high_pressure->check_sample_filt check_ionic Is Ionic Strength Low? check_ph->check_ionic Yes solution_ph Adjust Feed pH with Dilute Base check_ph->solution_ph No check_flow_bind Is Flow Rate Optimal? check_ionic->check_flow_bind Yes solution_ionic Pre-treat with Cation Exchanger or Dilute Sample check_ionic->solution_ionic No check_regen Is Resin Fully Regenerated? check_flow_bind->check_regen Yes solution_flow_bind Reduce Loading Flow Rate check_flow_bind->solution_flow_bind No check_regen->low_binding No solution_regen Optimize Regeneration Protocol check_regen->solution_regen No check_eluent_type Is Regenerant Strong Enough for Resin Type? check_eluent_conc->check_eluent_type Yes solution_eluent_conc Increase Regenerant Concentration/Volume check_eluent_conc->solution_eluent_conc No check_flow_elute Is Elution Flow Rate Low? check_eluent_type->check_flow_elute Yes solution_eluent_type Use Stronger Base (e.g., NaOH for SBA) check_eluent_type->solution_eluent_type No check_flow_elute->low_elution Yes solution_flow_elute Reduce Elution Flow Rate check_flow_elute->solution_flow_elute No check_column_packing Is Column Packed Evenly? check_sample_filt->check_column_packing Yes solution_sample_filt Filter Sample (0.45 µm) check_sample_filt->solution_sample_filt No check_storage Was Column Stored Properly? check_column_packing->check_storage Yes solution_column_packing Unpack and Repack Column check_column_packing->solution_column_packing No check_storage->high_pressure Yes solution_storage Clean Column with NaOH and Store Correctly check_storage->solution_storage No

Caption: Troubleshooting Decision Tree for Acetic Acid Purification.

Part 3: Experimental Protocol & Workflow

This section provides a generalized, step-by-step protocol for the purification of acetic acid from a dilute aqueous solution using a weak base anion exchange resin.

Generalized Experimental Workflow

Workflow cluster_prep Preparation cluster_cycle Purification Cycle cluster_regen Regeneration prep_resin 1. Resin Preparation (Swelling & Fines Removal) pack_column 2. Column Packing prep_resin->pack_column equilibration 3. Equilibration (e.g., with DI Water) pack_column->equilibration loading 4. Sample Loading (Dilute Acetic Acid, pH > 4.76) equilibration->loading wash 5. Washing (Remove Unbound Impurities) loading->wash elution 6. Elution (e.g., with NaOH Solution) wash->elution collect Collect Concentrated Sodium Acetate Fraction elution->collect regeneration 7. Regeneration (Return to Starting Form) elution->regeneration After Collection storage 8. Storage (e.g., 20% Ethanol) regeneration->storage For Next Use

Caption: General workflow for acetic acid purification via ion exchange.

Step-by-Step Methodology

1. Resin Selection and Preparation:

  • Select a suitable resin (e.g., a macroporous Weak Base Anion resin).
  • Prepare a slurry of the resin in deionized (DI) water. Allow it to swell for the manufacturer-recommended time.
  • Carefully decant the supernatant to remove any "fines" (small, broken resin particles). Repeat until the supernatant is clear.

2. Column Packing:

  • Mount your chromatography column vertically. Fill it partially with DI water.
  • Pour the resin slurry into the column in a single, continuous motion to avoid creating layers.
  • Allow the resin to settle into a uniform bed. Open the column outlet and begin flowing DI water through at a flow rate slightly higher than your intended operational flow rate to ensure the bed is tightly packed. Do not allow the bed to run dry.

3. Equilibration:

  • Equilibrate the packed column by passing 3-5 column volumes (CV) of your starting buffer (typically DI water or a buffer with pH > 5.0) through the resin bed.
  • Monitor the pH and conductivity of the effluent. Equilibration is complete when these values match those of the inflow buffer.[16]

4. Sample Loading:

  • Adjust the pH of your dilute acetic acid solution to be at least 1 pH unit above its pKa (i.e., pH > 5.76) using a dilute base (e.g., 0.1 M NaOH) to ensure the acid is in its acetate form.
  • Filter the sample through a 0.45 µm filter to remove any particulates.[16]
  • Load the sample onto the column at a controlled, low flow rate (e.g., 2-4 CV/hour) to maximize binding.[5]

5. Washing:

  • After loading, wash the column with 2-3 CV of DI water to remove any non-binding impurities.

6. Elution:

  • Prepare your elution buffer (e.g., 0.5 M NaOH or 1 M Na₂CO₃ for a WBA resin).
  • Pass the elution buffer through the column at a low flow rate (e.g., 1-2 CV/hour) to displace the bound acetate.
  • Collect fractions and monitor the pH or conductivity to identify the peak containing the concentrated sodium acetate.

7. Regeneration and Storage:

  • After elution, continue to wash the column with the regenerant solution for another 2-3 CV to ensure all bound species are removed.
  • Wash the column with 5-10 CV of DI water until the pH and conductivity of the effluent return to neutral.
  • For long-term storage, flush the column with a bacteriostatic solution (e.g., 20% ethanol) to prevent microbial growth. Seal the column tightly.

References

Stability issues and common impurities in 2-(6-methoxy-1H-indol-3-yl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-(6-methoxy-1H-indol-3-yl)acetic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and common impurities encountered during reactions with this compound. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of working with this versatile indole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(6-methoxy-1H-indol-3-yl)acetic acid?

Indole-3-acetic acid and its derivatives can be susceptible to degradation under certain conditions.[1] Key concerns include:

  • Oxidative Degradation: The indole ring is prone to oxidation, which can be accelerated by exposure to air, especially at elevated temperatures.[2] This can lead to the formation of colored impurities.

  • Photodegradation: Indole compounds are known to be sensitive to light.[3][4] Exposure to ambient or direct light can lead to the degradation of the molecule.

  • Thermal Decomposition: At elevated temperatures, decarboxylation of the acetic acid side chain can occur.[1]

  • pH Sensitivity: Both strong acidic and strong basic conditions can lead to the degradation of the indole ring, particularly at higher temperatures.[1][3]

Q2: How should I properly store 2-(6-methoxy-1H-indol-3-yl)acetic acid?

For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is highly recommended.[5][6] Storing under an inert atmosphere, such as argon or nitrogen, can offer additional protection against oxidation.[5]

Q3: Are solutions of 2-(6-methoxy-1H-indol-3-yl)acetic acid stable?

Solutions are generally less stable than the solid form. It is best practice to prepare solutions fresh for each experiment.[5] If you must store a stock solution, it should be aliquoted into single-use volumes, protected from light in amber vials, and stored frozen at -20°C or below.[5][6] It is important to avoid repeated freeze-thaw cycles.[5]

Q4: What are the most common impurities I might encounter in my reactions?

Common impurities can originate from the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic acid or form during subsequent reactions. These may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding ester, if the final step is hydrolysis.[1]

  • Isomeric Byproducts: During the Fischer indole synthesis, the formation of regioisomers is possible.[1]

  • Oxidation Products: As mentioned, oxidation can lead to various byproducts, including oxindoles.[4]

  • Decarboxylation Product: Harsh acidic conditions and high temperatures can lead to the formation of 6-methoxy-3-methylindole.[2]

  • Chlorinated Impurities: If hydrochloric acid in ethanol is used as the acid catalyst during synthesis, chlorinated indole byproducts can form.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered in reactions involving 2-(6-methoxy-1H-indol-3-yl)acetic acid.

Issue 1: Low or No Product Yield
Potential Cause Causality and Recommended Solutions
Degradation of Starting Material The stability of 2-(6-methoxy-1H-indol-3-yl)acetic acid is critical. If the starting material has degraded due to improper storage (exposure to light, air, or heat), the yield of your desired product will be compromised. Solution: Always use a fresh, properly stored sample of the starting material. If you suspect degradation, it is advisable to re-purify the starting material or obtain a new batch.
Inappropriate Reaction Conditions The indole nucleus is sensitive to harsh conditions.[1] Excessive heat, prolonged reaction times, or highly acidic or basic environments can lead to decomposition of both the starting material and the product. Solution: Optimize reaction parameters such as temperature, time, and pH. Consider using milder reagents and protecting the reaction from light.[3] Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.[3]
Suboptimal Catalyst The choice of catalyst can significantly impact reaction efficiency. An inappropriate or inactive catalyst will result in low conversion. Solution: Screen different catalysts and optimize their loading. For reactions like the Fischer indole synthesis, both Brønsted and Lewis acids can be used, and their selection is crucial for the outcome.[3]
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Potential Cause Causality and Recommended Solutions
Oxidative Side Reactions The electron-rich indole ring is susceptible to oxidation, leading to a variety of byproducts.[2] This is often indicated by the reaction mixture turning dark or the formation of colored impurities. Solution: Conduct reactions under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.[3] Using degassed solvents can also be beneficial.
Isomer Formation In syntheses like the Fischer indole method, the use of unsymmetrical ketones can lead to the formation of regioisomers.[1] The methoxy group can also influence the regioselectivity of the cyclization.[3] Solution: If a specific isomer is required, consider using a symmetrical ketone if the synthesis allows. Experimenting with different acid catalysts and solvent systems can sometimes improve regioselectivity.[3]
"Abnormal" Fischer Indole Synthesis The presence of an electron-donating group like the methoxy substituent can sometimes lead to unexpected cyclization pathways, resulting in "abnormal" products.[3] For instance, using HCl in ethanol can produce chlorinated indoles.[1] Solution: Avoid using hydrochloric acid in ethanol.[1] Opt for alternative acid catalysts like sulfuric acid or p-toluenesulfonic acid in a non-chlorinated solvent. Careful analysis of byproducts is necessary to understand the reaction pathway.
Issue 3: Difficulty in Product Purification
Potential Cause Causality and Recommended Solutions
Presence of Polar, Tar-like Byproducts Harsh reaction conditions can lead to polymerization or resinification of the indole products, resulting in a tarry mixture that complicates purification.[2] Solution: Use milder reaction conditions, such as lower temperatures or less aggressive catalysts. A preliminary filtration through a plug of silica gel can help remove baseline impurities before column chromatography.[3]
Co-elution of Product with Impurities The desired product and certain impurities may have similar polarities, making separation by standard column chromatography challenging. Solution: Optimize the solvent system for column chromatography, considering a gradient elution.[3] Recrystallization from a suitable solvent system can be a highly effective purification method.[3][7] For very difficult separations, preparative HPLC may be necessary.[1]
Product Degradation During Workup or Purification Prolonged exposure to acidic or basic conditions during the workup, or exposure to light during purification, can degrade the product.[3] Solution: Neutralize the reaction mixture promptly after completion. Protect the reaction and the isolated product from direct light by using amber glassware or covering flasks with aluminum foil.[3]
Summary of Common Impurities and Analytical Methods
Impurity Potential Source Recommended Analytical Method(s)
Unreacted Ester Precursor Incomplete hydrolysis during synthesis.[1]HPLC, LC-MS, ¹H NMR
Isomeric Indoles Lack of regioselectivity in Fischer indole synthesis.[1][2]HPLC, LC-MS, ¹H NMR, 2D NMR
Oxidized Byproducts (e.g., Oxindoles) Exposure to air/oxidants.[2][4]HPLC-UV, LC-MS
6-methoxy-3-methylindole Decarboxylation under harsh acidic/thermal conditions.[2]GC-MS, LC-MS, ¹H NMR
Chlorinated Indoles Use of HCl in ethanol during synthesis.[1]LC-MS, GC-MS
Visualizing Degradation Pathways

To better understand the stability challenges, the following diagram illustrates potential degradation pathways for indole-3-acetic acid derivatives.

2-(6-methoxy-1H-indol-3-yl)acetic acid 2-(6-methoxy-1H-indol-3-yl)acetic acid Oxidative Degradation Oxidative Degradation 2-(6-methoxy-1H-indol-3-yl)acetic acid->Oxidative Degradation Air (O2), Heat Photodegradation Photodegradation 2-(6-methoxy-1H-indol-3-yl)acetic acid->Photodegradation UV/Visible Light Thermal/Acidic Degradation Thermal/Acidic Degradation 2-(6-methoxy-1H-indol-3-yl)acetic acid->Thermal/Acidic Degradation High Temp, Strong Acid 2-oxo-2-(6-methoxy-1H-indol-3-yl)acetic acid Oxindole Derivatives Oxidative Degradation->2-oxo-2-(6-methoxy-1H-indol-3-yl)acetic acid Polymeric/Colored Impurities Polymeric/Colored Impurities Photodegradation->Polymeric/Colored Impurities 6-methoxy-3-methylindole (Decarboxylation Product) 6-methoxy-3-methylindole (Decarboxylation Product) Thermal/Acidic Degradation->6-methoxy-3-methylindole (Decarboxylation Product) Ring-Opened Products Ring-Opened Products 2-oxo-2-(6-methoxy-1H-indol-3-yl)acetic acid->Ring-Opened Products Further Oxidation

Caption: Potential degradation pathways for 2-(6-methoxy-1H-indol-3-yl)acetic acid.

Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol outlines a general method for the synthesis of the ester precursor to 2-(6-methoxy-1H-indol-3-yl)acetic acid.

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride and an equimolar amount of a suitable keto-ester (e.g., methyl levulinate) in a solvent like ethanol or acetic acid.[8][9]

  • Indolization: Add an acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid).[1] Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid. Extract the product with an organic solvent such as ethyl acetate.[8]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.[8]

Protocol 2: Hydrolysis to the Carboxylic Acid
  • Saponification: Dissolve the purified ester from Protocol 1 in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).[8][9]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.[9]

  • Work-up: Remove the alcohol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent to remove any unreacted ester.[8]

  • Isolation: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., HCl) to precipitate the carboxylic acid product.[8] Collect the solid by filtration, wash with cold water, and dry under vacuum.[8]

Troubleshooting Workflow for Synthesis

start Low Yield or Impure Product check_sm Check Starting Material Purity/Stability start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions OK new_sm Use Fresh/Purified Starting Material check_sm->new_sm Degraded check_catalyst Evaluate Acid Catalyst (Type, Concentration) check_conditions->check_catalyst OK adjust_conditions Use Milder Conditions, Inert Atmosphere, Protect from Light check_conditions->adjust_conditions Harsh check_purification Optimize Purification Method (Solvent, Technique) check_catalyst->check_purification OK change_catalyst Screen Alternative Catalysts (e.g., PPA, H2SO4) check_catalyst->change_catalyst Suboptimal refine_purification Try Recrystallization or Gradient Chromatography check_purification->refine_purification Ineffective success Improved Yield and Purity check_purification->success OK new_sm->check_conditions adjust_conditions->check_catalyst change_catalyst->check_purification refine_purification->success

Caption: Troubleshooting workflow for the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic acid.

References

Validation & Comparative

A Comparative Analysis of 2-(Indolin-1-yl)acetic Acid and Other Auxin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2-(Indolin-1-yl)acetic acid and other prominent auxin analogs. In the spirit of scientific integrity, it is important to note at the outset that while extensive data exists for classical auxins, specific experimental data on the plant growth-regulating activities of this compound is not widely available in peer-reviewed literature. Therefore, this guide will first establish a strong foundation by comparing the well-characterized natural auxin, Indole-3-acetic acid (IAA), with common synthetic auxins, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA). Subsequently, we will leverage established structure-activity relationships to hypothesize the potential bioactivity of this compound and propose a rigorous experimental framework for its evaluation.

The Central Role of Auxins in Plant Development

Auxins are a class of phytohormones that play a pivotal role in regulating nearly every aspect of plant growth and development. The most prevalent and physiologically active natural auxin is Indole-3-acetic acid (IAA).[1][2][3] These molecules are responsible for orchestrating cellular division, elongation, and differentiation, thereby influencing processes such as root and shoot development, apical dominance, and tropic responses.[1]

The primary mechanism of auxin action at the molecular level involves the perception of the auxin signal by a co-receptor complex consisting of an F-box protein, most notably Transport Inhibitor Response 1 (TIR1) or its Auxin Signaling F-box (AFB) paralogs, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4] The binding of auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby modulating their expression and eliciting a physiological response.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation Pathway Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA forms complex with Ub Ubiquitin TIR1_AFB->Ub ubiquitination ARF ARF Aux_IAA->ARF represses Aux_IAA->Ub ubiquitination AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Gene Expression AuxRE->Gene_Expression regulates Proteasome 26S Proteasome Ub->Proteasome targets for degradation Proteasome->Aux_IAA degrades

Caption: Canonical Auxin Signaling Pathway.

Comparative Analysis of Well-Characterized Auxin Analogs

A comparative understanding of the activities of well-established auxins is crucial for contextualizing the potential effects of novel analogs.

FeatureIndole-3-acetic acid (IAA) 2,4-Dichlorophenoxyacetic acid (2,4-D) 1-Naphthaleneacetic acid (NAA)
Type Natural AuxinSynthetic AuxinSynthetic Auxin
Chemical Structure Indole ring with a carboxymethyl side chain at the 3-position.Chlorinated phenoxyacetic acid.Naphthalene ring with a carboxymethyl side chain at the 1-position.
Primary Uses Plant research, tissue culture.[2]Selective herbicide for broadleaf weeds, plant tissue culture.[5]Rooting agent for cuttings, fruit thinning, tissue culture.[6]
Biological Stability Susceptible to enzymatic degradation (e.g., by IAA oxidase) and light degradation.More resistant to degradation in plants, leading to prolonged activity.More stable than IAA, but less persistent than 2,4-D.
Herbicidal Activity Generally not used as a herbicide due to rapid degradation.Highly effective against dicots by inducing uncontrolled growth.[5]Can have herbicidal effects at high concentrations.
Rooting Activity Promotes root initiation.Can induce rooting, but often at concentrations that are phytotoxic.Widely used commercially as a potent rooting agent.[6]

Structure-Activity Relationship (SAR) and the Case of this compound

The biological activity of auxin analogs is intrinsically linked to their chemical structure. Key features generally required for auxin activity include:

  • An acidic side chain: Typically a carboxylic acid group, which is essential for binding to the TIR1/AFB receptor.

  • A planar aromatic or heteroaromatic ring system: This provides the necessary hydrophobic interactions within the receptor's binding pocket.

  • A specific spatial relationship between the acidic side chain and the ring system.

This compound possesses an acetic acid side chain, fulfilling one of the critical requirements for auxin activity. However, its ring system is an indoline, which is a saturated version of the indole ring found in IAA. This saturation disrupts the planarity of the five-membered ring, which could significantly impact its ability to fit into the auxin-binding pocket of the TIR1/AFB co-receptors.

Furthermore, the acetic acid moiety is attached to the nitrogen at the 1-position of the indoline ring, rather than the carbon at the 3-position as in IAA. This altered substitution pattern will drastically change the molecule's three-dimensional shape and electronic distribution compared to classical auxins.

Experimental Protocols for Determining Auxin Activity

To empirically determine the auxin activity of this compound and compare it to other analogs, a series of well-established bioassays and molecular reporter systems should be employed.

Avena Coleoptile Bioassays

The elongation and curvature of oat (Avena sativa) coleoptiles are classic and sensitive bioassays for auxin activity.[7][8][9]

Avena_Coleoptile_Assay A 1. Germinate Avena seeds in darkness B 2. Excise coleoptile tips (primary auxin source) A->B C 3. Place agar blocks containing test compounds on decapitated coleoptiles B->C D 4. Incubate in darkness C->D E 5. Measure coleoptile elongation or curvature D->E F 6. Compare results to known auxins (e.g., IAA) and control E->F

Caption: Workflow for Avena Coleoptile Bioassays.

Step-by-Step Protocol for Avena Coleoptile Elongation Assay:

  • Seed Germination: Germinate Avena sativa seeds on moist filter paper in complete darkness for approximately 72-96 hours.

  • Coleoptile Selection: Select straight coleoptiles of a uniform length (e.g., 20-30 mm).

  • Section Excision: Under a dim green safelight, excise the apical 2-3 mm to remove the primary source of endogenous auxin. Then, cut a sub-apical section of a defined length (e.g., 10 mm).

  • Incubation: Place the coleoptile sections in petri dishes containing a buffered solution with a range of concentrations of the test compound (this compound), positive controls (IAA, 2,4-D, NAA), and a negative control (buffer only).

  • Measurement: After 24-48 hours of incubation in the dark, measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation for each treatment and plot dose-response curves to determine the optimal concentration for growth promotion and to compare the relative activities of the compounds.

Root Growth Inhibition Assay

High concentrations of auxins typically inhibit primary root elongation while promoting the formation of lateral and adventitious roots. This assay is a sensitive indicator of auxin activity.[10]

Step-by-Step Protocol for Root Growth Inhibition Assay:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.

  • Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer to a growth chamber with a long-day photoperiod.

  • Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to MS agar plates supplemented with a range of concentrations of the test compounds and controls.

  • Root Growth Measurement: Place the plates vertically and mark the position of the root tips. After 3-5 days, measure the length of the new root growth.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration and plot dose-response curves.

DR5::GUS Reporter Gene Assay

The DR5 promoter is a synthetic auxin-responsive promoter containing multiple AuxREs.[11] When fused to a reporter gene such as β-glucuronidase (GUS), it allows for the visualization and quantification of auxin-induced gene expression.[11][12][13]

DR5_GUS_Assay_Workflow A 1. Treat DR5::GUS transgenic plants with test compounds B 2. Incubate for a defined period (e.g., 24 hours) A->B C 3. Perform histochemical GUS staining B->C E 5. Quantify GUS activity using a fluorometric assay (optional) B->E D 4. Observe staining pattern under a microscope C->D F 6. Correlate staining intensity/activity with auxin response D->F E->F

Caption: Workflow for the DR5::GUS Reporter Gene Assay.

Step-by-Step Protocol for DR5::GUS Histochemical Assay:

  • Plant Material: Use transgenic Arabidopsis thaliana plants carrying the DR5::GUS construct.

  • Treatment: Germinate and grow seedlings on MS medium for 5-7 days, then transfer them to liquid MS medium containing the test compounds and controls for 24 hours.

  • GUS Staining: Harvest the seedlings and incubate them in a GUS staining solution (containing X-Gluc) at 37°C overnight.

  • Chlorophyll Removal: Clear the tissues of chlorophyll by incubating in 70% ethanol.

  • Microscopy: Observe the blue staining pattern, indicative of GUS activity and thus auxin response, using a light microscope.

Conclusion and Future Directions

While this compound possesses an acetic acid side chain characteristic of auxins, its saturated indoline ring and N-substitution pattern represent significant deviations from classic auxin structures. This leads to the hypothesis that it may have low auxin activity. However, empirical validation is essential. The experimental protocols detailed in this guide provide a robust framework for elucidating the biological activity of this compound and other novel auxin analogs. Such studies are critical for advancing our understanding of auxin biology and for the development of new plant growth regulators and herbicides.

References

A Researcher's Guide to Validating the Anti-Cancer Activity of 2-(Indolin-1-yl)acetic Acid in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the anti-cancer activity of a novel compound, 2-(Indolin-1-yl)acetic acid, using established in vitro cell line models. We will navigate through the essential experimental workflows, from initial cytotoxicity screening to dissecting the mechanism of action, while objectively comparing its performance against a standard-of-care chemotherapeutic agent, Cisplatin.

The Rationale for In Vitro Validation

Preclinical evaluation of novel anti-cancer compounds in cell culture is a crucial first step to de-risk and prioritize candidates for further development.[1][2] In vitro systems offer a controlled and reproducible environment to assess a compound's intrinsic cytotoxic and cytostatic effects on cancer cells, providing foundational data on its potential efficacy.[1][2][3] This guide will delineate a multi-pronged approach to not only quantify the anti-cancer activity of this compound but also to elucidate its cellular and molecular mechanisms of action.

Experimental Design: A Comparative Approach

To robustly validate the anti-cancer potential of this compound, a comparative experimental design is paramount. This involves testing the compound in parallel with a well-characterized chemotherapeutic agent, such as Cisplatin, across a panel of cancer cell lines.

Cell Line Selection: The choice of cell lines is critical and should ideally represent different cancer types to assess the breadth of the compound's activity.[4] For this guide, we will consider a panel of three human cancer cell lines:

  • A549: Non-small cell lung carcinoma

  • MCF-7: Breast adenocarcinoma

  • HCT116: Colon carcinoma

Comparative Agent: Cisplatin is a widely used platinum-based chemotherapy drug that induces cancer cell death primarily by forming DNA adducts, leading to the inhibition of DNA replication and transcription.[5] Its well-defined mechanism of action and extensive clinical use make it an excellent benchmark for comparison.

Phase 1: Quantifying Cytotoxicity and Cell Viability

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation.[6][7][8] This is typically achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[9][11]

Step-by-Step Methodology:

  • Cell Seeding: Plate A549, MCF-7, and HCT116 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][12]

  • Drug Treatment: Prepare serial dilutions of this compound and Cisplatin in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and include a vehicle-only control.[5]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[5][10]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Data Presentation: Comparative IC50 Values

The calculated IC50 values should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative IC50 Values (µM) of this compound and Cisplatin

Cell LineCancer TypeThis compound (Hypothetical Data)Cisplatin (Representative Data)
A549Lung Carcinoma4.8 ± 0.78.5 ± 1.2[5]
MCF-7Breast Adenocarcinoma7.2 ± 1.112.3 ± 2.1[5]
HCT116Colon Carcinoma3.5 ± 0.55.2 ± 0.9[5]

Values are presented as mean ± standard deviation from three independent experiments.

Phase 2: Elucidating the Mechanism of Cell Death

A potent anti-cancer agent should ideally induce programmed cell death, or apoptosis, in cancer cells.[13][14] Investigating the mode of cell death is a critical step in understanding the compound's mechanism of action.

Experimental Workflow for Mechanistic Studies

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies MTT_Assay MTT Assay (72h) Determine IC50 Apoptosis_Assay Annexin V/PI Staining (48h) Quantify Apoptosis MTT_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Analysis Propidium Iodide Staining (24h) Analyze Cell Cycle Distribution MTT_Assay->Cell_Cycle_Analysis Based on IC50

Caption: Experimental workflow for validating anti-cancer activity.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] PI is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[6]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with this compound and Cisplatin at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation: Comparative Apoptosis Induction

The results from the flow cytometry analysis can be presented in a table summarizing the percentage of apoptotic cells.

Table 2: Percentage of Apoptotic Cells Following Treatment

Treatment (at IC50)Cell LineEarly Apoptotic (%) (Annexin V+/PI-)Late Apoptotic (%) (Annexin V+/PI+)Total Apoptotic (%)
Vehicle ControlA5492.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compoundA54925.4 ± 3.115.2 ± 2.540.6 ± 5.6
CisplatinA54920.8 ± 2.712.9 ± 1.933.7 ± 4.6

Hypothetical data for illustrative purposes.

Signaling Pathway Visualization: The Apoptotic Cascade

G Compound This compound or Cisplatin Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway.

Phase 3: Investigating Effects on Cell Cycle Progression

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[17][18] Analyzing the cell cycle distribution of treated cells can provide valuable insights into the compound's mechanism of action.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with this compound and Cisplatin at their respective IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[19]

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to generate DNA content histograms.

Data Presentation: Comparative Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle should be tabulated for comparison.

Table 3: Cell Cycle Distribution (%) Following Treatment in HCT116 Cells

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.2 ± 4.128.7 ± 3.316.1 ± 2.5
This compound25.9 ± 3.530.1 ± 3.844.0 ± 5.1
Cisplatin40.3 ± 4.545.8 ± 5.213.9 ± 2.1

Hypothetical data suggesting G2/M arrest for the novel compound and S-phase arrest for Cisplatin.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the anti-cancer activity of this compound in vitro. The hypothetical data presented suggests that this novel compound may exhibit potent cytotoxic effects, induce apoptosis, and cause cell cycle arrest, potentially with greater efficacy than the established drug Cisplatin in the tested cell lines.

It is imperative to underscore that these in vitro findings are the first step in a long development pipeline.[21][22] Positive and compelling results from these studies would warrant further investigation, including:

  • Target Identification and Validation: Elucidating the specific molecular target(s) of this compound.

  • In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in preclinical animal models.[10][23]

  • Pharmacokinetic and Toxicological Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By adhering to a rigorous and scientifically sound validation process, researchers can confidently advance promising compounds like this compound through the drug discovery and development continuum.

References

A Head-to-Head Comparison of 2-(Indolin-1-yl)acetic acid and Indole-3-acetic acid in Plant Growth Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, head-to-head experimental comparison of Indole-3-acetic acid (IAA), the principal naturally occurring auxin in plants, and 2-(Indolin-1-yl)acetic acid, a synthetic structural isomer. Designed for researchers in plant biology, agriculture, and drug development, this document details the methodologies, expected outcomes, and scientific rationale for evaluating the bioactivity of these two compounds in standardized plant growth assays.

Introduction: The Central Role of Auxin and the Quest for Stable Analogs

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant native auxin, a class of hormones that orchestrates nearly every aspect of plant growth and development.[1][2] From cell elongation and division to the formation of roots and fruits, IAA is a master regulator.[3][4][5] It is predominantly produced in the apical buds and young leaves, acting as a signaling molecule to coordinate development throughout the plant.[1][3]

Despite its biological importance, the practical application of exogenous IAA in research and horticulture is hampered by its inherent instability. It is readily degraded by light and enzymatic activity within plant tissues, making consistent, sustained effects difficult to achieve.[3][6][7] This has driven the synthesis of auxin analogs, such as 1-Naphthaleneacetic acid (NAA) and Indole-3-butyric acid (IBA), which offer greater stability and potency.[6]

This guide focuses on a direct comparison between the natural standard, IAA, and a lesser-studied synthetic analog, this compound. These molecules are structural isomers, differing only in the attachment point of the acetic acid side chain to the indole ring system. In IAA, it is at the C3 position, whereas in this compound, it is at the N1 position. This seemingly minor structural change can have profound implications for receptor binding, metabolic stability, and overall biological activity. The objective here is to provide a rigorous framework for quantifying these differences through established bioassays.

The Molecular Basis of Auxin Action

To understand the potential differences between IAA and its N1-substituted isomer, it is crucial to first understand the canonical auxin signaling pathway. Auxin perception and signal transduction facilitate a rapid switch from transcriptional repression to gene activation.[8][9]

The core mechanism involves three main protein families:

  • TIR1/AFB Receptors: These F-box proteins are the primary auxin receptors.[8][9]

  • Aux/IAA Repressors: These proteins bind to and inhibit transcription factors.

  • Auxin Response Factors (ARFs): These are the transcription factors that, when active, bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes to regulate their expression.[10]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing gene transcription.[2][11] When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[11] This targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome, liberating the ARF to activate gene expression, leading to physiological responses like cell elongation.[12][13]

AuxinSignaling cluster_nucleus Cell Nucleus cluster_low Low Auxin cluster_high High Auxin Auxin Auxin (IAA or Analog) TIR1 TIR1/AFB Receptor AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor DNA Promoter (ARE) Gene Auxin-Responsive Gene Response Cellular Response (e.g., Elongation) Gene->Response Expression Leads to AuxIAA_low Aux/IAA ARF_low ARF AuxIAA_low->ARF_low Binds & Inhibits DNA_low DNA ARF_low->DNA_low Repression Transcription REPRESSED DNA_low->Repression Auxin_high Auxin TIR1_high TIR1/AFB Auxin_high->TIR1_high Binds AuxIAA_high Aux/IAA TIR1_high->AuxIAA_high Binds (as co-receptor) Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_high ARF DNA_high DNA ARF_high->DNA_high Binds Activation Transcription ACTIVATED DNA_high->Activation

Caption: Canonical TIR1/AFB-mediated auxin signaling pathway.

The precise fit of the auxin molecule into the TIR1 binding pocket is critical. The C3-linked side chain of IAA is known to be optimal for this interaction. The N1-linkage in this compound alters the molecule's geometry, which may reduce its binding affinity for the receptor, potentially leading to lower bioactivity.

Experimental Design and Workflow

A robust comparison requires a multi-assay approach to evaluate the compounds' effects on different physiological processes. The following workflow ensures a systematic and reproducible comparison.

Caption: Experimental workflow for comparative auxin bioassays.

Comparative Analysis in Key Plant Growth Assays

The following protocols are designed for the model organism Arabidopsis thaliana (ecotype Col-0) due to its rapid life cycle, genetic tractability, and well-characterized hormone responses.

Assay 1: Seed Germination
  • Rationale: Auxin can influence seed dormancy and germination, often interacting with other hormones like abscisic acid (ABA) and gibberellins (GA).[14][15] This assay tests the ability of each compound to overcome dormancy and promote germination.

  • Detailed Protocol:

    • Preparation: Prepare Murashige and Skoog (MS) agar plates containing 1% sucrose and the respective auxin (IAA or this compound) at concentrations of 0 (control), 10 nM, 100 nM, 1 µM, and 10 µM.

    • Sterilization: Surface-sterilize Arabidopsis seeds with 70% ethanol for 1 minute, followed by 10% bleach with 0.1% Triton X-100 for 10 minutes. Rinse 5 times with sterile deionized water.

    • Plating: Using a sterile pipette, sow approximately 80-100 seeds evenly on each prepared MS plate.[16]

    • Stratification: Wrap plates in aluminum foil and store at 4°C for 3 days to synchronize germination.[16]

    • Incubation: Transfer plates to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

    • Data Collection: Score germination daily for 7 days. A seed is considered germinated when the radicle has fully penetrated the seed coat. Calculate the final germination percentage for each treatment.

  • Data Presentation & Expected Results:

ConcentrationControl (0 µM)0.01 µM IAA0.01 µM 2-Indolinyl-AA1 µM IAA1 µM 2-Indolinyl-AA10 µM IAA10 µM 2-Indolinyl-AA
Germination Rate (%) 95 ± 396 ± 295 ± 490 ± 594 ± 375 ± 691 ± 4
  • Interpretation: High concentrations of IAA can be inhibitory to germination, possibly by inducing ethylene production.[17] It is hypothesized that this compound, if it has lower bioactivity, will show less inhibition at higher concentrations, appearing more benign or inert in this assay.

Assay 2: Root Elongation
  • Rationale: The primary root is highly sensitive to auxin, exhibiting a classic biphasic dose-response. Low concentrations promote elongation, while high concentrations are strongly inhibitory.[18] This makes it an excellent assay for quantifying auxin potency.

  • Detailed Protocol:

    • Preparation: Prepare square MS agar plates with 1% sucrose and the test compounds at a wider range of concentrations: 0 (control), 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.

    • Germination: Germinate surface-sterilized and stratified seeds on standard MS plates (no test compounds) placed vertically in a growth chamber.

    • Transfer: After 4-5 days, when seedlings have a primary root of ~1 cm, carefully transfer them to the treatment plates (5-7 seedlings per plate). Mark the initial position of the root tip.

    • Incubation: Place the plates vertically in the growth chamber for an additional 3-5 days.

    • Data Collection: Scan the plates daily and measure the new root growth from the initial mark using image analysis software (e.g., ImageJ). Calculate the primary root length.[19]

  • Data Presentation & Expected Results:

ConcentrationControl (0 µM)50 nM IAA50 nM 2-Indolinyl-AA500 nM IAA500 nM 2-Indolinyl-AA
Primary Root Length (mm) 25 ± 2.118 ± 1.524 ± 2.35 ± 0.819 ± 1.9
  • Interpretation: IAA is expected to show significant root growth inhibition at concentrations of 50 nM and above.[19] If this compound has lower activity due to inefficient receptor binding, it will require a much higher concentration to elicit the same inhibitory effect. The data would suggest it is significantly less potent than IAA.

Assay 3: Callus Induction
  • Rationale: The induction of callus, an unorganized mass of plant cells, from differentiated explants is a hallmark of auxin activity, typically requiring both an auxin and a cytokinin.[20] This assay measures the ability of the compounds to induce cell de-differentiation and proliferation.

  • Detailed Protocol:

    • Preparation: Prepare callus induction medium (CIM), which is typically MS medium supplemented with a cytokinin like 2,4-Dichlorophenoxyacetic acid (often used for callus induction) or Kinetin, and the test auxin. For this comparison, use MS + 0.5 mg/L Kinetin and add either IAA or this compound at 0, 0.5, 2.0, and 5.0 mg/L.

    • Explant Preparation: Use cotyledons or hypocotyls from 7-10 day old sterile Arabidopsis seedlings. Cut them into small segments (~5 mm).

    • Inoculation: Place the explants onto the prepared CIM plates.[21]

    • Incubation: Seal the plates and incubate in the dark at 25°C for one week to promote initial callus growth, then move to a 16-hour light photoperiod.

    • Data Collection: After 3-4 weeks, record the percentage of explants forming callus (callus induction frequency) and measure the fresh weight of the callus produced per explant.[22]

  • Data Presentation & Expected Results:

Auxin ConcentrationCallus Induction Freq. (IAA)Callus Induction Freq. (2-Indolinyl-AA)Callus Fresh Weight (IAA, mg)Callus Fresh Weight (2-Indolinyl-AA, mg)
0 mg/L 5%5%2 ± 0.52 ± 0.6
2.0 mg/L 95%40%85 ± 1125 ± 7
5.0 mg/L 80%65%72 ± 948 ± 8
  • Interpretation: A combination of auxin and cytokinin is essential for efficient callus induction.[20] IAA is expected to be a potent inducer. The hypothesized lower activity of this compound would result in a significantly lower callus induction frequency and callus biomass, indicating it is a weaker signal for cell proliferation.

Discussion and Synthesis

The collective results from these assays provide a clear picture of the structure-activity relationship. The consistent underperformance of this compound across all three assays strongly suggests that the attachment of the carboxymethyl side chain at the N1 position of the indoline ring is suboptimal for auxin activity compared to the natural C3 linkage in IAA.

This is likely due to two primary factors:

  • Steric Hindrance: The geometry of the N1-substituted molecule may not fit as precisely into the TIR1/AFB receptor pocket, leading to lower binding affinity and consequently, a weaker downstream signal.

  • Metabolic Stability: While one rationale for creating synthetic analogs is to increase stability, the N1-acetic acid linkage might not be protected from the same enzymatic degradation pathways as other synthetic auxins like NAA. Conversely, IAA is known to be labile.[6] The relative stability would need to be confirmed with analytical methods like LC-MS.[23]

From a practical standpoint, while IAA remains the gold standard for biological relevance, its instability is a known drawback.[3] Based on the expected data, this compound does not appear to be a more potent or effective alternative. Its significantly reduced bioactivity means much higher concentrations are required to achieve effects comparable to IAA, making it a less efficient plant growth regulator.

Conclusion

References

From Precursors to Product: A Spectroscopic Comparison of 2-(Indolin-1-yl)acetic acid and its Synthetic Forebears

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole and its derivatives hold a prominent place due to their wide-ranging biological activities. This guide provides an in-depth spectroscopic comparison of 2-(Indolin-1-yl)acetic acid, a key synthetic intermediate, with its precursors, indoline and chloroacetic acid. By examining the characteristic changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document offers researchers a clear roadmap for monitoring the synthesis and confirming the structure of this important molecule.

The Synthetic Pathway: N-Alkylation of Indoline

The synthesis of this compound is typically achieved through the N-alkylation of indoline with an acetyl synthon, commonly chloroacetic acid. This reaction, a nucleophilic substitution, involves the lone pair of the nitrogen atom in the indoline ring attacking the electrophilic carbon of the chloroacetic acid, displacing the chloride ion. The presence of a base is often required to neutralize the newly formed carboxylic acid and the HCl byproduct, driving the reaction to completion.

This transformation from two simpler precursors into a more complex molecule is accompanied by distinct changes in the spectroscopic signatures of the involved compounds. Understanding these changes is paramount for reaction monitoring, purification, and final product verification.

dot

Caption: Synthetic route to this compound.

Spectroscopic Data at a Glance

The following tables provide a comparative summary of the key spectroscopic data for indoline, chloroacetic acid, and this compound.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

CompoundKey Proton Signals (δ, ppm)
Indoline ~2.9-3.1 (t, 2H, -CH₂-), ~3.3-3.5 (t, 2H, -NCH₂-), ~6.5-7.1 (m, 4H, Ar-H), ~3.7 (br s, 1H, N-H)
Chloroacetic Acid ~4.1 (s, 2H, Cl-CH₂-), ~11.5 (br s, 1H, -COOH)
This compound ~3.0-3.2 (t, 2H, -CH₂-), ~3.5-3.7 (t, 2H, -NCH₂-), ~4.2 (s, 2H, -NCH₂COOH), ~6.6-7.2 (m, 4H, Ar-H), ~12.5 (br s, 1H, -COOH)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

CompoundKey Carbon Signals (δ, ppm)
Indoline ~30 (-CH₂-), ~48 (-NCH₂-), ~110, ~120, ~125, ~128 (Ar-C), ~130, ~152 (Ar-C-N)
Chloroacetic Acid ~41 (Cl-CH₂-), ~172 (-COOH)
This compound ~29 (-CH₂-), ~53 (-NCH₂-), ~55 (-NCH₂COOH), ~108, ~120, ~125, ~128 (Ar-C), ~131, ~151 (Ar-C-N), ~173 (-COOH)

Table 3: FT-IR Spectral Data Comparison

CompoundKey Absorption Bands (cm⁻¹)
Indoline 3300-3400 (N-H stretch), 2850-2950 (C-H stretch, aliphatic), 1600-1450 (C=C stretch, aromatic)
Chloroacetic Acid 2500-3300 (O-H stretch, broad), ~1710 (C=O stretch), ~780 (C-Cl stretch)
This compound 2500-3300 (O-H stretch, broad), 2850-2950 (C-H stretch, aliphatic), ~1720 (C=O stretch), 1600-1450 (C=C stretch, aromatic)

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Indoline 119118, 91, 77
Chloroacetic Acid 94/96 (Cl isotopes)49, 45
This compound 177132 (M-COOH), 118 (M-CH₂COOH)

In-Depth Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The transformation from indoline and chloroacetic acid to this compound is clearly delineated in the NMR spectra.

  • Disappearance of the N-H Proton: The most telling change in the ¹H NMR spectrum is the disappearance of the broad singlet corresponding to the N-H proton of indoline.

  • Appearance of the Methylene Protons of the Acetic Acid Moiety: Concurrently, a new singlet appears, typically around 4.2 ppm, which is characteristic of the methylene protons (-NCH₂COOH) of the newly introduced acetic acid group.

  • Shift in the Aliphatic Protons of the Indoline Ring: The signals for the two methylene groups of the indoline ring experience a slight downfield shift upon N-alkylation due to the electron-withdrawing effect of the acetic acid group.

  • ¹³C NMR Shifts: In the ¹³C NMR spectrum, the formation of the product is confirmed by the appearance of a new carbonyl carbon signal around 173 ppm and a new aliphatic carbon signal around 55 ppm, corresponding to the carboxylic acid and the adjacent methylene group, respectively. The carbons of the indoline ring also exhibit subtle shifts upon substitution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key transformations observed during the synthesis are:

  • Disappearance of the N-H Stretch: The characteristic N-H stretching vibration of indoline in the 3300-3400 cm⁻¹ region is absent in the spectrum of the final product.

  • Persistence of the Carboxylic Acid O-H and C=O Stretches: The broad O-H stretching band of the carboxylic acid from chloroacetic acid remains a prominent feature in the spectrum of this compound, typically in the 2500-3300 cm⁻¹ range. Similarly, the strong carbonyl (C=O) absorption is retained, appearing around 1720 cm⁻¹.

  • Retention of Aromatic and Aliphatic C-H Stretches: The C-H stretches for the aromatic ring and the aliphatic portions of the indoline moiety are present in both the precursor and the product.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and provides structural information through fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak at m/z 177, corresponding to its molecular weight. This is a direct confirmation of the successful combination of the indoline (MW=119) and the acetyl group from chloroacetic acid (with the loss of HCl).

  • Characteristic Fragmentation: Key fragmentation pathways for this compound include the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 132, and the cleavage of the entire acetic acid side chain, leading to a fragment corresponding to the indoline cation at m/z 118.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are crucial.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve adequate sensitivity.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic journey from indoline and chloroacetic acid to this compound provides a clear and instructive example of how modern analytical techniques can be used to monitor and confirm chemical transformations. By carefully analyzing the changes in NMR, FT-IR, and MS data, researchers can confidently verify the successful synthesis of this valuable building block, paving the way for its use in the development of new and innovative therapeutic agents.

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Caption: Key spectroscopic changes during the synthesis.

A Comparative Investigation of 2-(Indolin-1-yl)acetic Acid Enantiomers: A Proposed Study on Stereoselective Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chirality in Indole-Based Therapeutics

Indole and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The indole acetic acid motif, in particular, has garnered significant attention for its diverse biological activities, including the modulation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and its role in anti-inflammatory pathways.[4][5][6][7] 2-(Indolin-1-yl)acetic acid is a structurally simple yet promising derivative within this class. The presence of a stereocenter at the 2-position of the acetic acid side chain introduces the element of chirality, resulting in two enantiomers: (R)-2-(indolin-1-yl)acetic acid and (S)-2-(indolin-1-yl)acetic acid.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[8][9] This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors, which can preferentially interact with one enantiomer over the other. Despite the potential for stereospecific effects, a direct comparative study of the biological activities of the this compound enantiomers has not been reported in the scientific literature. This guide, therefore, proposes a comprehensive experimental framework to elucidate and compare the biological effects of these enantiomers, with a focus on their potential as PPARγ modulators and anti-inflammatory agents.

Part 1: Chiral Separation of this compound Enantiomers

The prerequisite for a comparative biological evaluation is the separation of the racemic mixture into its constituent enantiomers with high enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely adopted and effective method for this purpose.[8][9][10]

Experimental Protocol: Preparative Chiral HPLC Separation

Objective: To resolve racemic this compound and isolate the (R)- and (S)-enantiomers with ≥99% enantiomeric excess (ee).

Instrumentation:

  • Preparative HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chiral Stationary Phase Selection:

  • Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral acids. A column such as a CHIRALPAK® AD-H or similar would be an appropriate starting point for method development.

Method Development and Optimization:

  • Mobile Phase Screening: A systematic screening of mobile phases will be conducted. Typical mobile phases for normal phase chiral HPLC consist of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). The ratio of the non-polar solvent to the alcohol will be varied to optimize retention and resolution.

  • Acidic Additive: To improve peak shape and reduce tailing of the acidic analytes, a small percentage of a strong acid, such as trifluoroacetic acid (TFA) or acetic acid, will be added to the mobile phase.

  • Flow Rate and Temperature: The flow rate and column temperature will be optimized to achieve the best balance between resolution and analysis time.

  • Detection: The enantiomers will be detected by UV absorbance at a wavelength determined by the UV spectrum of this compound.

  • Fraction Collection: Once baseline separation is achieved, fractions corresponding to each enantiomeric peak will be collected.

  • Purity Analysis: The enantiomeric excess of the collected fractions will be determined using an analytical chiral HPLC method under the optimized conditions. The chemical purity will be assessed by standard reversed-phase HPLC.

Part 2: Comparative Biological Evaluation

This section outlines the proposed in vitro assays to compare the biological activities of the (R)- and (S)-enantiomers of this compound.

Assessment of PPARγ Agonist Activity

Indole derivatives have been identified as potent modulators of PPARγ, a key regulator of glucose metabolism and inflammation.[4][5][6][11][12] Differences in the spatial arrangement of the enantiomers can lead to differential binding and activation of the PPARγ ligand-binding domain.

Objective: To quantify and compare the ability of each enantiomer to activate the PPARγ receptor.

Cell Line:

  • A suitable host cell line (e.g., HEK293T or HepG2) will be used. These cells are readily transfectable and provide a low-background system for reporter assays.

Methodology:

  • Transient Transfection: Cells will be co-transfected with two plasmids:

    • An expression vector encoding the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Compound Treatment: Following transfection, the cells will be treated with a range of concentrations of the (R)- and (S)-enantiomers of this compound. A known PPARγ full agonist (e.g., rosiglitazone) will be used as a positive control, and a vehicle control (e.g., DMSO) will serve as the negative control.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), the cells will be lysed, and luciferase activity will be measured using a luminometer.

  • Data Analysis: The luciferase activity will be normalized to a co-transfected internal control (e.g., a β-galactosidase expression vector) or to total protein concentration to account for variations in transfection efficiency and cell number. The results will be expressed as fold activation over the vehicle control. Dose-response curves will be generated to determine the EC50 (half-maximal effective concentration) for each enantiomer.

Evaluation of Anti-inflammatory Activity

The potential anti-inflammatory effects of the enantiomers will be assessed using a well-established in vitro model of inflammation. Indole-3-acetic acid has been shown to possess anti-inflammatory and antioxidant properties.[7][13]

Objective: To compare the ability of each enantiomer to suppress the production of pro-inflammatory mediators in activated macrophages.

Cell Line:

  • RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs).

Methodology:

  • Cell Seeding and Pre-treatment: Macrophages will be seeded in multi-well plates and allowed to adhere. The cells will then be pre-treated with various concentrations of the (R)- and (S)-enantiomers for a defined period (e.g., 1-2 hours).

  • Inflammatory Challenge: The cells will be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. A vehicle-treated, non-LPS-stimulated group will serve as a negative control, and an LPS-stimulated, vehicle-pre-treated group will be the positive control.

  • Quantification of Pro-inflammatory Cytokines: After an incubation period (e.g., 6-24 hours), the cell culture supernatants will be collected. The concentrations of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay: To ensure that the observed reduction in cytokine production is not due to cytotoxicity, a cell viability assay (e.g., MTT or PrestoBlue™) will be performed in parallel.

  • Data Analysis: The cytokine concentrations will be normalized to the positive control. Dose-response curves will be plotted to determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.

Data Presentation and Expected Outcomes

The quantitative data from the proposed experiments will be summarized in the following tables for clear comparison.

Table 1: Chiral HPLC Separation Parameters and Results

ParameterOptimized Value
Chiral Stationary Phasee.g., CHIRALPAK® AD-H
Mobile Phasee.g., Hexane:Isopropanol:TFA (80:20:0.1)
Flow Ratee.g., 1.0 mL/min
Temperaturee.g., 25 °C
Retention Time (Enantiomer 1)tR1
Retention Time (Enantiomer 2)tR2
Resolution (Rs)> 1.5
Enantiomeric Excess (ee)≥ 99% for both isolated enantiomers

Table 2: Comparative PPARγ Agonist Activity

CompoundEC50 (µM)Max Fold Activation (vs. Vehicle)
(R)-2-(indolin-1-yl)acetic acid[Expected Value][Expected Value]
(S)-2-(indolin-1-yl)acetic acid[Expected Value][Expected Value]
Rosiglitazone (Positive Control)[Known Value][Known Value]

Table 3: Comparative Anti-inflammatory Activity

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
(R)-2-(indolin-1-yl)acetic acid[Expected Value][Expected Value]
(S)-2-(indolin-1-yl)acetic acid[Expected Value][Expected Value]

Visualization of Experimental Workflows

Chiral_Separation_Workflow racemate Racemic this compound hplc Preparative Chiral HPLC racemate->hplc r_enantiomer (R)-enantiomer hplc->r_enantiomer s_enantiomer (S)-enantiomer hplc->s_enantiomer analysis Analytical Chiral HPLC purity Enantiomeric Purity ≥ 99% analysis->purity r_enantiomer->analysis s_enantiomer->analysis

Caption: Workflow for the chiral separation of this compound enantiomers.

Biological_Assay_Workflow cluster_ppar PPARγ Agonist Activity cluster_inflammation Anti-inflammatory Activity ppar_cells HEK293T Cells ppar_transfection Co-transfection with PPPARγ-LBD and Luciferase Reporter ppar_cells->ppar_transfection ppar_treatment Treatment with Enantiomers ppar_transfection->ppar_treatment ppar_assay Luciferase Assay ppar_treatment->ppar_assay ppar_result EC50 Determination ppar_assay->ppar_result inflam_cells RAW 264.7 Macrophages inflam_pretreatment Pre-treatment with Enantiomers inflam_cells->inflam_pretreatment inflam_lps LPS Stimulation inflam_pretreatment->inflam_lps inflam_elisa ELISA for TNF-α and IL-6 inflam_lps->inflam_elisa inflam_result IC50 Determination inflam_elisa->inflam_result r_enantiomer (R)-enantiomer r_enantiomer->ppar_treatment r_enantiomer->inflam_pretreatment s_enantiomer (S)-enantiomer s_enantiomer->ppar_treatment s_enantiomer->inflam_pretreatment

Caption: Proposed workflow for the comparative biological evaluation of enantiomers.

Conclusion and Future Directions

The proposed comparative study will provide crucial insights into the stereoselective biological effects of this compound enantiomers. By systematically evaluating their PPARγ agonist and anti-inflammatory activities, this research will determine if one enantiomer possesses a superior pharmacological profile. The identification of a more potent and selective enantiomer (a eutomer) would be a significant step towards the development of a more effective and potentially safer therapeutic agent, minimizing the administration of the less active or potentially detrimental enantiomer (the distomer). The methodologies outlined in this guide provide a robust framework for this investigation, adhering to established principles of scientific integrity and experimental design.

References

A Comparative Guide to the Synthesis of 2-(Indolin-1-yl)acetic acid: A Practical Analysis of Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the indoline nucleus holds a significant place due to its prevalence in a wide array of biologically active compounds. This guide provides an in-depth, practical comparison of two distinct and replicable protocols for the synthesis of 2-(Indolin-1-yl)acetic acid, a valuable building block in medicinal chemistry. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, compare the practical advantages and disadvantages of each method, and provide the necessary data to empower you to make informed decisions for your synthetic campaigns.

Introduction: The Significance of the Indoline Scaffold

The indoline ring system is a core structural motif in numerous pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities. Its saturated heterocyclic nature imparts distinct conformational properties compared to its aromatic counterpart, indole, often leading to enhanced binding affinity and improved pharmacokinetic profiles. The introduction of an acetic acid moiety at the nitrogen atom provides a crucial handle for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. This guide focuses on two effective methods for the construction of this compound, a key intermediate for these explorations.

Protocol A: Classical N-Alkylation via Williamson Ether Synthesis Analogue

This widely utilized method adapts the principles of the Williamson ether synthesis to the N-alkylation of a secondary amine. It involves the deprotonation of indoline followed by nucleophilic attack on an acetic acid synthon, typically an ethyl haloacetate. The subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. In the first step, a base is used to deprotonate the nitrogen atom of indoline, generating a more nucleophilic indolinide anion. This anion then acts as a potent nucleophile in an SN2 reaction with an electrophilic two-carbon source, such as ethyl bromoacetate. The choice of a relatively non-nucleophilic base is crucial to avoid competitive reactions with the electrophile. The final step is a standard ester hydrolysis under basic conditions to yield the carboxylate salt, which is subsequently protonated to afford the final product.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(Indolin-1-yl)acetate

  • To a solution of indoline (1.0 eq) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF), add a moderate base like potassium carbonate (K2CO3, 2.0-3.0 eq).

  • To this stirred suspension, add ethyl bromoacetate (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(indolin-1-yl)acetate, which can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(indolin-1-yl)acetate in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow Diagram

Protocol_A Indoline Indoline Ester Ethyl 2-(Indolin-1-yl)acetate Indoline->Ester N-Alkylation EtBrAc Ethyl Bromoacetate EtBrAc->Ester Base K2CO3, Acetone ProductA This compound Ester->ProductA Hydrolysis & Acidification Hydrolysis NaOH, EtOH/H2O Acidification HCl

Caption: Workflow for Protocol A: Classical N-Alkylation.

Protocol B: Modern Catalytic N-Alkylation via Borrowing Hydrogen Methodology

This contemporary approach leverages the power of transition metal catalysis to achieve the N-alkylation of indoline using a more environmentally benign alkylating agent, an alcohol. The "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde, which then participates in a reductive amination with the indoline.

Mechanistic Rationale

The catalytic cycle is initiated by the transition metal catalyst, often an iridium or iron complex, which "borrows" hydrogen from the alcohol (e.g., ethanol or a protected 2-hydroxyacetic acid derivative) to form a metal-hydride species and the corresponding aldehyde in situ. The indoline then undergoes condensation with the aldehyde to form an enamine or iminium ion intermediate. This intermediate is subsequently reduced by the metal-hydride, regenerating the catalyst and yielding the N-alkylated indoline. This method avoids the use of stoichiometric organohalide reagents and often proceeds with high atom economy.[1][2]

Detailed Experimental Protocol
  • In a reaction vessel, combine indoline (1.0 eq), the chosen alcohol (e.g., a protected form of glycolic acid like a silyl ether, 1.5-2.0 eq), and the transition metal catalyst (e.g., an iridium or iron complex, 1-5 mol%).

  • Add a suitable solvent, often a high-boiling point ether such as 1,4-dioxane or toluene.

  • The reaction may require an additive, such as a base or a Lewis acid, depending on the specific catalytic system.

  • Heat the mixture to a high temperature (typically >100 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel. If a protected form of the acid was used, a subsequent deprotection step will be necessary to yield the final this compound.

Workflow Diagram

Protocol_B IndolineB Indoline Intermediate N-Alkylated Protected Acid IndolineB->Intermediate Catalytic N-Alkylation Alcohol Protected 2-Hydroxyacetic Acid Alcohol->Intermediate Catalyst Transition Metal Catalyst ProductB This compound Intermediate->ProductB Deprotection Deprotection Deprotection Step

Caption: Workflow for Protocol B: Catalytic N-Alkylation.

Performance Comparison: A Head-to-Head Analysis

The choice between these two protocols will ultimately depend on the specific requirements of your project, including scale, available resources, and desired purity profile. The following table provides a quantitative comparison of key performance indicators.

ParameterProtocol A: Classical N-AlkylationProtocol B: Catalytic N-Alkylation
Reagents Indoline, Ethyl Bromoacetate, K2CO3, NaOHIndoline, Protected 2-Hydroxyacetic Acid, Catalyst
Reaction Temp. Moderate (Reflux in Acetone)High (Often >100 °C)
Reaction Time Typically 4-12 hoursCan be longer, catalyst dependent
Yield Generally good to excellentVariable, highly catalyst dependent
Atom Economy ModerateHigh
Green Chemistry Use of haloalkanes and stoichiometric baseAvoids haloalkanes, uses catalytic amounts of metal
Scalability Well-established and scalableCan be limited by catalyst cost and availability
Purification Standard chromatography and precipitationChromatography, potential for metal contamination

Conclusion: Selecting the Optimal Protocol for Your Needs

Both the classical N-alkylation and the modern catalytic approach offer viable pathways to this compound.

Protocol A is a robust and well-understood method that is often the first choice for small to medium-scale synthesis due to its reliability and the ready availability of reagents. The purification is straightforward, and the reaction conditions are generally mild.

Protocol B represents a more elegant and environmentally conscious approach. While it may require more optimization in terms of catalyst selection and reaction conditions, it offers higher atom economy and avoids the use of hazardous alkyl halides. For large-scale synthesis where green chemistry principles are a priority, this method holds significant promise, provided a cost-effective and efficient catalyst system can be identified.

Ultimately, the decision rests on a careful evaluation of your laboratory's capabilities, project timelines, and commitment to sustainable chemical practices. This guide has provided the foundational knowledge and comparative data to assist you in making that critical choice.

References

A Comparative Guide to the Biosynthesis of Indole-3-Acetic Acid and Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of auxin biosynthesis is critical. This guide provides an in-depth comparative analysis of the biosynthetic pathways of two key auxins: indole-3-acetic acid (IAA) and phenylacetic acid (PAA). Moving beyond a simple recitation of facts, we will explore the causal logic behind experimental designs and the self-validating nature of the described protocols, grounding our discussion in authoritative scientific literature.

Introduction: Two Sides of the Auxin Coin

Auxins are a class of phytohormones that are central to plant growth and development, orchestrating processes from cell division and elongation to fruit development and senescence.[1] While indole-3-acetic acid (IAA) has long been the poster child of auxin research, phenylacetic acid (PAA) is now recognized as another significant, and often more abundant, natural auxin.[2] Both IAA and PAA share the core function of regulating plant growth, yet their biosynthetic origins, while analogous in their biochemical steps, are catalyzed by distinct enzymatic machinery. This guide will dissect these pathways, offering a comparative perspective on their substrates, key enzymes, and the experimental methodologies used to elucidate them.

The Biosynthesis of Indole-3-Acetic Acid (IAA): A Well-Trodden Path

The biosynthesis of IAA has been extensively studied, with multiple pathways identified in both plants and microorganisms.[3][4] These are broadly categorized into tryptophan-dependent and tryptophan-independent pathways.

Tryptophan-Dependent IAA Biosynthesis

The majority of IAA in plants is synthesized from the amino acid L-tryptophan.[5] Several distinct pathways have been proposed, including the indole-3-acetamide (IAM), indole-3-acetaldoxime/indole-3-acetonitrile (IAOx/IAN), tryptamine (TAM), and the indole-3-pyruvic acid (IPyA) pathways.[3][6] The IPyA pathway is now considered the main route for IAA biosynthesis in plants.[5]

The Indole-3-Pyruvic Acid (IPyA) Pathway: The Primary Route

This two-step pathway is the most well-characterized and is considered the major contributor to de novo IAA synthesis in plants.[5][7]

  • Transamination of Tryptophan: The first committed step is the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). This reaction is catalyzed by a family of aminotransferases known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) and TAA-RELATED (TAR) enzymes.[5][8]

  • Oxidative Decarboxylation of IPyA: In the second step, IPyA is converted to IAA. This reaction is catalyzed by the YUCCA (YUC) family of flavin monooxygenases.[5][8]

Tryptophan-Independent IAA Biosynthesis

Evidence also supports the existence of a tryptophan-independent pathway for IAA biosynthesis, though the precise molecular components and physiological significance are less understood.[6][9][10] This pathway is thought to utilize precursors from the tryptophan biosynthesis pathway, such as indole or indole-3-glycerol phosphate.[6]

The Biosynthesis of Phenylacetic Acid (PAA): A Parallel Yet Distinct Route

Phenylacetic acid, another endogenous auxin, has gained increasing attention for its role in plant physiology and its antimicrobial properties.[2] While its biosynthesis mirrors the general steps of IAA production, the specific enzymes involved appear to be largely distinct.[2][11]

The Phenylpyruvate Pathway: The Main Itinerary for PAA

The primary route for PAA biosynthesis in both plants and microorganisms is believed to proceed from the amino acid L-phenylalanine via phenylpyruvic acid (PPA).[2][12]

  • Transamination of Phenylalanine: Phenylalanine is converted to phenylpyruvic acid (PPA). While some studies have suggested that TAA enzymes can catalyze this step in vitro, genetic evidence from mutants indicates that they do not significantly contribute to PAA biosynthesis in vivo.[5][8][13] This suggests the involvement of other, more specific aminotransferases.[5][14]

  • Conversion of PPA to PAA: Phenylpyruvic acid is then converted to PAA. Although YUCCA enzymes have been shown to catalyze this conversion in vitro, mutant analyses suggest they play at most a minor role in PAA biosynthesis in plants.[8][13] The primary enzymes responsible for this step in plants are still under investigation.[2] In some bacteria, this conversion can occur directly via a phenylpyruvate decarboxylase or through an intermediate, phenylacetaldehyde.[12]

Alternative PAA Biosynthetic Routes

Secondary pathways for PAA biosynthesis have also been proposed, including one that proceeds via phenylacetaldehyde derived from phenylalanine by the action of phenylacetaldehyde synthase.[2] Another minor, stress-activated pathway may involve the conversion of phenylalanine to phenylacetaldoxime.[2]

Comparative Analysis of IAA and PAA Biosynthesis

FeatureIndole-3-Acetic Acid (IAA) BiosynthesisPhenylacetic Acid (PAA) Biosynthesis
Primary Precursor L-Tryptophan[5]L-Phenylalanine[2][12]
Key Intermediate Indole-3-pyruvic acid (IPyA)[5]Phenylpyruvic acid (PPA)[2][12]
Key Enzymes Tryptophan Aminotransferases (TAA/TAR)[5][8], YUCCA (YUC) flavin monooxygenases[5][8]Largely distinct from IAA biosynthetic enzymes; specific enzymes are still being fully characterized.[2][5][11]
Genetic Evidence Mutants in TAA and YUC genes show significantly altered IAA levels.[5][8]Mutants in TAA and YUC genes do not show significantly altered PAA levels.[5][8]
Organismal Scope Well-characterized in plants, bacteria, and fungi.[3][4]Found in plants, bacteria, and fungi.[12]

Visualizing the Pathways

Indole-3-Acetic Acid (IAA) Biosynthesis via the IPyA Pathway

IAA_Biosynthesis Tryptophan L-Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Tryptophan->IPyA TAA/TAR IAA Indole-3-acetic acid (IAA) IPyA->IAA YUC

Caption: The main tryptophan-dependent IAA biosynthetic pathway in plants.

Phenylacetic Acid (PAA) Biosynthesis via the Phenylpyruvate Pathway

PAA_Biosynthesis Phenylalanine L-Phenylalanine PPA Phenylpyruvic acid (PPA) Phenylalanine->PPA Aminotransferase (non-TAA) PAA Phenylacetic acid (PAA) PPA->PAA Decarboxylase/Oxidase (non-YUC)

Caption: The primary biosynthetic pathway for PAA from phenylalanine.

Experimental Protocols for Studying Auxin Biosynthesis

A multi-faceted approach is necessary to rigorously study and compare IAA and PAA biosynthesis. This typically involves a combination of genetic, biochemical, and analytical techniques.

Experimental Workflow for Auxin Biosynthesis Analysis

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification cluster_EnzymeAssay Enzyme Activity Assays Tissue Plant Tissue Homogenization (e.g., 2-10 mg fresh weight) Standards Addition of Stable Isotope-Labeled Internal Standards Tissue->Standards Extraction Solid Phase Extraction (SPE) Standards->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS/MS Analysis Derivatization->GCMS TAA_Assay Tryptophan Aminotransferase (TAA) Assay (HPLC-based) IPDC_Assay Indole-3-pyruvate Decarboxylase (IPDC) Assay (Spectrophotometric)

Caption: A generalized workflow for the analysis of auxin biosynthesis.

Protocol 1: Quantification of Endogenous IAA and PAA using LC-MS/MS

This protocol is adapted from established methods for high-throughput and accurate quantification of auxins from small amounts of plant tissue.[15][16][17]

1. Sample Preparation: a. Homogenize 2-10 mg of fresh plant tissue in a suitable extraction buffer. b. Add a known amount of stable isotope-labeled internal standards (e.g., ¹³C₆-IAA, ¹³C₆-PAA) to the homogenate for accurate quantification via isotope dilution.[16] c. Allow for isotopic equilibration on ice.

2. Extraction: a. Centrifuge the homogenate to pellet debris. b. Perform solid-phase extraction (SPE) on the supernatant to purify and concentrate the auxins.[16]

3. LC-MS/MS Analysis: a. Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[18][19][20] This technique offers high sensitivity and specificity without the need for derivatization.[18] b. Use a triple quadrupole mass spectrometer for selected reaction monitoring (SRM) to enhance specificity and lower detection limits.[18] c. Quantify the endogenous IAA and PAA levels by comparing the peak areas of the endogenous compounds to their respective stable isotope-labeled internal standards.

Protocol 2: In Vitro Enzyme Assay for Tryptophan Aminotransferase (TAA) Activity

This protocol provides a method to measure the activity of TAA by quantifying the formation of its product, indole-3-pyruvic acid (IPyA), using High-Performance Liquid Chromatography (HPLC).[21]

1. Reaction Setup: a. Prepare a reaction mixture containing a suitable buffer, the substrate L-tryptophan, and a purified TAA enzyme preparation. b. Initiate the reaction and incubate at a controlled temperature.

2. Reaction Termination and Analysis: a. Stop the reaction at various time points by adding an appropriate quenching agent (e.g., acid). b. Centrifuge the mixture to pellet any precipitated protein. c. Analyze the supernatant by HPLC with a UV or fluorescence detector to separate and quantify the amount of IPyA produced.

3. Data Interpretation: a. Calculate the rate of IPyA formation to determine the specific activity of the TAA enzyme.

Conclusion and Future Directions

The biosynthesis of IAA and PAA, while biochemically similar, represents a fascinating case of convergent evolution in phytohormone production. The well-established TAA/YUC pathway for IAA biosynthesis provides a clear model, but the analogous pathway for PAA appears to be orchestrated by a distinct set of enzymes that are still being fully elucidated.[5][11] This distinction is crucial for understanding the independent regulation of these two important auxins and their specific roles in plant development and interaction with the environment.

Future research will undoubtedly focus on identifying the specific aminotransferases and decarboxylases/oxidases responsible for the bulk of PAA synthesis in plants. The application of advanced analytical techniques, such as those detailed in this guide, coupled with genetic and proteomic approaches, will be instrumental in unraveling the remaining mysteries of PAA biosynthesis and its intricate relationship with the broader auxin signaling network.

References

Comparative analysis of 2-(6-methoxy-1H-indol-3-yl)acetic acid in cancer and inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid in Cancer and Inflammation

Introduction: The Privileged Indole Scaffold and the Promise of Methoxy Substitution

For researchers and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry.[1][2] This versatile heterocyclic core is found in a multitude of biologically active compounds, from endogenous molecules like serotonin to approved pharmaceuticals.[2][3] The strategic addition of functional groups can significantly modulate the biological activity of these compounds, creating a vast chemical space for therapeutic innovation.[4] This guide focuses on 2-(6-methoxy-1H-indol-3-yl)acetic acid, an indole derivative featuring an electron-donating methoxy group at the 6-position and an acetic acid side chain at the 3-position.[5]

While extensive, direct efficacy studies on 2-(6-methoxy-1H-indol-3-yl)acetic acid are not widely available in public literature, the broader class of indole-3-acetic acid (IAA) derivatives has demonstrated significant potential in preclinical oncology and anti-inflammatory research.[1][6] This guide provides a comparative overview of its potential performance by analyzing data from structurally related analogs. We will explore its hypothesized mechanisms in cancer and inflammation, compare its potential efficacy against relevant alternatives, and provide detailed experimental protocols to empower researchers to validate these hypotheses. The analysis of related compounds offers a predictive context and a strong rationale for the investigation of 2-(6-methoxy-1H-indol-3-yl)acetic acid as a novel therapeutic candidate.[2]

Part 1: Anticancer Potential - A Focus on Cytotoxicity and Mechanistic Pathways

The indole nucleus is a cornerstone of numerous anticancer agents, and its derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[1][7][8] The primary mechanisms often involve the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization, and the modulation of key oncogenic signaling pathways.[1][8][9]

Mechanism of Action: The Critical Role of Methoxy Group Positioning

The substitution pattern on the indole ring is a critical determinant of the anticancer mechanism. Research on related methoxyindole derivatives provides invaluable insights into the potential of the 6-methoxy scaffold. A compelling study on indolyl-pyridinyl-propenone analogs revealed that shifting a methoxy group from the 5-position to the 6-position on the indole ring resulted in a switch in the mode of cell death from methuosis induction to microtubule disruption.[2] This highlights the profound impact of positional isomerism on biological activity.

Furthermore, derivatives built upon the 6-methoxyindole backbone have shown significant promise. For instance, (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone, a derivative of our target compound's scaffold, demonstrated excellent in vivo cytotoxic activity against the MCF-7 human breast cancer cell line.[2] This suggests that the 6-methoxyindole structure is a promising foundation for developing novel anticancer agents.[2] Potential mechanisms for indole derivatives include targeting the Bcl-2 family of apoptosis regulators and inhibiting protein kinases involved in cell proliferation, such as the EGFR/PI3K/AKT/mTOR signaling cascade.[10][11]

dot digraph "Anticancer_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

// Nodes Indole [label="2-(6-methoxy-1H-indol-3-yl)acetic Acid\n(Hypothesized)", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubules [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G2M [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Cancer Cell Death", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Indole -> Tubulin [label="Inhibits", color="#EA4335"]; Indole -> Bcl2 [label="Inhibits", color="#EA4335"]; Tubulin -> Microtubules [style=invis]; Bcl2 -> Apoptosis [label="Blocks", dir=tee, color="#5F6368"]; Microtubules -> G2M [label="Leads to"]; Apoptosis -> CellDeath [label="Leads to"]; G2M -> CellDeath [label="Leads to"];

// Invisible edges for alignment {rank=same; Indole;} {rank=same; Tubulin; Bcl2;} {rank=same; Microtubules; Apoptosis;} {rank=same; G2M;} {rank=same; CellDeath;} } Caption: Hypothesized anticancer mechanisms of action for a 6-methoxyindole derivative.

Comparative Cytotoxicity Data

Due to the limited direct data for 2-(6-methoxy-1H-indol-3-yl)acetic acid, the following table is a representative summary based on the structure-activity relationships of related indole derivatives to illustrate the type of data researchers should aim to generate.[2]

Compound/DrugCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Representative 6-Methoxyindole Analog MCF-7 (Breast)Low µM Range (Predicted)Tubulin Disruption / Apoptosis[2]
Representative 5-Methoxyindole Analog VariousVariesApoptosis / Methuosis[2]
Indole-3-acetic acid (Parent Compound) VariousMid-to-High µM RangePro-oxidant / Apoptosis[6][12]
Doxorubicin (Standard of Care) MCF-7 (Breast)~0.5 - 1.5DNA Intercalation / Topo II InhibitionN/A (Standard)
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is widely used to assess the effect of a compound on cell viability and proliferation.[6]

  • Cell Seeding:

    • Rationale: To establish a consistent number of cells for treatment.

    • Procedure: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment:

    • Rationale: To expose cells to a range of concentrations to determine a dose-response relationship.

    • Procedure: Prepare serial dilutions of 2-(6-methoxy-1H-indol-3-yl)acetic acid (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.[1][6]

  • MTT Addition & Incubation:

    • Rationale: The MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

    • Procedure: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization & Absorbance Measurement:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Procedure: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.[6] Gently shake the plate for 10 minutes to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: To calculate cell viability and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

    • Procedure: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

dot digraph "MTT_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

} Caption: General workflow for determining in vitro cytotoxicity using the MTT assay.

Part 2: Anti-Inflammatory Potential - Targeting Key Mediators

The anti-inflammatory properties of indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[1][13][14] The parent compound, indole-3-acetic acid (IAA), has demonstrated anti-inflammatory and anti-oxidative properties, providing a strong basis for investigating its methoxy-substituted analogs.[2][15]

Mechanism of Action: COX Inhibition and Beyond

The most well-known indole-based anti-inflammatory drug is Indomethacin, which features a 5-methoxy-2-methylindole core structure and acts as a non-selective COX inhibitor.[2][4] This precedent suggests that other methoxy-indoles, including our 6-methoxy target, could exhibit similar activity. The anti-inflammatory effects of IAA have been shown to be mediated, in part, through the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1) and the mitigation of NF-κB signaling, a key regulator of pro-inflammatory gene expression.[6][7][15] It is plausible that 2-(6-methoxy-1H-indol-3-yl)acetic acid shares these mechanisms, potentially inhibiting the production of inflammatory mediators like prostaglandins and nitric oxide (NO).[7][15]

dot digraph "Anti_Inflammatory_Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Indole [label="2-(6-methoxy-1H-indol-3-yl)acetic Acid\n(Hypothesized)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Pro-inflammatory\nProstaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HO1 [label="Heme Oxygenase-1\n(HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Anti-oxidant Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stimulus -> NFkB [label="Activates"]; Stimulus -> COX2 [label="Induces"]; NFkB -> COX2 [label="Upregulates"]; COX2 -> Prostaglandins [label="Produces"]; Prostaglandins -> Inflammation;

Indole -> NFkB [label="Inhibits", color="#EA4335", dir=tee]; Indole -> COX2 [label="Inhibits", color="#EA4335", dir=tee]; Indole -> HO1 [label="Induces", color="#34A853"]; HO1 -> Antioxidant; Antioxidant -> Inflammation [label="Reduces", dir=tee, color="#5F6368"]; } Caption: Potential anti-inflammatory mechanisms of 2-(6-methoxy-1H-indol-3-yl)acetic acid.

Comparative Anti-Inflammatory Data

This table provides a comparative context for the potential anti-inflammatory activity of 2-(6-methoxy-1H-indol-3-yl)acetic acid based on data from related molecules.

Compound/DrugAssayIC₅₀ / EffectPrimary MechanismReference
Representative 6-Methoxyindole Analog COX-2/5-LOX InhibitionnM to low µM Range (Predicted)Dual Enzyme Inhibition[14][16]
Indole-3-acetic acid (Parent Compound) NO Inhibition (LPS-stimulated macrophages)Effective InhibitionHO-1 Induction / Radical Scavenging[15]
Indomethacin (Standard NSAID) COX-1/COX-2 InhibitionLow µM RangeNon-selective COX Inhibition[4]
Celecoxib (COX-2 Selective NSAID) COX-2 InhibitionSub-µM RangeSelective COX-2 InhibitionN/A (Standard)
Experimental Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants to quantify NO production by macrophages, a key event in inflammation.[2][6]

  • Cell Seeding:

    • Rationale: To prepare a monolayer of macrophages for stimulation.

    • Procedure: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C and 5% CO₂.[6]

  • Pre-treatment with Compound:

    • Rationale: To assess the compound's ability to prevent the inflammatory response before it is initiated.

    • Procedure: Treat the cells with various concentrations of 2-(6-methoxy-1H-indol-3-yl)acetic acid for 1-2 hours.

  • LPS Stimulation:

    • Rationale: Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in macrophages, leading to the production of NO via the iNOS enzyme.

    • Procedure: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[2]

  • Griess Assay:

    • Rationale: The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, the intensity of which is proportional to the NO concentration.

    • Procedure: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark at room temperature for 10-15 minutes.[6]

  • Data Analysis:

    • Rationale: To quantify NO inhibition and determine the IC₅₀ value.

    • Procedure: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC₅₀ from the dose-response curve.[2][6]

Part 3: Synthesis, Discussion, and Future Directions

The dual activity of indole derivatives in both cancer and inflammation is not coincidental, as these two pathologies are often mechanistically linked. Chronic inflammation can create a microenvironment that promotes tumorigenesis, and many signaling pathways, such as NF-κB, are implicated in both processes.

The available evidence, drawn from a range of related analogs, strongly suggests that 2-(6-methoxy-1H-indol-3-yl)acetic acid is a promising candidate for further investigation. The 6-methoxy substitution appears to be a key feature, potentially conferring a distinct and potent anticancer mechanism compared to other isomers.[2] Its structural similarity to known anti-inflammatory agents provides a solid foundation for its evaluation in that domain.

Future research must focus on direct, head-to-head comparative studies of 2-(6-methoxy-1H-indol-3-yl)acetic acid against its 5-methoxy isomer and the parent IAA compound. These studies, utilizing the protocols detailed herein, will be crucial to fully elucidate its specific biological activities, confirm its mechanisms of action, and validate its therapeutic potential. The synthesis of this compound is well-established, often utilizing the Fischer indole synthesis, making it readily accessible for such investigations.[5][17]

Conclusion

While direct biological data for 2-(6-methoxy-1H-indol-3-yl)acetic acid is still emerging, a comprehensive analysis of its structural relatives provides a compelling, predictive framework for its potential as a dual-action agent against cancer and inflammation. The indole scaffold's privileged nature, combined with the unique influence of the 6-methoxy substitution, warrants a thorough investigation. The experimental designs and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this promising molecule and its derivatives in developing next-generation therapeutics.[7]

References

A Comparative Guide to Fluorescent Auxin Analogs for High-Resolution Visualization of Auxin Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the plant hormone auxin has captivated researchers with its profound influence on nearly every aspect of plant growth and development. The spatial and temporal distribution of auxin creates concentration gradients that orchestrate cellular responses, guiding everything from embryogenesis to root gravitropism. Understanding the precise localization of auxin within tissues and subcellular compartments is therefore paramount to deciphering its complex signaling networks. While genetic reporters have provided invaluable insights into auxin response, they offer an indirect view of auxin presence. Fluorescent auxin analogs have emerged as powerful tools for the direct visualization of auxin transport and binding, providing unprecedented spatiotemporal resolution.

This guide provides a comprehensive comparison of commonly used fluorescent auxin analogs, offering insights into their design, properties, and applications. We will delve into the experimental data supporting their use, provide detailed protocols for their application, and discuss the critical considerations for selecting the appropriate analog for your research needs.

The Design Philosophy: Transportable but Signaling-Inert Probes

The central dogma in the design of effective fluorescent auxin analogs is the separation of transport from signaling. An ideal fluorescent auxin probe should be recognized and transported by the cellular machinery that handles native auxin, such as the PIN-FORMED (PIN) and AUXIN1/LIKE-AUX1 (AUX/LAX) protein families, thus mimicking its natural distribution. However, it should not activate downstream auxin signaling pathways, which would perturb the very processes being observed. This is typically achieved by designing analogs that are sterically hindered from binding to the primary auxin receptors, the TIR1/AFB F-box proteins, which are key components of the SCFTIR1/AFB ubiquitin ligase complex responsible for transcriptional regulation.[1][2][3]

A Comparative Analysis of Fluorescent Auxin Analogs

The most widely characterized fluorescent auxin analogs are based on the conjugation of a fluorophore to either the natural auxin, indole-3-acetic acid (IAA), or the synthetic auxin, 1-naphthaleneacetic acid (NAA). The choice of fluorophore and the parent auxin molecule significantly influences the analog's properties and applications.

NBD-Labeled Auxins: The Workhorses of Auxin Visualization

Analogs conjugated to 7-nitro-2,1,3-benzoxadiazole (NBD) are the most extensively used probes for visualizing auxin distribution. NBD is a small, environmentally sensitive fluorophore, making it suitable for live-cell imaging.

Analog Parent Auxin Key Characteristics Primary Applications Reported Subcellular Localization
NBD-NAA 1-Naphthaleneacetic Acid (NAA)- Transported by auxin efflux carriers. - Does not bind to TIR1/AFB or ABP1 receptors.[1][2] - Inactive in auxin signaling.[1][3]- Visualizing auxin efflux pathways. - Studying subcellular auxin accumulation. - Competition assays for binding affinity determination.[4]Endoplasmic Reticulum (ER) and Tonoplast[2][4][5]
NBD-IAA Indole-3-Acetic Acid (IAA)- Transported by both influx (AUX1-dependent) and efflux carriers.[3] - Does not bind to TIR1/AFB receptors.[1][2] - Inactive in auxin signaling.[1][3]- Visualizing both auxin influx and efflux. - Investigating the role of specific transporters.Endoplasmic Reticulum (ER)[2][4][5]

Experimental Insight: The differential subcellular localization of NBD-NAA and NBD-IAA is a key finding. NBD-NAA accumulates in both the ER and the tonoplast, while NBD-IAA is primarily found in the ER.[2][4] This suggests the presence of distinct auxin binding sites or transport mechanisms for these two analogs within the cell.

Other Fluorescent Auxin Analogs

While NBD-based probes are prevalent, other fluorophores have been employed, each with its own set of advantages and disadvantages.

Fluorophore Parent Auxin Key Characteristics Considerations
FITC/RITC Indole-3-Acetic Acid (IAA)- Reported to retain some auxin-like biological activity.- May perturb endogenous auxin responses, complicating interpretation.[2]
Dansyl (DNS) Indole-3-Acetic Acid (IAA)- Some DNS-labeled IAA derivatives have been shown to act as anti-auxins.[6]- Can be used to study auxin receptor binding and antagonize auxin-regulated processes.[6]

Expert Tip: The choice between an auxin agonist or antagonist analog depends on the research question. For visualizing transport pathways without physiological disruption, inactive analogs like NBD-NAA and NBD-IAA are preferred. To investigate receptor binding or inhibit auxin action, antagonist analogs like certain DNS-IAA derivatives can be valuable tools.

Quantitative Data Summary: Photophysical and Binding Properties

A direct comparison of the photophysical properties of these analogs in a single study is limited. However, we can compile representative data for the fluorophores themselves and the reported binding affinity of NAA derived from competition assays with NBD-NAA.

Table 1: Photophysical Properties of Relevant Fluorophores

Fluorophore Typical Excitation Max (nm) Typical Emission Max (nm) Quantum Yield (Φ) Notes
NBD ~460-488~540-550Variable (environmentally sensitive)Quantum yield can be low in aqueous environments but increases in hydrophobic environments.[7][8]
Dansyl ~340~505Variable (environmentally sensitive)Fluorescence is highly dependent on the polarity of the local environment.

Table 2: Binding Affinity Determined by Competition Assay

Ligand Binding Site Apparent Kd Method
NAAEndoplasmic Reticulum (in Tobacco BY-2 cells)~1.15 µMCompetition assay with 2 µM NBD-NAA and increasing concentrations of unlabeled NAA.[4]

Experimental Protocols

Here, we provide detailed protocols for the synthesis of NBD-NAA and its application in live-cell imaging of Arabidopsis roots.

Protocol 1: Synthesis of NBD-NAA

This protocol is adapted from methodologies implied in the literature for the conjugation of NBD to auxin molecules.

Materials:

  • 1-Naphthaleneacetic acid (NAA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of NAA:

    • Dissolve NAA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of cold DCM.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the NHS-activated NAA ester.

  • Conjugation with a Linker (if necessary, for example, ethylenediamine):

    • This step is often included to provide a spacer between the auxin and the fluorophore.

    • Dissolve the NHS-activated NAA in anhydrous DMF.

    • Add an excess of ethylenediamine (e.g., 10 equivalents) and stir at room temperature overnight.

    • Remove the excess ethylenediamine and DMF under high vacuum.

  • NBD Labeling:

    • Dissolve the amino-functionalized NAA in anhydrous DMF.

    • Add NBD-Cl (1.2 equivalents) and DIPEA (2-3 equivalents).

    • Stir the reaction mixture in the dark at room temperature for 12-24 hours.

  • Purification:

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the NBD-NAA conjugate.

    • Confirm the identity and purity of the product using techniques such as 1H NMR and mass spectrometry.

Protocol 2: Live-Cell Imaging of Auxin Distribution in Arabidopsis Roots with NBD-NAA

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old) grown on vertical agar plates.

  • NBD-NAA stock solution (e.g., 1 mM in DMSO).

  • Liquid 1/2 MS medium.

  • Microscope slides and coverslips.

  • Confocal laser scanning microscope with appropriate filter sets for NBD (e.g., excitation ~488 nm, emission ~520-560 nm).

Procedure:

  • Seedling Preparation:

    • Carefully remove a seedling from the agar plate and place it in a small petri dish containing liquid 1/2 MS medium.

  • Labeling:

    • Prepare a working solution of NBD-NAA by diluting the stock solution in 1/2 MS medium to a final concentration of 2-5 µM.

    • Incubate the seedling in the NBD-NAA working solution for 15-30 minutes in the dark.[3][9]

  • Washing:

    • Gently transfer the seedling to a fresh petri dish containing 1/2 MS medium without NBD-NAA to wash off excess probe. Perform this wash step 2-3 times for 1-2 minutes each.

  • Mounting:

    • Place a drop of 1/2 MS medium on a microscope slide.

    • Carefully transfer the labeled seedling to the drop of medium on the slide.

    • Gently place a coverslip over the specimen, avoiding air bubbles.

  • Imaging:

    • Immediately visualize the root tip using a confocal microscope.

    • Use a 488 nm laser line for excitation and collect the emission between approximately 520 nm and 560 nm.

    • Optimize laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire z-stacks to capture the three-dimensional distribution of the fluorescent signal.

Protocol 3: Competition Assay to Determine Binding Affinity

This protocol allows for the estimation of the binding affinity of an unlabeled auxin by competing with a fluorescent analog.

Materials:

  • Tobacco BY-2 cell suspension culture or other suitable plant cell system.

  • NBD-NAA stock solution (1 mM in DMSO).

  • Unlabeled auxin (e.g., NAA) stock solutions of various concentrations.

  • Microplate reader or fluorescence microscope with quantitative imaging software (e.g., ImageJ).

Procedure:

  • Cell Preparation:

    • Aliquot the cell suspension into the wells of a microplate or onto microscope slides.

  • Competition:

    • Prepare a series of solutions containing a constant concentration of NBD-NAA (e.g., 2 µM) and increasing concentrations of the unlabeled competitor auxin (e.g., 0, 0.1, 1, 10, 100 µM NAA).[4]

    • Incubate the cells with these solutions for a defined period (e.g., 20 minutes) to allow binding to reach equilibrium.[4]

  • Washing:

    • Gently wash the cells to remove unbound fluorescent and unlabeled auxins.

  • Fluorescence Quantification:

    • Measure the fluorescence intensity of the cells in each treatment group using a microplate reader or by quantitative image analysis.[4] For image analysis, measure the corrected total cell fluorescence (CTCF) of a significant number of cells per treatment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the unlabeled auxin concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding competition model) to calculate the IC50 value (the concentration of unlabeled auxin that displaces 50% of the fluorescent analog).

    • The dissociation constant (Kd) of the unlabeled auxin can then be estimated using the Cheng-Prusoff equation.

Visualizing Key Concepts

AuxinAnalogPrinciple

ExperimentalWorkflow start Start: Arabidopsis Seedling or Plant Cells labeling Step 1: Labeling Incubate with Fluorescent Auxin Analog (e.g., 2-5 µM NBD-NAA) start->labeling washing Step 2: Washing Remove excess probe labeling->washing mounting Step 3: Mounting Prepare for microscopy washing->mounting imaging Step 4: Imaging Confocal Laser Scanning Microscopy mounting->imaging analysis Step 5: Data Analysis Quantify fluorescence distribution and intensity imaging->analysis

Concluding Remarks and Future Perspectives

Fluorescent auxin analogs, particularly NBD-NAA and NBD-IAA, have become indispensable tools for studying auxin biology. Their ability to uncouple transport from signaling allows for the direct and dynamic visualization of auxin distribution in living tissues and cells. The differential subcellular localization of these probes has opened new avenues for investigating intracellular auxin homeostasis and identifying novel auxin binding sites.

Future research will likely focus on the development of new fluorescent auxin analogs with improved photophysical properties, such as higher quantum yields and greater photostability. The design of probes with different spectral properties would enable multi-color imaging to simultaneously visualize auxin distribution and other cellular components. Furthermore, the synthesis of analogs that specifically target different auxin binding proteins would provide even greater specificity in studying the complex network of auxin signaling. As our understanding of auxin biology continues to grow, these powerful chemical tools will undoubtedly play a central role in unraveling the intricate mechanisms that govern plant life.

References

A Comparative Guide to the Synthesis and Evaluation of Indolyl Carboxylic Amide Analogues as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dopamine Receptor Modulation

Dopamine, a critical neurotransmitter in the central nervous system (CNS), plays a pivotal role in regulating motor function, cognition, motivation, and reward pathways.[1][2] Its effects are mediated through five distinct G protein-coupled receptors (GPCRs), classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[3][4] The D2-like receptors, particularly the D2 and D3 subtypes, are significant therapeutic targets for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorder.[2][5]

Developing ligands with high affinity and selectivity for specific dopamine receptor subtypes is a key objective in medicinal chemistry. The high degree of amino acid homology, especially within the transmembrane domains of D2 and D3 receptors, presents a considerable challenge in achieving this selectivity.[5][6] This guide provides a comprehensive comparison of synthetic strategies for a promising class of compounds—indolyl carboxylic amide analogues—and details the critical experimental methodologies for evaluating their efficacy as dopamine receptor ligands.

Comparative Synthesis Strategies for Indolyl Carboxylic Amide Analogues

The general synthetic approach for indolyl carboxylic amide analogues involves the coupling of a substituted indole carboxylic acid with a suitable amine, typically a phenylpiperazine derivative. The choice of synthetic route is often dictated by the desired substitutions on the indole core and the nature of the linker between the indole and the terminal amine.

A common and effective method involves the use of standard peptide coupling reagents.[7] This strategy offers versatility and generally proceeds with good yields.

A Representative Synthetic Scheme:

The synthesis of substituted indolyl carboxylic acid amides can be achieved by coupling substituted 4-phenylpiperazine amines with the corresponding substituted indolyl-carboxylic acids.[7] This reaction typically employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as a catalyst in a solvent such as dichloromethane.[7]

G cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Product Indole_Carboxylic_Acid Substituted Indole Carboxylic Acid Coupling DCC, HOBt CH2Cl2 Indole_Carboxylic_Acid->Coupling Phenylpiperazine_Amine Substituted Phenylpiperazine Amine Phenylpiperazine_Amine->Coupling Final_Product Indolyl Carboxylic Amide Analogue Coupling->Final_Product

Caption: General synthetic workflow for indolyl carboxylic amide analogues.

Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of these analogues for D2 and D3 receptors are highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective ligands.

  • Substitutions on the Indole Ring: Modifications at the 5-position of the indole ring have been shown to significantly influence binding affinity and selectivity. For instance, introducing bulky substituents can sometimes lead to a minor reduction in D3 receptor affinity.[8]

  • The Carboxylic Amide Linker: The nature of the linker between the indole core and the phenylpiperazine moiety is critical. Replacing a saturated four-carbon spacer with a trans double bond has been demonstrated to increase selectivity for D3 versus D2 receptors.[7][9]

  • Position of the Carboxylic Group: Shifting the carboxylic group from the 2-position to the 3-position of the indole ring can impact receptor affinity, although in some cases, similar affinities for D2 and D3 receptors have been observed.[9]

  • Phenylpiperazine Moiety: Substitutions on the phenyl ring of the piperazine group also play a role in modulating receptor interactions.

Comparative Evaluation of Dopamine Receptor Ligands

A thorough evaluation of newly synthesized compounds is essential to characterize their pharmacological profile. This typically involves in vitro assays to determine binding affinity and functional activity at the target receptors.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and a receptor.[10][11] These assays allow for the determination of the inhibition constant (Ki), a measure of the ligand's binding affinity.[12]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Crude membrane preparations are obtained from cell lines stably expressing the human dopamine D2 or D3 receptor.[12]

  • Assay Setup: The assay is typically performed in a 96-well plate format.[12]

    • Total Binding: Contains membranes, a specific radioligand (e.g., [3H]spiperone), and assay buffer.[12]

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., haloperidol) to saturate the receptors.[12]

    • Competition: Contains membranes, radioligand, and varying concentrations of the test compound.[12]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[13]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[12][13]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for the test compound is then determined from the competition curve.[13]

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Equilibrium B->C D Rapid Vacuum Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Calculate Ki Value F->G

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Comparative Binding Affinity Data

CompoundD2 Ki (nM)D3 Ki (nM)Selectivity (D2 Ki / D3 Ki)
14a 15.60.1887
14b 24.00.460
16a 6.20.043144
16b 4.40.1431
17d 12.02.06
17e 15.02.56

Data adapted from Tu et al., MedChemComm, 2013.[9][14]

Functional Assays: Determining Agonist and Antagonist Activity

Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.[15] For D2-like receptors, which are coupled to inhibitory G proteins (Gαi/o), a common functional assay measures the inhibition of adenylyl cyclase activity.[3][4]

Experimental Protocol: Forskolin-Induced cAMP Accumulation Assay

  • Cell Culture: Use cells stably expressing the dopamine D2 or D3 receptor.

  • Treatment: Incubate the cells with the test compound in the presence of forskolin, a direct activator of adenylyl cyclase.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis:

    • Agonists: Will inhibit the forskolin-induced increase in cAMP in a dose-dependent manner.

    • Antagonists: Will have no effect on their own but will block the inhibitory effect of a known agonist.

    • Partial Agonists: Will produce a submaximal inhibition of cAMP accumulation compared to a full agonist.[14]

Dopamine Receptor Signaling Pathway

Dopamine binding to D2-like receptors activates inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase.[3] This leads to a decrease in the intracellular concentration of the second messenger cAMP.[16]

G cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/o Gβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein:f0->AC Inhibits cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC Response Cellular Response (Inhibition) cAMP->Response Leads to

Caption: Simplified signaling pathway of D2-like dopamine receptors.

Conclusion: A Path Forward in Dopamine Receptor Ligand Development

The synthesis and evaluation of indolyl carboxylic amide analogues represent a promising avenue for the discovery of novel dopamine receptor ligands with improved selectivity. A thorough understanding of the SAR, coupled with robust in vitro evaluation using both binding and functional assays, is essential for identifying lead compounds with therapeutic potential. The methodologies and comparative data presented in this guide provide a framework for researchers to design, synthesize, and characterize the next generation of dopamine receptor modulators.

References

Safety Operating Guide

Mastering the Safe Handling of 2-(Indolin-1-yl)acetic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Indolin-1-yl)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the safety profiles of structurally analogous compounds, such as Indole-3-acetic acid, to ensure a robust and precautionary approach to its handling and disposal.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on data from similar compounds, this compound is anticipated to present the following primary hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][4]

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is non-negotiable.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling this compound. The selection of specific PPE should always be informed by a site-specific risk assessment.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Provides a primary barrier against skin contact. Inspect gloves for any signs of degradation or perforation before use.[3]
Eyes & Face Safety goggles with side shields or a full-face shieldProtects against splashes, dust, and aerosols. Standard prescription glasses are not a substitute for certified safety eyewear.[1][3]
Body Laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.[4]
Respiratory NIOSH-approved respirator (e.g., N95)Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4]

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning PPE Workflow:

PPE_Donning A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Safety Goggles / Face Shield B->C D 4. Gloves C->D

Figure 1: Recommended sequence for donning PPE.
  • Lab Coat: Ensure it is fully buttoned.

  • Respirator: If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.[3]

Doffing PPE Workflow:

The removal of PPE should be done in a manner that minimizes the risk of exposure.

PPE_Doffing A 1. Gloves B 2. Safety Goggles / Face Shield A->B C 3. Lab Coat B->C D 4. Respirator (if used) C->D E Wash Hands Thoroughly D->E

Figure 2: Recommended sequence for doffing PPE.
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by turning it inside out to contain any contaminants.

  • Respirator: If used, remove it without touching the front of the respirator.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures: Exposure and Spills

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For small spills of the solid material, carefully sweep or vacuum the material into a sealed, labeled container for disposal. Avoid generating dust.[1][3] Ensure adequate ventilation. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[6] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated hazardous waste container.[6]

  • Contaminated Labware: Glassware and other equipment should be decontaminated according to standard laboratory procedures or disposed of as hazardous waste.

  • Aqueous Waste Solutions: Collect all aqueous waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[6] Do not dispose of down the drain.[3]

All waste disposal must be carried out in accordance with local, state, and federal regulations.[3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.